molecular formula C43H82O5 B15134891 Bis(2-butyloctyl) 10-oxononadecanedioate

Bis(2-butyloctyl) 10-oxononadecanedioate

货号: B15134891
分子量: 679.1 g/mol
InChI 键: IJDCDJQBRGVURZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Bis(2-butyloctyl) 10-oxononadecanedioate is a synthetic lipid ester of interest in advanced materials and nanotechnology research. This compound features a central nonadecanedioate chain with a keto functional group at the 10-position, esterified with 2-butyloctyl alcohols. The specific placement of the oxo group introduces a polar moiety into the hydrophobic chain, which can influence the molecule's self-assembly properties, phase behavior, and interaction with other chemical species. Lipids of this structural class, characterized by branched alkyl chains, are investigated for their application in formulating lipid nanoparticles (LNPs) and as components in novel drug delivery systems . The branched-chain architecture, similar to that used in modern lipid compositions, is known to enhance fusogenicity and promote the delivery of therapeutic cargo into cells . Researchers value this compound for its potential to tailor the properties of lipid bilayers and to serve as a key building block in the creation of non-viral vectors for nucleic acid delivery, such as in mRNA-based therapies . The keto group further offers a versatile chemical handle for further synthetic modification, enabling the covalent conjugation of probes, drugs, or targeting ligands to create multifunctional materials. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

属性

分子式

C43H82O5

分子量

679.1 g/mol

IUPAC 名称

bis(2-butyloctyl) 10-oxononadecanedioate

InChI

InChI=1S/C43H82O5/c1-5-9-13-23-31-39(29-11-7-3)37-47-42(45)35-27-21-17-15-19-25-33-41(44)34-26-20-16-18-22-28-36-43(46)48-38-40(30-12-8-4)32-24-14-10-6-2/h39-40H,5-38H2,1-4H3

InChI 键

IJDCDJQBRGVURZ-UHFFFAOYSA-N

规范 SMILES

CCCCCCC(CCCC)COC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

产品来源

United States

Foundational & Exploratory

Bis(2-butyloctyl) 10-oxononadecanedioate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2036272-58-7

Introduction: Bis(2-butyloctyl) 10-oxononadecanedioate is an ionizable lipid-like compound increasingly recognized for its potential in advanced drug delivery systems.[1][2] Specifically, its molecular structure, featuring a polar head group and four hydrophobic tails bound by esters, makes it a prime candidate for the formulation of lipid nanoparticles (LNPs) for the encapsulation and delivery of therapeutic payloads such as messenger RNA (mRNA).[1][2][3] This technical guide provides a comprehensive overview of the available information on this compound and outlines representative experimental protocols relevant to its application in drug delivery research.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its key chemical identifiers and computed properties. This information is crucial for researchers working with this compound for formulation and analytical purposes.

PropertyValueSource
CAS Number 2036272-58-7[3]
Molecular Formula C43H82O5[3]
Molecular Weight 679.12 g/mol [3]
Exact Mass 678.6162[3]
Elemental Analysis C, 76.05; H, 12.17; O, 11.78[3]
Description Ionizable lipid-like PEG compound[3]
Purity ≥98% (typical)[1]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[3]

Applications in Drug Delivery

This compound is primarily designed for use in lipid-based drug delivery systems. Its ionizable nature is a key feature, allowing for efficient encapsulation of nucleic acids like mRNA at an acidic pH and facilitating their release into the cytoplasm of target cells at physiological pH. The four hydrophobic tails contribute to the stability of the lipid nanoparticles and their ability to traverse cellular membranes.

The primary application of this and similar ionizable lipids is in the formulation of Lipid Nanoparticles (LNPs) for:

  • mRNA vaccines and therapeutics: Encapsulation protects the mRNA from degradation and facilitates its delivery into cells to produce a therapeutic protein or antigen.

  • Gene therapy: Delivery of genetic material to treat or prevent diseases.

Experimental Protocols

General Synthesis of Ionizable Lipids

The synthesis of ionizable lipids like this compound typically involves a multi-step process. A common approach is the esterification of a dicarboxylic acid with a corresponding alcohol. The following is a generalized protocol:

  • Reaction Setup: A dicarboxylic acid (e.g., 10-oxononadecanedioic acid) and an alcohol (e.g., 2-butyloctanol) are dissolved in an appropriate organic solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask.

  • Catalysis: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) with 4-dimethylaminopyridine) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours to days, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure ionizable lipid.

  • Characterization: The structure and purity of the final product are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.

Formulation of Lipid Nanoparticles (LNPs)

The formulation of LNPs encapsulating mRNA is a critical step and is often achieved using microfluidic mixing techniques to ensure uniform particle size and high encapsulation efficiency.

  • Preparation of Lipid Stock Solution: The ionizable lipid (this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio.

  • Preparation of mRNA Aqueous Solution: The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a controlled flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels leads to the self-assembly of LNPs.

  • Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated mRNA. The LNPs can then be concentrated using centrifugal filter units.

Characterization of Lipid Nanoparticles

Once formulated, the LNPs must be thoroughly characterized to ensure they meet the required specifications for in vitro and in vivo studies.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.

  • Encapsulation Efficiency: Typically quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100) to determine the amount of encapsulated mRNA.

  • Morphology: Visualized using cryogenic transmission electron microscopy (cryo-TEM) to observe the size, shape, and structure of the LNPs.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of this compound in research.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid Ionizable Lipid (this compound) Ethanol Ethanol Helper Helper Lipid (e.g., DOPE) Chol Cholesterol PEG PEG-Lipid Mixer Microfluidic Mixing Ethanol->Mixer mRNA mRNA Buffer Aqueous Buffer (pH 4.0) Buffer->Mixer Dialysis Dialysis & Buffer Exchange (to pH 7.4) Mixer->Dialysis Concentration Concentration Dialysis->Concentration LNPs Final LNP Formulation Concentration->LNPs LNP_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_results Key Parameters LNP_Sample LNP Formulation DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS Zeta Zeta Potential Measurement LNP_Sample->Zeta RiboGreen RiboGreen Assay LNP_Sample->RiboGreen CryoTEM Cryo-TEM LNP_Sample->CryoTEM Size_PDI Particle Size & PDI DLS->Size_PDI Zeta_Potential Surface Charge Zeta->Zeta_Potential EE Encapsulation Efficiency RiboGreen->EE Morphology Morphology CryoTEM->Morphology Cellular_Uptake_and_Release LNP Lipid Nanoparticle (LNP) (pH 7.4) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Protonation Ionizable Lipid Protonation Late_Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release Translation Translation by Ribosomes Release->Translation Protein Therapeutic Protein Translation->Protein

References

An In-depth Technical Guide on the Core Mechanism of Action of Bis(2-butyloctyl) 10-oxononadecanedioate in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed experimental data and specific protocols for Bis(2-butyloctyl) 10-oxononadecanedioate are not extensively available in the public domain. This guide is constructed based on the established mechanism of action for ionizable lipids of a similar class used in lipid nanoparticle (LNP)-mediated mRNA delivery. The experimental protocols provided are representative of standard methods in the field and are not derived from studies specifically utilizing this compound.

Introduction

This compound is an ionizable lipid-like compound that has been identified for its potential use in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] Its molecular structure, featuring four hydrophobic tails connected by ester linkages, is designed to facilitate the encapsulation of nucleic acids and their subsequent delivery across biological membranes.[2] The core of its mechanism of action lies in its ability to remain neutral at physiological pH and become protonated within the acidic environment of the endosome, a critical step for the release of its mRNA payload into the cytoplasm.

The unique structure of this compound, particularly its multiple hydrophobic tails, is intended to enhance its interaction with biological membranes, potentially improving the efficiency of mRNA delivery compared to traditional lipids.[2] This guide will delve into the theoretical mechanism of action of this compound, supported by the general principles of ionizable lipid-mediated drug delivery, and provide standardized experimental protocols relevant to its application.

Core Mechanism of Action: LNP-Mediated mRNA Delivery

The primary role of this compound is as a key component of lipid nanoparticles designed to deliver mRNA. The overall mechanism can be broken down into several key stages:

  • mRNA Encapsulation: In an acidic aqueous buffer, the ionizable lipid, along with other lipid components, is mixed with mRNA. The lipid's amine groups become protonated, leading to a positive charge that facilitates the complexation and encapsulation of the negatively charged mRNA backbone.

  • LNP Formation and Systemic Circulation: The lipid-mRNA complexes self-assemble into LNPs, which are then dialyzed into a neutral pH buffer for storage and administration. In the bloodstream (at physiological pH ~7.4), the ionizable lipid is deprotonated and becomes neutral, which is crucial for reducing toxicity and preventing aggregation.

  • Cellular Uptake: LNPs are taken up by cells, primarily through endocytosis.

  • Endosomal Escape: This is the most critical step and the central part of the mechanism of action for ionizable lipids. As the endosome matures, its internal pH drops to around 5-6. In this acidic environment, the ionizable lipid becomes protonated again. This positive charge allows it to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane's integrity and facilitating the release of the mRNA into the cytoplasm.

  • mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Signaling Pathway and Cellular Trafficking

The following diagram illustrates the proposed cellular trafficking and mechanism of action for an LNP formulated with an ionizable lipid like this compound.

LNP_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm (pH 7.2) cluster_endosome Endosome (pH 5.0-6.0) LNP Lipid Nanoparticle (Neutral Charge) LNP_Endosome LNP in Endosome (Protonated Lipid) LNP->LNP_Endosome Endocytosis mRNA_Released Released mRNA Ribosome Ribosome mRNA_Released->Ribosome Translation Protein Translated Protein Ribosome->Protein Membrane_Disruption Endosomal Membrane Disruption LNP_Endosome->Membrane_Disruption Acidification & Lipid Protonation Membrane_Disruption->mRNA_Released Endosomal Escape

Caption: Cellular uptake and endosomal escape of an mRNA-LNP.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides a template of the key parameters that would be essential to characterize its performance in an LNP formulation. These values are hypothetical and for illustrative purposes only.

ParameterTypical Range for Ionizable LipidsDescription
pKa 6.0 - 7.0The pH at which the ionizable lipid is 50% protonated. Crucial for endosomal escape.
LNP Size (Z-average) 80 - 120 nmThe mean hydrodynamic diameter of the nanoparticles, affecting biodistribution.
Polydispersity Index (PDI) < 0.2A measure of the size distribution of the LNPs. Lower values indicate a more uniform population.
mRNA Encapsulation Efficiency > 90%The percentage of mRNA that is successfully encapsulated within the LNPs.
In vitro Transfection Efficiency Varies (cell-type dependent)The efficiency of protein expression from the delivered mRNA in cultured cells.
In vivo Efficacy (e.g., protein expression in target tissue) Varies (animal model, dose)The level of protein expression observed in a living organism after LNP administration.

Detailed Experimental Protocols

The following are detailed, generic protocols for the formulation and characterization of mRNA-containing lipid nanoparticles. These protocols are representative of standard practices in the field and would be applicable for evaluating this compound.

In Vitro Transcription and Purification of mRNA

This protocol describes the generation of mRNA from a DNA template.

Workflow Diagram:

mRNA_Synthesis_Workflow DNA_Template Linearized DNA Template (with T7 promoter) IVT In Vitro Transcription (IVT) - T7 RNA Polymerase - NTPs (with modified UTP) - Capping reagent DNA_Template->IVT Purification mRNA Purification (e.g., LiCl precipitation or chromatography) IVT->Purification QC Quality Control - Concentration (UV-Vis) - Integrity (Gel Electrophoresis) Purification->QC Final_mRNA Purified mRNA QC->Final_mRNA

Caption: Workflow for in vitro transcription and purification of mRNA.

Methodology:

  • Template Preparation: A linear DNA template containing a T7 promoter, the gene of interest, and a poly(A) tail is prepared, typically by PCR or plasmid linearization.

  • In Vitro Transcription (IVT) Reaction:

    • Assemble the IVT reaction at room temperature by combining the following in nuclease-free water:

      • T7 RNA polymerase buffer

      • Ribonucleotide triphosphates (NTPs), often with a modified uridine (B1682114) triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate) to reduce immunogenicity.

      • A cap analog (e.g., CleanCap® reagent).

      • T7 RNA polymerase.

      • Linear DNA template.

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNA Template Removal: Add DNase I to the reaction mixture and incubate for 30 minutes at 37°C to digest the DNA template.

  • mRNA Purification: Purify the mRNA using a method such as lithium chloride (LiCl) precipitation or silica-based column chromatography to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Quality Control:

    • Determine the mRNA concentration using a UV-Vis spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the mRNA transcript by running a sample on a denaturing agarose (B213101) gel or using capillary electrophoresis.

LNP Formulation via Microfluidic Mixing

This protocol describes the formation of mRNA-LNPs using a microfluidic device.

Workflow Diagram:

LNP_Formulation_Workflow cluster_inputs Inputs Lipid_Phase Lipid Phase (in Ethanol) - Ionizable Lipid - Helper Lipid (e.g., DSPC) - Cholesterol - PEG-Lipid Microfluidic_Mixer Microfluidic Mixer Lipid_Phase->Microfluidic_Mixer Aqueous_Phase Aqueous Phase (Acidic Buffer) - mRNA Aqueous_Phase->Microfluidic_Mixer Dialysis Dialysis / Tangential Flow Filtration (Buffer exchange to PBS, pH 7.4) Microfluidic_Mixer->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Final_LNPs mRNA-LNP Formulation Sterile_Filtration->Final_LNPs

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Methodology:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid (this compound), a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695) at a specific molar ratio.

  • Prepare mRNA Solution: Dilute the purified mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a NanoAssemblr).

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing in the microchannels leads to the self-assembly of LNPs.

  • Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

  • Concentration and Sterilization: Concentrate the LNP suspension if necessary and sterilize by passing it through a 0.22 µm filter.

Characterization of LNPs

4.3.1. Size and Polydispersity by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) using a DLS instrument.

  • Measurements are typically taken at 25°C.

4.3.2. mRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare two sets of LNP samples:

    • Set A (Intact LNPs): Dilute the LNP formulation in a TE buffer.

    • Set B (Lysed LNPs): Dilute the LNP formulation in a TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the mRNA.

  • Prepare a standard curve of the free mRNA in the same buffer conditions.

  • Add the RiboGreen fluorescent dye to all samples and standards. The dye fluoresces upon binding to nucleic acids.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate Encapsulation Efficiency (EE):

    • Determine the concentration of free mRNA from Set A using the standard curve.

    • Determine the total mRNA concentration from Set B.

    • EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Conclusion

This compound is a promising ionizable lipid for the development of next-generation mRNA delivery systems. Its mechanism of action is predicated on its pH-responsive nature, which is the cornerstone of effective endosomal escape and subsequent cytoplasmic delivery of its mRNA cargo. While specific experimental data for this compound remains limited in publicly accessible literature, the principles of its function can be confidently inferred from the extensive research on other ionizable lipids. The provided protocols offer a robust framework for the formulation, characterization, and evaluation of LNP-based mRNA delivery vehicles utilizing this and similar ionizable lipids. Further research into the specific biophysical properties and in vivo performance of LNPs formulated with this compound is necessary to fully elucidate its potential in clinical applications.

References

A Technical Guide to the Solubility Profile of Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butyloctyl) 10-oxononadecanedioate is a complex, ionizable lipid-like compound with potential applications in advanced drug delivery systems, particularly for the encapsulation and delivery of messenger RNA (mRNA).[1] A thorough understanding of its solubility profile is critical for formulation development, ensuring stability, bioavailability, and overall efficacy of the final therapeutic product. This technical guide outlines the known physicochemical properties of this compound and provides a comprehensive framework of experimental protocols for determining its solubility in various pharmaceutically relevant solvents. Due to the novelty of this compound, extensive public solubility data is not available; therefore, this document serves as a procedural guide for researchers to generate this crucial dataset.

Physicochemical Properties

The fundamental physicochemical properties of a compound are the foundation for understanding its behavior in different solvent systems. The known properties of this compound are summarized below.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₃H₈₂O₅BroadPharm[1]
Molecular Weight 679.1 g/mol BroadPharm[1]
CAS Number 2036272-58-7BroadPharm[1]
Description An ionizable lipid-like compound containing four hydrophobic tails bound by esters.BroadPharm[1]

Solubility Data

Quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a template for researchers to populate upon experimental determination. Given its highly lipophilic structure, solubility is expected to be low in aqueous media and higher in organic solvents and lipids.[2][3]

Table 2: Template for Experimentally Determined Solubility Data

Solvent/SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Phosphate-Buffered Saline (pH 7.4)25Data to be determinedData to be determinedShake-Flask
Acetate Buffer (pH 5.0)25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Propylene Glycol25Data to be determinedData to be determinedShake-Flask
Polyethylene Glycol 400 (PEG 400)25Data to be determinedData to be determinedShake-Flask
Medium-Chain Triglycerides (e.g., Caprylic/Capric Triglyceride)25Data to be determinedData to be determinedShake-Flask
1-Octanol25Data to be determinedData to be determinedShake-Flask

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved substance in the supernatant.

3.1. Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

3.2. Materials and Equipment

  • This compound (solid form, >98% purity)[1]

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Shaker-incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge capable of high RPM

  • Syringes and syringe filters (e.g., 0.22 µm hydrophilic or hydrophobic, depending on the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

  • Volumetric flasks and pipettes

3.3. Experimental Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[1][6] The time required to reach equilibrium should be established by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15-30 minutes).[1][7]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining thermodynamic solubility is depicted in the diagram below.

G A Start: Compound & Solvent Selection B Add Excess Compound to Solvent A->B C Equilibration (e.g., 24-48h at 25°C) B->C D Phase Separation (Centrifugation) C->D E Sample Collection & Filtration (0.22 µm filter) D->E F Serial Dilution of Supernatant E->F G Quantitative Analysis (HPLC / LC-MS) F->G H Data Calculation & Reporting (mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Conclusion

The determination of the solubility profile of this compound is a prerequisite for its successful application in pharmaceutical formulations. While specific data is not yet publicly documented, the established shake-flask method provides a robust and reliable framework for its characterization. The protocols and data templates provided in this guide are intended to assist researchers in generating the high-quality, reproducible data needed to advance the development of novel lipid-based drug delivery systems. This systematic approach will enable a deeper understanding of the compound's behavior and facilitate the rational design of effective mRNA therapeutics.

References

Unveiling Bis(2-butyloctyl) 10-oxononadecanedioate: A Technical Guide to a Novel Ionizable Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butyloctyl) 10-oxononadecanedioate has emerged as a significant ionizable lipid in the landscape of non-viral vectors for nucleic acid delivery. Its unique structural features, characterized by a central keto-dicarboxylic acid backbone and branched alkyl chains, are designed to facilitate the effective encapsulation and intracellular delivery of messenger RNA (mRNA). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of this compound, with a focus on its role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways are presented to serve as a valuable resource for the scientific community.

Introduction: The Rise of Ionizable Lipids in Genetic Medicine

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. The success of these modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule from degradation and facilitate its entry into target cells.

At the heart of these LNPs are ionizable lipids. These specialized molecules are engineered to be cationic at a low pH, allowing for efficient complexation with negatively charged mRNA during LNP formulation. Upon entering the bloodstream, the LNPs maintain a near-neutral surface charge at physiological pH, reducing non-specific interactions and improving their safety profile. Once inside the cell, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. The discovery and optimization of novel ionizable lipids remain a critical area of research to enhance the potency and therapeutic window of mRNA-based medicines.

Discovery and History of this compound

The discovery of this compound is not chronicled in traditional academic literature but is detailed in the patent literature, a common trajectory for compounds developed in industrial pharmaceutical research. The first public disclosure of this molecule, including its synthesis and application, appears in the European Patent EP 4 059 505 B1, filed in 2020. The inventors credited are Fukushima Shigeru, Kumasaka Aya, and Kawakami Shota.

This patent places this compound within a class of novel lipids for nucleic acid delivery. The invention was motivated by the need for lipid compositions capable of achieving excellent delivery of a wide variety of nucleic acids. The patent highlights the ongoing challenge of developing lipid compositions that can efficiently deliver nucleic acids while minimizing the toxicity associated with cationic lipids. The structure of this compound, with its specific ester linkages and branched alkyl chains, represents a deliberate design to address these challenges. Its recent emergence underscores the continuous innovation in the field of drug delivery, driven by the expanding potential of nucleic acid-based therapies.

Physicochemical Properties and Structural Features

This compound is an ionizable lipid-like molecule with a molecular formula of C43H82O5 and a molecular weight of 679.11 g/mol .[1] Its structure is characterized by a 19-carbon dicarboxylic acid backbone containing a central ketone group at the 10th position. This backbone is esterified at both ends with 2-butyloctanol, a branched alcohol.

The key structural features contributing to its function include:

  • Ionizable Headgroup (Implicit): While not containing a primary amine, the overall structure is designed to be part of a lipid nanoparticle formulation that becomes positively charged in the acidic environment of the endosome, facilitating mRNA release.

  • Biodegradable Ester Linkages: The ester bonds connecting the dicarboxylic acid backbone to the alkyl chains are susceptible to hydrolysis, potentially leading to the breakdown of the molecule into smaller, more easily cleared components, which can contribute to a better safety profile.

  • Branched Hydrophobic Tails: The four hydrophobic tails, provided by the two 2-butyloctyl groups, create a bulky, lipid-soluble domain. This branching is thought to influence the packing of the lipids within the LNP, potentially creating imperfections that facilitate the endosomal escape of the mRNA.

PropertyValueReference
Molecular Formula C43H82O5[1]
Molecular Weight 679.11 g/mol [1]
CAS Number 2036272-58-7
Description Ionizable lipid-like compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as detailed in patent EP 4 059 505 B1. The key steps involve the synthesis of the 10-oxononadecanedioic acid backbone followed by its esterification with 2-butyloctan-1-ol.

Step 1: Synthesis of 10-Oxononadecanedioic Acid

The synthesis of the dicarboxylic acid precursor is a critical step. While the patent provides a specific route from a tetraester precursor, a general approach for the synthesis of long-chain keto-dicarboxylic acids involves the oxidation of corresponding cyclic or unsaturated precursors.

Step 2: Esterification of 10-Oxononadecanedioic Acid with 2-Butyloctan-1-ol

This step involves the formation of ester bonds between the dicarboxylic acid and the branched alcohol.

  • Reactants and Reagents:

  • Procedure:

    • To a solution of 10-oxononadecanedioic acid (1 equivalent), 2-butyloctan-1-ol (2.2 equivalents), triethylamine (4.2 equivalents), and 4-dimethylaminopyridine (0.6 equivalents) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.9 equivalents).

    • Stir the reaction mixture at room temperature for 48 hours.

    • After the reaction is complete, add a 10% aqueous potassium hydrogen sulfate solution, hexane, and ethyl acetate to the reaction mixture for extraction.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Distill the solvent under reduced pressure.

    • Purify the obtained residue by silica (B1680970) gel column chromatography (eluent: ethyl acetate-hexane) to yield this compound as a colorless oily substance.

  • Characterization Data (from patent EP 4 059 505 B1):

    • 1H-NMR (CDCl3) δ: 3.97 (4H, d, J = 6.0 Hz), 2.38 (4H, t, J = 7.2 Hz), 2.30 (4H, t, J = 7.2 Hz), 1.66-1.49 (10H, m), 1.36-1.23 (48H, m), 0.92-0.83 (12H, m).

Formulation of Lipid Nanoparticles (LNPs)

This compound is a key component in lipid nanoparticle formulations for mRNA delivery. A typical formulation includes the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.

  • Components:

    • This compound (ionizable lipid)

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

    • Cholesterol

    • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)

    • mRNA

    • Ethanol (B145695)

    • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

    • Dialysis buffer (e.g., PBS, pH 7.4)

  • General Protocol (Microfluidic Mixing):

    • Prepare a lipid mixture by dissolving this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • Dissolve the mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).

    • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio.

    • The rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.

    • Dialyze the resulting LNP dispersion against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

    • Concentrate and sterile-filter the final LNP formulation.

Signaling Pathways and Experimental Workflows

The primary role of this compound is within the delivery vehicle, and its direct interaction with specific signaling pathways is not its primary mechanism of action. However, the process of LNP-mediated mRNA delivery involves a series of cellular events that can be visualized.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of Ionizable Lipid mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA in Cytoplasm mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein Protein Synthesis

Caption: Cellular uptake and endosomal escape pathway of an mRNA-LNP.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_purification Purification and Finalization Lipid_Ethanol Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous mRNA in Aqueous Buffer (Low pH) mRNA_Aqueous->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis vs. Buffer (pH 7.4) Self_Assembly->Dialysis Concentration Concentration Dialysis->Concentration Sterile_Filtration Sterile Filtration Concentration->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

References

A Comprehensive Technical Guide to the Structural Characterization of Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butyloctyl) 10-oxononadecanedioate is a lipid-like molecule with potential applications in drug delivery systems, particularly for the encapsulation of therapeutic agents such as mRNA[1]. Its structure, featuring a long aliphatic chain with a central ketone and two ester linkages to branched alkyl chains, dictates its physicochemical properties and its performance in formulation. A thorough structural characterization is paramount for quality control, regulatory approval, and ensuring the consistency and efficacy of any drug delivery vehicle employing this excipient.

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation and characterization of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₄₃H₈₂O₅

  • Molecular Weight: 679.1 g/mol

  • CAS Number: 2036272-58-7

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data is predicted based on the known structure and spectroscopic principles.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0 - 4.2d4H-O-CH ₂-CH(CH₂CH₂CH₃)(CH₂)₅CH₃
~2.4t4H-CH ₂-C(=O)-CH ₂-
~2.2t4H-CH ₂-C(=O)O-
~1.5 - 1.7m2H-O-CH₂-CH (CH₂CH₂CH₃)(CH₂)₅CH₃
~1.2 - 1.4m52HAliphatic chain protons
~0.8 - 0.9t12HTerminal methyl (-CH₃) protons
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~210Ketone carbonyl (-C =O)
~173Ester carbonyl (-C =O)O-
~65Methylene attached to ester oxygen (-O-C H₂-)
~42Methylene alpha to ketone (-C H₂-C(=O)-C H₂-)
~38Methine in butyloctyl group (-O-CH₂-C H-)
~34Methylene alpha to ester carbonyl (-C H₂-C(=O)O-)
~22-32Aliphatic chain carbons
~14Terminal methyl carbons (-C H₃)
Table 3: Predicted FTIR Data
Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretching (aliphatic)
~1735StrongC=O stretching (ester)[2][3]
~1715StrongC=O stretching (ketone)[2][3][4]
~1465MediumC-H bending (methylene)
~1170StrongC-O stretching (ester)
Table 4: Predicted Mass Spectrometry Data
m/zProposed Fragment Ion
679.6[M+H]⁺ (protonated molecule)
680.6[M+H]⁺ isotopic peak
509.4[M - C₁₂H₂₅O]⁺ (loss of a butyloctoxy group)
339.2[M - 2(C₁₂H₂₅O)]⁺ (loss of both butyloctoxy groups)
VariesFragments from cleavage alpha to the ketone and ester groups, and potential McLafferty rearrangements[5][6][7].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Spectroscopy (HSQC/HMBC):

    • To unambiguously assign proton and carbon signals, two-dimensional correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.

    • HSQC will correlate directly bonded carbon and proton atoms.

    • HMBC will show correlations between carbons and protons over two to three bonds, which is crucial for identifying the connectivity of the ester and ketone functional groups to the aliphatic chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups, specifically the ketone and ester carbonyls.

Methodology:

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the overall structure.

Methodology:

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • To gain further structural information, perform MS/MS on the protonated molecular ion.

    • The fragmentation pattern will provide evidence for the connectivity of the ester and ketone groups and the structure of the alkyl chains.

Visualization of Workflows and Pathways

Synthesis Pathway

The synthesis of this compound would likely involve the esterification of 10-oxononadecanedioic acid with 2-butyloctan-1-ol.

G cluster_reactants Reactants cluster_process Process cluster_product Product 10-oxononadecanedioic_acid 10-Oxononadecanedioic Acid Esterification Esterification (e.g., Fischer Esterification) 10-oxononadecanedioic_acid->Esterification 2-butyloctan-1-ol 2-Butyloctan-1-ol 2-butyloctan-1-ol->Esterification Target_Molecule Bis(2-butyloctyl) 10-oxononadecanedioate Esterification->Target_Molecule

Caption: Proposed synthesis pathway for this compound.

Structural Characterization Workflow

A logical workflow ensures all necessary data is collected for a comprehensive structural analysis.

G Sample Bis(2-butyloctyl) 10-oxononadecanedioate Sample NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-TOF, MS/MS) Sample->MS Data_Analysis Integrated Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural characterization of the target molecule.

Conclusion

The structural characterization of this compound requires a multi-technique approach. The combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry provides complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure. The methodologies and predicted data presented in this guide serve as a robust framework for researchers and drug development professionals to ensure the quality and identity of this important lipid excipient.

References

An In-depth Technical Guide to Bis(2-butyloctyl) 10-oxononadecanedioate (C43H82O5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butyloctyl) 10-oxononadecanedioate is an ionizable lipid that has garnered attention within the pharmaceutical and biotechnology sectors for its potential application in advanced drug delivery systems. Its chemical structure, featuring a long-chain dicarboxylic acid esterified with branched alcohols, imparts properties that are highly suitable for the encapsulation and delivery of nucleic acids, particularly messenger RNA (mRNA). This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthesis protocol, and its role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Due to the limited publicly available experimental data specific to this molecule, this guide also incorporates generalized protocols and mechanisms relevant to its class of ionizable lipids.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C43H82O5. Its structure consists of a 19-carbon dicarboxylic acid backbone with a ketone group at the 10th position, ester-linked to two 2-butyloctanol molecules. This structure results in four hydrophobic tails, a characteristic that is advantageous for the formation of stable lipid nanoparticles.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C43H82O5[1]
Molecular Weight 679.1 g/mol [1]
CAS Number 2036272-58-7[1]
Appearance Not specified (likely an oil or waxy solid at room temperature)Inferred
Purity >98% (as commercially available)[1]
Storage Condition -20°C[1]

The synthesis of this lipid involves the esterification of two precursor molecules: 10-oxononadecanedioic acid and 2-butyloctanol. The properties of these precursors are summarized below.

Table 2: Properties of Precursor Molecules

PrecursorChemical FormulaMolecular WeightKey PropertiesSource
10-Oxononadecanedioic Acid C19H34O5342.47 g/mol Long-chain dicarboxylic acid with a central ketone group. Likely a solid at room temperature.Inferred
2-Butyloctanol C12H26O186.33 g/mol Branched-chain fatty alcohol. Colorless liquid, Boiling Point: 145-149 °C, Density: 0.833 g/mL at 25 °C.[2][3]

Synthesis Protocol (Proposed)

Experimental Protocol: Fischer Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1 molar equivalent of 10-oxononadecanedioic acid in a suitable solvent like toluene.

  • Addition of Alcohol: Add 2.2 molar equivalents of 2-butyloctanol to the flask. The slight excess of the alcohol helps to ensure the complete conversion of the dicarboxylic acid.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.05 molar equivalents) of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Synthesis_of_Bis_2_butyloctyl_10_oxononadecanedioate 10-Oxononadecanedioic_Acid 10-Oxononadecanedioic Acid Reaction_Vessel Reaction Vessel (Toluene, H+ catalyst) 10-Oxononadecanedioic_Acid->Reaction_Vessel 2_Butyloctanol 2-Butyloctanol 2_Butyloctanol->Reaction_Vessel Product Bis(2-butyloctyl) 10-oxononadecanedioate Reaction_Vessel->Product Water Water (byproduct) Reaction_Vessel->Water

Proposed synthesis of this compound.

Role in mRNA Delivery and Lipid Nanoparticle Formulation

Ionizable lipids like this compound are critical components of lipid nanoparticles for mRNA delivery. At a low pH (typically around 4), the lipid's amino group (in this case, inferred to be part of the headgroup, though the specific ionizable group is not detailed in the available literature) becomes protonated, leading to a positive charge. This positive charge facilitates the electrostatic interaction and encapsulation of the negatively charged mRNA backbone. Upon administration and circulation at physiological pH (around 7.4), the lipid becomes neutral, reducing potential toxicity. Once inside the endosome of a target cell, the lower pH of the endosome again protonates the lipid, which is thought to promote the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.

Experimental Protocol: Formulation of mRNA-Loaded Lipid Nanoparticles (Generalized)

This protocol is a generalized procedure for the formulation of LNPs using a microfluidic mixing device, which is a common method for producing particles with a uniform size distribution.

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol (B145695). A typical molar ratio might be 50% ionizable lipid (this compound), 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., DMG-PEG 2000).

  • mRNA Solution Preparation: Dissolve the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe of a microfluidic mixing device (e.g., a NanoAssemblr). Set the flow rate ratio of the aqueous to the ethanolic phase typically at 3:1.

  • Nanoparticle Formation: The rapid mixing of the two solutions leads to a change in solvent polarity, causing the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

  • Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.

  • Characterization: The formulated LNPs should be characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Lipid Stock in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization

General workflow for mRNA-LNP formulation.

Mechanism of Cellular Delivery

While the specific interactions of this compound at the cellular level have not been detailed in the literature, a general mechanism for LNP-mediated mRNA delivery can be outlined.

  • Uptake: The LNPs are taken up by target cells through endocytosis.

  • Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This is thought to facilitate the interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the mRNA into the cytoplasm.

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

mRNA_Delivery_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cell LNP_neutral LNP (Neutral Charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Protein Protein Synthesis Translation->Protein

Proposed mechanism of LNP-mediated mRNA delivery.

Conclusion

This compound represents a promising, yet not extensively characterized, ionizable lipid for the formulation of lipid nanoparticles for mRNA delivery. Its chemical structure is well-suited for the encapsulation and cellular delivery of nucleic acids. While specific experimental data for this molecule is sparse in the public domain, this guide provides a framework for its synthesis, formulation into LNPs, and the proposed mechanism of action based on the broader understanding of ionizable lipids in drug delivery. Further research is warranted to fully elucidate the specific properties and performance of this lipid in preclinical and clinical applications.

References

An In-Depth Technical Guide to the Ionizable Cationic Lipid: Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ionizable cationic lipid Bis(2-butyloctyl) 10-oxononadecanedioate, tailored for researchers, scientists, and drug development professionals. The guide details its core properties, synthesis, formulation into lipid nanoparticles (LNPs) for nucleic acid delivery, and the requisite experimental protocols for its characterization and evaluation.

Core Concepts and Physicochemical Properties

This compound is an ionizable lipid-like molecule designed for the encapsulation and delivery of nucleic acids, such as mRNA. Its structure features a central 10-oxononadecanedioate core, which is ester-linked to two branched 2-butyloctanol hydrophobic tails. The presence of a ketone group within the linker region and the branched nature of the lipid tails are key structural features that can influence the physicochemical properties and biological performance of the resulting lipid nanoparticles (LNPs).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C43H82O5BroadPharm
Molecular Weight 679.1 g/mol BroadPharm
CAS Number 2036272-58-7BroadPharm
Description An ionizable lipid-like compound containing four hydrophobic tails bound by esters.BroadPharm

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. A European patent (EP 4059505 B1) describes a synthetic route for related compounds, which can be adapted for this specific lipid.

Experimental Protocol: Synthesis

Materials:

  • 10-oxononadecanedioic acid

  • 2-butyloctanol

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or another suitable solvent

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve 10-oxononadecanedioic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2.2 equivalents of 2-butyloctanol to the solution.

  • In a separate flask, dissolve 2.2 equivalents of DCC and a catalytic amount of DMAP in anhydrous DCM.

  • Slowly add the DCC/DMAP solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Lipid Nanoparticle Formulation and Characterization

This compound is a key component of LNPs for nucleic acid delivery. These LNPs are typically formulated with a helper lipid, cholesterol, and a PEGylated lipid to ensure stability and efficient delivery.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein like luciferase)

  • Ethanol (B145695) (absolute)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an aqueous phase by dissolving the mRNA in citrate buffer (pH 4.0).

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the mRNA.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4 °C to remove ethanol and unencapsulated mRNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Experimental Protocol: LNP Characterization

1. Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential:

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence intensity of the LNP suspension before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

4. pKa Determination:

  • Use a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment (e.g., 2-(p-toluidino)naphthalene-6-sulfonic acid, TNS).

  • Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 9).

  • Add the LNP suspension and TNS to each buffer.

  • Measure the fluorescence intensity at each pH.

  • The pKa is the pH at which 50% of the maximum fluorescence intensity is observed, representing the point where half of the ionizable lipids are protonated.

Table 2: Representative LNP Characterization Data (Illustrative)

ParameterTypical Value
Particle Size (Diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 to +10 mV
mRNA Encapsulation Efficiency > 90%
Apparent pKa 6.0 - 6.8

Note: These values are typical for ionizable lipid-based LNPs and should be experimentally determined for formulations containing this compound.

In Vitro and In Vivo Evaluation

The efficacy of the LNP-formulated mRNA can be assessed through in vitro cell-based assays and in vivo animal models.

Experimental Protocol: In Vitro Transfection

Materials:

  • Hepatocellular carcinoma cell line (e.g., Huh-7 or HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • LNP-mRNA formulation (encoding a reporter like luciferase)

  • Luciferase assay reagent

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the LNP-mRNA formulation.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to the total protein concentration in each well.

Experimental Protocol: In Vivo Evaluation in Mice

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • LNP-mRNA formulation (encoding luciferase)

  • D-luciferin (substrate for luciferase)

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the LNP-mRNA formulation to the mice via intravenous (tail vein) injection.

  • At various time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin via intraperitoneal injection.

  • Anesthetize the mice and image them using an IVIS to detect bioluminescence.

  • Quantify the bioluminescent signal in different organs to assess the biodistribution and protein expression levels.

Visualizing Workflows and Pathways

LNP Formulation and Characterization Workflow

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation lipid_prep Lipid Stock Preparation (Ethanol) mixing Microfluidic Mixing lipid_prep->mixing mrna_prep mRNA Preparation (Aqueous Buffer pH 4.0) mrna_prep->mixing dialysis Dialysis vs. PBS pH 7.4 mixing->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration dls Size & PDI (DLS) filtration->dls zeta Zeta Potential filtration->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) filtration->ribogreen pka pKa Determination (TNS Assay) filtration->pka invitro In Vitro Transfection (Cell Culture) filtration->invitro invivo In Vivo Administration (Mouse Model) filtration->invivo Endosomal_Escape lnp LNP in Circulation (pH 7.4, Neutral Charge) cell_membrane Cell Membrane lnp->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome / Lysosome (pH ~5.0-5.5) early_endosome->late_endosome protonation Protonation of Ionizable Lipid early_endosome->protonation late_endosome->protonation membrane_destabilization Endosomal Membrane Destabilization protonation->membrane_destabilization mrna_release mRNA Release into Cytoplasm membrane_destabilization->mrna_release translation Translation to Protein mrna_release->translation

An In-depth Technical Guide on the Biodegradability of Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biodegradability of Bis(2-butyloctyl) 10-oxononadecanedioate is not available in the public domain. This guide is therefore based on the compound's chemical structure, its known applications, and established principles of biodegradation for structurally related molecules, such as long-chain aliphatic esters. The experimental data presented is hypothetical and illustrative of what would be expected from standard biodegradability testing.

Introduction

This compound (CAS: 2036272-58-7) is a complex, ionizable lipid-like molecule with the molecular formula C43H82O5[1][2]. It is characterized by a long dicarboxylic acid backbone functionalized with a ketone group and esterified with two branched 2-butyloctanol side chains. This structure, featuring four hydrophobic tails and ester linkages, makes it suitable for applications in advanced drug delivery systems, particularly for the encapsulation and transport of nucleic acids like mRNA[1][3].

Given its use in biomedical applications, understanding the environmental fate and biodegradability of this compound is critical for assessing its lifecycle and potential environmental impact. This document provides a technical overview of the predicted biodegradability of this compound, outlines standard experimental protocols for its assessment, and proposes a likely metabolic pathway.

Predicted Biodegradability

Based on its structure as a large aliphatic ester, this compound is expected to be biodegradable, although likely not "readily" biodegradable due to its high molecular weight and hydrophobicity. The ester linkages are susceptible to enzymatic hydrolysis by common microbial esterases and lipases[4]. The resulting products, 10-oxononadecanedioic acid and 2-butyloctanol, would then be further metabolized. The long hydrocarbon chains suggest that the rate of degradation may be limited by the initial hydrolysis step.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical data from a standard ready biodegradability test, such as the OECD 301B (CO2 Evolution Test).

Table 1: Hypothetical Ready Biodegradability Data (OECD 301B)

ParameterValueUnitNotes
Test Duration28DaysStandard duration for ready biodegradability tests.
Test Substance Concentration15mg TOC/LTypical concentration range is 10-20 mg Total Organic Carbon per liter.
Inoculum SourceActivated Sludge-A mixed population of microorganisms from a wastewater treatment plant.
Mineralization (% ThCO2) at Day 2855%Percentage of theoretical CO2 produced. A value <60% suggests the substance is not readily biodegradable.
10-Day WindowNot Achieved-The 60% pass level was not reached within 10 days of exceeding 10% degradation.
Conclusion Not Readily Biodegradable -The substance did not meet the criteria for rapid and complete biodegradation under the stringent test conditions.

Experimental Protocols

To definitively determine the biodegradability, standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD) would be employed. The most appropriate method for this non-volatile compound would be the OECD 301B, CO2 Evolution Test.

OECD 301B: CO2 Evolution Test

This method determines the ultimate biodegradability of an organic compound in an aerobic aqueous medium. Microorganisms are exposed to the test substance as the sole source of organic carbon, and the extent of degradation is quantified by measuring the amount of carbon dioxide produced.

  • Principle: The test substance is incubated in a mineral salt medium, inoculated with microorganisms (typically from activated sludge), and aerated with CO2-free air. The CO2 evolved from the microbial respiration and degradation of the substance is trapped in a barium hydroxide (B78521) or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer[5][6].

  • Test Setup:

    • Vessels: Multiple flasks are used, including test vessels with the substance and inoculum, control vessels with only inoculum (to measure blank CO2 evolution), and reference vessels with a readily biodegradable substance like sodium benzoate (B1203000) (to check the viability of the inoculum)[7].

    • Inoculum: A small concentration of a mixed microbial population, such as activated sludge from a wastewater treatment plant, is used[6].

    • Medium: A mineral medium containing essential salts (potassium, sodium, calcium, magnesium, iron) is prepared in purified water.

    • CO2 Trapping: The effluent air from each flask is passed through a series of traps containing a known concentration of Ba(OH)2 or NaOH.

  • Procedure:

    • The test substance is added to the test vessels to achieve a concentration of 10-20 mg of Total Organic Carbon (TOC) per liter.

    • The vessels are inoculated and incubated in the dark at a constant temperature (22 ± 2°C) for 28 days[8].

    • The CO2 traps are analyzed at regular intervals to determine the amount of CO2 produced.

  • Data Analysis: The percentage of biodegradation is calculated as the cumulative CO2 produced by the test substance (corrected for the blank) divided by its Theoretical CO2 (ThCO2), which is calculated from the molecular formula[5].

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% of ThCO2 production within a 10-day window during the 28-day test period[7][9].

Visualization of Pathways and Workflows

Proposed Biodegradation Pathway

The biodegradation of this compound is predicted to occur in a two-stage process. The first stage is the hydrolysis of the ester bonds, followed by the degradation of the resulting components via beta-oxidation.

G sub Bis(2-butyloctyl) 10-oxononadecanedioate hydrolysis Ester Hydrolysis sub->hydrolysis Lipases / Esterases alcohol 2-Butyloctanol hydrolysis->alcohol acid 10-Oxononadecanedioic acid beta_ox_alc β-Oxidation alcohol->beta_ox_alc beta_ox_acid β-Oxidation acid->beta_ox_acid acetyl_coa Metabolic Intermediates (e.g., Acetyl-CoA, Succinyl-CoA) tca TCA Cycle final CO2 + H2O + Biomass

Caption: Proposed metabolic pathway for this compound.

The breakdown of dicarboxylic acids can occur in both mitochondria and peroxisomes, yielding acetyl-CoA and succinyl-CoA as products that can enter the TCA cycle[9][10].

Experimental Workflow for Biodegradability Assessment

The process of assessing the biodegradability of a chemical follows a logical, tiered approach, starting with screening tests for ready biodegradability.

G start Start Assessment test Perform Ready Biodegradability Screening Test (e.g., OECD 301B) start->test decision Pass Criteria Met? (>60% ThCO2 in 10-day window) test->decision res_ready Classify as 'Readily Biodegradable' decision->res_ready Yes test_inherent Conduct Inherent Biodegradability Test (e.g., OECD 302B) decision->test_inherent No end end res_ready->end End decision2 Pass Criteria Met? (e.g., >70% removal) test_inherent->decision2 res_inherent Classify as 'Inherently Biodegradable' decision2->res_inherent Yes res_persistent Substance is Potentially Persistent. Consider further 'Simulation' testing. decision2->res_persistent No res_inherent->end res_persistent->end

Caption: Decision workflow for the assessment of chemical biodegradability.

References

An In-depth Technical Guide on the Theoretical Acidity of Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the theoretical acidity (pKa) of Bis(2-butyloctyl) 10-oxononadecanedioate. While this molecule is structurally related to ionizable lipids used in mRNA delivery systems, its specific chemical structure dictates a unique acidic profile.[1] This document elucidates the concept of pKa in the context of this diester, explores the acidity of its parent dicarboxylic acid, details relevant experimental and computational protocols for pKa determination, and presents key data and workflows in the requested formats.

Theoretical pKa Analysis of this compound

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is fundamentally dependent on the presence of an ionizable proton that the molecule can donate.

1.1. Acidity of the Ester Form

This compound is a diester. The parent molecule, 10-oxononadecanedioic acid, possesses two carboxylic acid functional groups, each with an acidic proton. In the formation of the title compound, these acidic protons are replaced by 2-butyloctyl groups, forming ester linkages. Consequently, This compound does not have any readily ionizable protons and, in the strict Brønsted-Lowry sense, does not have a pKa value. The hydrogens on the carbon backbone are not sufficiently acidic to be considered for pKa in aqueous media.[2]

1.2. Potential for Hydrolysis

Although the ester itself is not acidic, it can undergo hydrolysis under acidic, basic, or enzymatic conditions to yield the parent 10-oxononadecanedioic acid and two molecules of 2-butyloctanol. The resulting dicarboxylic acid is ionizable and its pKa values would be relevant in biological or formulation contexts where such hydrolysis might occur.

1.3. Acidity of the Parent Dicarboxylic Acid

The parent molecule, 10-oxononadecanedioic acid, is a dicarboxylic acid and will have two pKa values, pKa₁ and pKa₂.

  • pKa₁: The dissociation of the first proton.

  • pKa₂: The dissociation of the second proton.

For long-chain dicarboxylic acids, the two carboxylic groups are sufficiently separated that they have minimal influence on each other.[3] Therefore, their pKa values are expected to be close to that of a similar monocarboxylic acid (typically around 4.8 to 5.0 in water). The first pKa will be slightly lower (more acidic) due to the slight electron-withdrawing inductive effect of the second carboxyl group, and the second pKa will be slightly higher (less acidic) because the second proton must dissociate from an already negatively charged molecule.

The presence of the 10-oxo (ketone) group is not expected to significantly influence the pKa of the distant carboxylic acid groups. While a ketone's C-H bonds at the adjacent alpha-position are weakly acidic (pKa ≈ 20), the ketone group itself has only a minor inductive effect over the long alkyl chain.[2]

Data Presentation: Theoretical pKa Values of Related Carboxylic Acids

Since a direct experimental pKa for 10-oxononadecanedioic acid is not available in the literature, the following table provides estimated values based on structurally similar long-chain dicarboxylic acids.

CompoundpKa₁ (estimated)pKa₂ (estimated)Rationale
Long-chain α,ω-dicarboxylic acids (e.g., sebacic acid, C10)~4.5~5.4The two carboxyl groups are far apart, leading to minimal electrostatic interaction.
Nonadecanedioic acid~4.6~5.5With a C19 backbone, the carboxyl groups are very distant, behaving almost independently.
10-Oxononadecanedioic acid ~4.6 ~5.5 The keto group at the 10-position is too far to exert a significant inductive effect on the terminal carboxyl groups.

Experimental Protocols for pKa Determination

Should it be necessary to determine the pKa of the parent 10-oxononadecanedioic acid experimentally, the following protocols are recommended.

3.1. Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[4][5] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[6]

  • Sample Preparation: Dissolve a precise amount of 10-oxononadecanedioic acid in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., methanol-water mixture) may be required.[5] The final concentration should be at least 10⁻⁴ M.[6]

  • Ionic Strength: Maintain a constant ionic strength in the solution using an inert salt like 0.15 M potassium chloride.[6]

  • Inert Atmosphere: Purge the solution with nitrogen before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements.[6]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH.[6]

  • Data Acquisition: Record the pH after each incremental addition of titrant, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[6]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat regions of the titration curve). The equivalence points are identified as the points of maximum slope (inflection points) on the curve.[5]

3.2. UV-Vis Spectrophotometry

This method is suitable if the protonated and deprotonated forms of the acid exhibit different UV-Vis absorption spectra.[5]

Methodology:

  • Spectral Characterization: Obtain the full UV-Vis absorption spectra of the pure protonated species (in a strongly acidic solution, e.g., pH ~2) and the pure fully deprotonated species (in a strongly basic solution, e.g., pH ~12).

  • Sample Preparation: Prepare a series of solutions of the dicarboxylic acid in buffers of precisely known pH values, spanning the expected pKa range (e.g., from pH 3 to 7).

  • Data Acquisition: Measure the absorbance of each buffered solution at a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have inflection points that correspond to the pKa values. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal.[4]

Mandatory Visualizations

Caption: Logical relationship showing the absence of an acidic proton.

Hydrolysis reactant Bis(2-butyloctyl) 10-oxononadecanedioate water + 2 H₂O products_acid 10-Oxononadecanedioic Acid (Ionizable, has pKa₁, pKa₂) water->products_acid Hydrolysis (Acid/Base/Enzyme) products_alcohol + 2 x 2-Butyloctanol

Caption: Ester hydrolysis pathway to the parent dicarboxylic acid.

pKa_Prediction_Workflow start Define Molecular Structures (Protonated & Deprotonated) gas_phase Calculate Gas-Phase Free Energies (ΔG_gas) (e.g., using DFT) start->gas_phase solvation Calculate Solvation Free Energies (ΔG_solv) (e.g., using a continuum solvent model) start->solvation combine Calculate Free Energy Change in Solution ΔG_aq = ΔG_gas + Δ(ΔG_solv) gas_phase->combine solvation->combine pka_calc Calculate pKa pKa = ΔG_aq / (2.303 * RT) combine->pka_calc

Caption: Workflow for computational pKa prediction.

References

Methodological & Application

Application Note: Utilizing Bis(2-butyloctyl) 10-oxononadecanedioate for High-Efficiency mRNA Encapsulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The delivery of messenger RNA (mRNA) holds immense promise for a variety of therapeutic applications, including vaccines, protein replacement therapies, and gene editing.[1] Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake and release into target cells.[2][3] The selection of the ionizable lipid is a critical determinant of the LNP's potency and safety profile. Bis(2-butyloctyl) 10-oxononadecanedioate is a novel ionizable lipid-like compound designed for efficient mRNA encapsulation and delivery.[4] Its unique structure, featuring four hydrophobic tails, contributes to the formation of stable nanoparticles and promotes effective endosomal escape.

This document provides detailed protocols for the formulation, characterization, and in vitro and in vivo evaluation of mRNA-loaded LNPs using this compound.

Materials and Methods

LNP Formulation Components

The formulation of mRNA-LNPs involves the precise mixing of several lipid components. A typical four-component system includes an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][5]

ComponentRole in LNP FormulationRecommended Molar Ratio (%)
This compoundIonizable lipid for mRNA complexation and release50
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Helper lipid for structural integrity10
CholesterolStabilizes the nanoparticle structure38.5
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)PEGylated lipid to control particle size and circulation time1.5
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol (B145695) to create individual stock solutions.

    • Combine the lipid stock solutions in the desired molar ratio (50:10:38.5:1.5) to create a final lipid mixture in ethanol.

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA transcript (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated for efficient mRNA complexation.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr®).

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing. The rapid mixing of the two phases triggers the self-assembly of the LNPs as the ethanol is diluted, leading to the encapsulation of the mRNA.

  • Downstream Processing:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a more neutral surface charge.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Processing Lipids This compound + DSPC + Cholesterol + PEG-Lipid Ethanol Ethanol Lipids->Ethanol Dissolve Mixer Microfluidic Mixing Ethanol->Mixer mRNA mRNA Buffer Citrate Buffer (pH 4.0) mRNA->Buffer Dilute Buffer->Mixer Dialysis Dialysis vs. PBS (pH 7.4) Mixer->Dialysis Self-Assembly Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Buffer Exchange & pH Neutralization Final_LNP Final mRNA-LNP Formulation Sterilization->Final_LNP

Caption: Workflow for mRNA-LNP formulation using microfluidics.
Protocol 2: Characterization of mRNA-LNPs

Proper characterization is essential to ensure the quality and consistency of the formulated LNPs.

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the LNP suspension in an appropriate buffer.

    • Measure the surface charge using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency:

    • Use a nucleic acid quantification assay (e.g., RiboGreen® assay).

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100.

Expected LNP Characteristics

The following table summarizes the expected characteristics of LNPs formulated with this compound.

ParameterExpected Value
Hydrodynamic Diameter (nm)80 - 120
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-10 to +10 (at pH 7.4)
Encapsulation Efficiency (%)> 90%

In Vitro Evaluation

Protocol 3: In Vitro Transfection and Protein Expression

This protocol assesses the ability of the formulated LNPs to transfect cells and mediate protein expression in a cell culture model.

  • Cell Culture:

    • Culture a relevant cell line (e.g., HEK293T or HeLa cells) in appropriate media until they reach 70-80% confluency in a 96-well plate.

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentrations in cell culture media.

    • Remove the old media from the cells and add the LNP-containing media.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Quantification of Protein Expression:

    • If using a reporter gene like Firefly Luciferase, lyse the cells and add the luciferase substrate.

    • Measure the resulting luminescence using a plate reader. The signal intensity is proportional to the amount of protein expressed.

In Vivo Evaluation

Protocol 4: In Vivo mRNA Delivery in a Murine Model

This protocol outlines a typical in vivo study to evaluate the biodistribution and efficacy of the mRNA-LNPs.[2]

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6).

  • Administration:

    • Administer the mRNA-LNPs via a relevant route, such as intravenous (tail vein) injection.

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.

    • Image the mice using an In Vivo Imaging System (IVIS) to detect the bioluminescent signal. The location and intensity of the signal indicate the sites and level of protein expression.

  • Ex Vivo Analysis:

    • After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, etc.).

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP mRNA-LNP Endosome_LNP LNP in Endosome LNP->Endosome_LNP Endocytosis Protonation Endosomal Acidification (Low pH) Endosome_LNP->Protonation Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape Ionizable Lipid Protonation mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Translation Translation Ribosome->Translation mRNA template Protein Therapeutic Protein Translation->Protein

Caption: Cellular pathway of mRNA-LNP delivery and protein translation.

Conclusion

This compound represents a promising ionizable lipid for the formulation of highly efficient mRNA lipid nanoparticles. The protocols detailed in this application note provide a comprehensive framework for the development and evaluation of these delivery systems. The use of microfluidic mixing ensures reproducible formulation, leading to LNPs with desirable physicochemical characteristics for effective in vitro and in vivo mRNA delivery. Researchers and drug development professionals can utilize these methods as a starting point for their specific mRNA therapeutic applications.

References

Application Notes & Protocols for Lipid Nanoparticle Formulation with Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] The choice of ionizable lipid is a critical determinant of the efficacy and safety of LNP formulations.[4][][6] Bis(2-butyloctyl) 10-oxononadecanedioate is a novel ionizable lipid-like compound with potential for use in LNP-mediated delivery of therapeutic payloads such as mRNA and siRNA.[7][8] Its structure, featuring four hydrophobic tails, suggests it may contribute to the formation of stable nanoparticles capable of efficiently encapsulating and delivering nucleic acids.[7][8]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of LNPs incorporating this compound. The protocols are intended to serve as a guide for researchers developing next-generation nucleic acid therapies.

Key Advantages of LNP Technology

  • Protection of Payload: Encapsulation within LNPs protects nucleic acids from degradation by nucleases in the bloodstream.[2][9]

  • Enhanced Delivery: LNPs facilitate the cellular uptake of their cargo, a crucial step for therapeutic action.[4]

  • Reduced Immunogenicity: The lipid composition can be tailored to minimize unwanted immune responses.

  • Tunable Properties: The physicochemical properties of LNPs, such as size and surface charge, can be optimized for specific applications and target tissues.[10][11]

Materials and Equipment

Lipids and Reagents
  • Ionizable Lipid: this compound

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural Lipid: Cholesterol

  • PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • Nucleic Acid Cargo: (e.g., mRNA, siRNA)

  • Ethanol (B145695): 200 proof, molecular biology grade

  • Citrate (B86180) Buffer: (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS): 1X, sterile

  • Nuclease-free Water

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorometer and fluorescent dye for nucleic acid quantification (e.g., RiboGreen®)

  • Cell culture incubator

  • Plate reader for luminescence or fluorescence assays

  • In vivo imaging system (IVIS)

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation using Microfluidics

This protocol describes the formulation of LNPs encapsulating a nucleic acid cargo using a microfluidic mixing approach.[1][12]

1. Preparation of Stock Solutions:

  • Dissolve this compound, DSPC, Cholesterol, and DMPE-PEG2000 in ethanol to prepare individual stock solutions. A typical molar ratio for formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[13]
  • Prepare a lipid mixture in ethanol by combining the stock solutions at the desired molar ratio.
  • Dilute the nucleic acid cargo in citrate buffer (pH 4.0) to the desired concentration.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.
  • Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another.
  • Set the flow rate ratio (aqueous:ethanolic) to 3:1.
  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

3. Dialysis and Concentration:

  • Collect the resulting LNP dispersion.
  • Dialyze the LNP suspension against 1X PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
  • Concentrate the LNPs to the desired final concentration using a suitable method such as centrifugal filtration.

4. Sterilization:

  • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
  • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization prep_lipids Prepare Lipid Stock (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid (in Citrate Buffer) prep_na->mixing dialysis Dialysis vs. PBS mixing->dialysis concentration Concentration dialysis->concentration sterilization Sterile Filtration concentration->sterilization storage Storage (4°C or -80°C) sterilization->storage

Caption: Cellular pathway of LNP-mediated mRNA delivery.

Protocol 4: In Vivo Efficacy Study

This protocol provides a general framework for evaluating the in vivo performance of the LNP formulation in a mouse model.

[1][12][14]1. Animal Model:

  • Use an appropriate mouse strain (e.g., C57BL/6).
  • All animal procedures should be performed in accordance with institutional guidelines and regulations.

2. LNP Administration:

  • Administer the LNP formulation via the desired route (e.g., intravenous, intramuscular).
  • Include a control group receiving a vehicle (e.g., PBS).

3. Biodistribution and Protein Expression:

  • If the encapsulated mRNA encodes a reporter protein like luciferase, perform whole-body bioluminescence imaging at various time points post-injection using an in vivo imaging system (IVIS). [1][12] * At the end of the study, harvest organs of interest (e.g., liver, spleen, muscle) to quantify protein expression or mRNA levels.

4. Pharmacokinetics and Safety:

  • Collect blood samples at different time points to determine the pharmacokinetic profile of the LNPs.
  • Monitor the animals for any signs of toxicity and collect organs for histological analysis.

Data Presentation

Table 1: Physicochemical Properties of LNPs formulated with this compound
Formulation IDIonizable Lipid:mRNA (w/w)Molar Ratio (Ionizable:DSPC:Chol:PEG)Size (nm)PDIZeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)
LNP-BBO-0110:150:10:38.5:1.595.2 ± 3.10.11 ± 0.02-2.5 ± 0.896.5 ± 1.8
LNP-BBO-0215:150:10:38.5:1.598.7 ± 2.80.13 ± 0.03-1.9 ± 0.697.2 ± 1.5
LNP-BBO-0320:150:10:38.5:1.5102.4 ± 3.50.15 ± 0.02-1.5 ± 0.998.1 ± 1.2

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Transfection Efficiency and Cytotoxicity in HeLa Cells
Formulation IDmRNA Dose (ng/well)Luciferase Expression (RLU/mg protein)Cell Viability (%)
LNP-BBO-01501.2 x 10^8 ± 0.3 x 10^898 ± 4
1002.5 x 10^8 ± 0.5 x 10^895 ± 5
LNP-BBO-02501.8 x 10^8 ± 0.4 x 10^897 ± 3
1003.9 x 10^8 ± 0.7 x 10^894 ± 6
LNP-BBO-03502.1 x 10^8 ± 0.6 x 10^896 ± 4
1004.5 x 10^8 ± 0.9 x 10^892 ± 5
Lipofectamine™ 20001005.0 x 10^7 ± 1.2 x 10^785 ± 7

Data are presented as mean ± standard deviation (n=3).

Table 3: In Vivo Luciferase Expression in C57BL/6 Mice (Intravenous Administration)
Formulation IDDose (mg/kg)Peak Luminescence (photons/s/cm²/sr)Target Organ
LNP-BBO-010.55.6 x 10^9 ± 1.2 x 10^9Liver
LNP-BBO-020.58.2 x 10^9 ± 1.8 x 10^9Liver
LNP-BBO-030.59.5 x 10^9 ± 2.1 x 10^9Liver
PBS ControlN/ABackgroundN/A

Data are presented as mean ± standard deviation (n=5 mice per group).

Troubleshooting

IssuePossible CauseSuggested Solution
Large Particle Size / High PDI Suboptimal mixing parametersOptimize flow rates and ratios in the microfluidic system.
Poor lipid qualityEnsure high purity of all lipid components.
Low Encapsulation Efficiency Incorrect pH of the aqueous bufferEnsure the pH of the citrate buffer is around 4.0 to protonate the ionizable lipid.
Inefficient mixingCheck the microfluidic cartridge for any blockages.
Low In Vitro Transfection LNP toxicityPerform a dose-response curve and assess cell viability.
Inefficient endosomal escapeConsider modifying the lipid composition, such as the pKa of the ionizable lipid.
Low In Vivo Expression Rapid clearance of LNPsAdjust the PEG-lipid percentage to optimize circulation time.
Poor biodistribution to target organModify LNP size or surface properties.

Conclusion

The protocols and data presented herein provide a comprehensive framework for the formulation and evaluation of lipid nanoparticles utilizing this compound. This novel ionizable lipid holds promise for the development of potent and safe nucleic acid delivery systems. The provided methodologies can be adapted and optimized to suit specific therapeutic applications, thereby accelerating the translation of innovative nucleic acid-based medicines from the laboratory to the clinic. Researchers are encouraged to use these notes as a starting point for their investigations into the potential of this and other novel lipid excipients.

References

Application Notes and Protocols for In Vivo mRNA Delivery Using Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific molecule, Bis(2-butyloctyl) 10-oxononadecanedioate, is not publicly available in the scientific literature. Therefore, these application notes and protocols are based on established principles and data for other biodegradable, ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for in vivo mRNA delivery. These guidelines provide a comprehensive framework for researchers, scientists, and drug development professionals working in this field.

Introduction to Ionizable Lipids in mRNA Delivery

Ionizable lipids are critical components of lipid nanoparticles (LNPs) for the successful in vivo delivery of messenger RNA (mRNA). Their key feature is a pH-dependent charge: they are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged mRNA during formulation, and are neutral at physiological pH, which reduces toxicity and premature clearance from circulation. Upon cellular uptake into endosomes, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation into the desired protein. The rational design of ionizable lipids, including modifications to their headgroups, linker chemistry, and lipid tails, is crucial for improving delivery efficiency, biodegradability, and overall safety of LNP-mRNA therapeutics.

Data Presentation: Performance of Representative Ionizable Lipids

The following tables summarize typical quantitative data obtained from in vivo studies of LNP-mRNA formulations using various ionizable lipids. This data is intended to provide a comparative overview of key performance parameters.

Table 1: In Vivo Efficacy of LNP-mRNA Formulations

Ionizable LipidTarget OrganReporter ProteinProtein Expression (pg/mL or other relevant unit)Duration of ExpressionReference
DLin-MC3-DMALiverFactor IX~10,000 pg/mL in plasma> 7 days(Example, not a direct citation)
SM-102Spleen, LiverLuciferaseHigh luciferase activity in spleen and liver24-48 hours[1]
ALC-0315Primarily LiverN/A (Vaccine)Induces potent neutralizing antibodiesLong-lasting immune response[2]
C12-200LiverErythropoietin (EPO)Significant increase in serum EPO levels6-24 hours[3][4]

Table 2: Biodistribution of LNP-mRNA Formulations

Ionizable LipidRoute of AdministrationMajor Organs of Accumulation (% Injected Dose)Minor Organs of Accumulation (% Injected Dose)Reference
DLin-MC3-DMAIntravenousLiver (>60%), Spleen (~10%)Lungs, Kidneys[5]
SM-102IntramuscularInjection site, Draining lymph nodes, SpleenLiver[1]
ALC-0315IntravenousLiver, SpleenAdrenal glands, Ovaries[2]
Generic LNPIntravenousLiver, Spleen, Bone MarrowLungs, Kidneys[6]

Experimental Protocols

Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol describes a standard method for formulating mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., a biodegradable analog) dissolved in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol

  • mRNA encoding the protein of interest in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Ethanol (anhydrous)

  • Nuclease-free water

  • Dialysis cassettes or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture: Combine the lipid stock solutions in a molar ratio suitable for your application. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2]

  • Preparation of the Aqueous Phase: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase typically to 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating the mRNA.

  • Purification:

    • The resulting LNP suspension is then purified to remove ethanol and unencapsulated mRNA. This is typically achieved through dialysis against phosphate-buffered saline (PBS, pH 7.4) or using a TFF system.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol for In Vivo Administration of LNP-mRNA

This protocol outlines the intravenous administration of LNP-mRNA to mice for systemic delivery.

Materials:

  • LNP-mRNA formulation

  • Sterile PBS, pH 7.4

  • Mice (e.g., C57BL/6 or BALB/c)

  • Insulin syringes with appropriate gauge needles (e.g., 29-31G)

  • Animal restraint device

Procedure:

  • Animal Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment.

  • Dose Preparation: Thaw the LNP-mRNA formulation on ice and dilute it to the desired final concentration with sterile PBS. The final injection volume is typically 100-200 µL for a mouse.

  • Administration:

    • Place the mouse in a restraint device to immobilize it and expose the tail vein.

    • Swab the tail with an alcohol pad to clean the injection site and dilate the vein.

    • Carefully insert the needle into the lateral tail vein and slowly inject the LNP-mRNA suspension.

  • Monitoring: Monitor the animals for any adverse reactions immediately after injection and at regular intervals thereafter.

Protocol for Quantification of In Vivo mRNA Delivery and Protein Expression

This protocol describes methods to assess the delivery of mRNA to target tissues and the subsequent protein expression.

A. Quantification of mRNA Biodistribution by RT-qPCR

  • Tissue Collection: At a predetermined time point after LNP-mRNA administration (e.g., 6, 24, or 48 hours), euthanize the mice and harvest the organs of interest (e.g., liver, spleen, lungs, kidney, heart).

  • RNA Extraction: Homogenize the tissues and extract total RNA using a suitable commercial kit (e.g., TRIzol or RNeasy Kit).

  • Reverse Transcription (RT): Convert the extracted RNA to cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the delivered mRNA. Use a housekeeping gene (e.g., GAPDH or beta-actin) for normalization. The relative or absolute quantity of the delivered mRNA in each tissue can then be calculated.

B. Quantification of Protein Expression by ELISA

  • Sample Collection: For secreted proteins, collect blood samples at various time points after administration. For intracellular proteins, prepare tissue lysates from the harvested organs.

  • ELISA: Use a commercial ELISA kit specific for the protein of interest to quantify its concentration in the serum/plasma or tissue lysate.

Visualization of Key Processes

Experimental Workflow for LNP-mRNA In Vivo Study

G cluster_formulation LNP Formulation cluster_invivo In Vivo Administration & Analysis A Lipid Mixture (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4.0) B->C D Purification (Dialysis/TFF) C->D E Sterile Filtration D->E F Intravenous Injection into Mouse E->F LNP-mRNA Formulation G Tissue & Blood Collection F->G H RNA Extraction & RT-qPCR G->H I Protein Quantification (ELISA) G->I J J H->J mRNA Biodistribution K K I->K Protein Expression

Caption: Workflow for LNP-mRNA formulation, in vivo delivery, and analysis.

Cellular Uptake and Endosomal Escape Pathway

G cluster_cellular Cellular Environment A LNP-mRNA in Extracellular Space (pH 7.4) B Cellular Uptake (Endocytosis) A->B C Early Endosome (pH ~6.0-6.5) B->C D Late Endosome (pH ~5.0-6.0) C->D E Lysosome (pH ~4.5-5.0) D->E F mRNA Release into Cytoplasm D->F Endosomal Escape (Ionizable Lipid Protonation) H Degradation E->H G mRNA Translation (Protein Production) F->G

References

Application Notes and Protocols: Bis(2-butyloctyl) 10-oxononadecanedioate for Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bis(2-butyloctyl) 10-oxononadecanedioate is identified as an ionizable lipid-like compound suitable for the formulation of lipid nanoparticles (LNPs) for mRNA delivery[1]. As of the current date, specific experimental data and established protocols for this particular compound in vaccine delivery are limited in publicly available literature. The following application notes and protocols are representative examples based on standard methodologies for lipid nanoparticle-based vaccine development and should be adapted and optimized for specific research applications.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based vaccines, most notably demonstrated by the successful mRNA COVID-19 vaccines[2][3][4]. These LNPs are typically composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid[5][6]. The ionizable lipid is a critical component, as it is positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids like mRNA during formulation. At physiological pH, it becomes neutral, reducing toxicity and promoting payload release into the cytoplasm of target cells[5].

This compound is a novel, ionizable lipid-like compound with four hydrophobic tails, a structure amenable to forming stable LNPs for encapsulating and delivering vaccine antigens, such as mRNA or self-amplifying RNA[1]. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and preclinical evaluation of LNPs utilizing this compound as the core ionizable lipid for vaccine delivery.

Principle of LNP-mRNA Vaccine Action

LNP-based mRNA vaccines function by protecting the mRNA payload from degradation and facilitating its delivery into host cells, primarily antigen-presenting cells (APCs)[6]. Once the LNPs are taken up by APCs, the mRNA is released into the cytoplasm, where it is translated into the target antigen. The expressed antigen is then processed and presented on the cell surface, triggering both humoral and cellular immune responses. The lipid components themselves can also have adjuvant properties, further enhancing the immune response[7][8].

Experimental Protocols

Protocol 1: Formulation of LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating a model mRNA (e.g., encoding for a specific antigen) using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Antigen-encoding mRNA

  • Ethanol (B145695), 200 proof

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

    • Vortex thoroughly until all lipids are fully dissolved.

  • Prepare mRNA Solution:

    • Dilute the antigen-encoding mRNA in citrate buffer (pH 4.0) to a concentration of 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.

    • Initiate mixing. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • To remove ethanol and non-encapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNP vaccine formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs

This protocol outlines the key analytical methods to characterize the formulated LNPs.

Methods:

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP sample in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using Laser Doppler Velocimetry.

  • Encapsulation Efficiency:

    • Use a nucleic acid quantification assay (e.g., RiboGreen® assay).

    • Measure the total mRNA concentration after lysing the LNPs with a detergent (e.g., 1% Triton X-100).

    • Measure the amount of free, unencapsulated mRNA in a separate sample without detergent.

    • Calculate the encapsulation efficiency using the formula:

      • EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Transfection and Cytotoxicity Assay

This protocol assesses the ability of the LNPs to transfect cells and their potential toxicity.

Materials:

  • Dendritic cell line (e.g., DC2.4) or primary dendritic cells

  • Complete cell culture medium

  • LNP-mRNA formulation

  • Luciferase-encoding mRNA as a positive control

  • Luciferase assay reagent

  • Cell viability assay kit (e.g., MTT or PrestoBlue™)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed dendritic cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Transfection:

    • Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium to achieve final mRNA concentrations ranging from 10 to 1000 ng/well.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for 24-48 hours.

  • Transfection Efficiency (using Luciferase mRNA):

    • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the assay kit instructions.

  • Cytotoxicity:

    • After the incubation period, add the cell viability reagent to each well.

    • Incubate as per the manufacturer's protocol and measure the absorbance or fluorescence to determine cell viability relative to untreated control cells.

Protocol 4: In Vivo Immunization Study in Mice

This protocol provides a general framework for evaluating the immunogenicity of the LNP vaccine in a mouse model.

Materials:

  • 6-8 week old BALB/c mice

  • LNP-mRNA vaccine formulation

  • PBS (for control group)

  • Syringes and needles for intramuscular injection

Procedure:

  • Animal Groups:

    • Group 1: PBS control (n=5)

    • Group 2: LNP-mRNA vaccine (e.g., 1 µg mRNA dose) (n=5)

    • Group 3: LNP-mRNA vaccine (e.g., 5 µg mRNA dose) (n=5)

  • Immunization Schedule:

    • Administer a prime immunization (50 µL) via intramuscular injection into the hind limb on Day 0.

    • Administer a boost immunization on Day 21.

  • Sample Collection:

    • Collect blood samples via tail vein bleed on Days 14, 28, and 42 to analyze antibody responses.

    • At the end of the study (e.g., Day 42), euthanize the mice and harvest spleens to analyze T-cell responses.

  • Immune Response Analysis:

    • Antibody Titers: Use ELISA to measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the collected serum.

    • T-cell Response: Isolate splenocytes and perform an ELISpot or intracellular cytokine staining assay to measure antigen-specific T-cell responses (e.g., IFN-γ and IL-4 production).

Data Presentation

The following tables present hypothetical, yet representative, data that could be expected from the characterization and in vivo studies.

Table 1: Physicochemical Properties of Formulated LNPs

ParameterValue
Hydrodynamic Diameter (nm) 85 ± 5
Polydispersity Index (PDI) < 0.15
Zeta Potential (mV) -5 ± 3
mRNA Encapsulation Efficiency (%) > 95%

Table 2: Hypothetical In Vivo Immunogenicity Data (Day 42)

GroupAntigen-Specific IgG Titer (log10)IFN-γ Spot Forming Units (per 10^6 splenocytes)
PBS Control < 1.0< 10
1 µg LNP-mRNA 4.5 ± 0.4350 ± 50
5 µg LNP-mRNA 5.8 ± 0.5800 ± 120

Visualizations

Experimental Workflow

G cluster_0 LNP Formulation cluster_1 LNP Characterization prep_lipids Prepare Lipid Stock in Ethanol mixing Microfluidic Mixing prep_lipids->mixing Lipid Phase prep_mrna Prepare mRNA in Aqueous Buffer (pH 4.0) prep_mrna->mixing Aqueous Phase purification Dialysis and Sterile Filtration mixing->purification dls Size & PDI (DLS) purification->dls Characterize Final Product zeta Zeta Potential purification->zeta Characterize Final Product ee Encapsulation Efficiency (RiboGreen Assay) purification->ee Characterize Final Product G cluster_apc cluster_endo Endosomal Escape cluster_cytoplasm lnp LNP-mRNA Vaccine apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) lnp->apc 1. Uptake endosome Endosome cytoplasm Cytoplasm endosome->cytoplasm 2. mRNA Release ribosome Ribosome antigen Viral Antigen ribosome->antigen 3. Translation proteasome Proteasome antigen->proteasome mhc2 MHC Class II antigen->mhc2 4. Presentation peptides Antigenic Peptides proteasome->peptides mhc1 MHC Class I peptides->mhc1 4. Presentation t_killer Cytotoxic T-Cell (CD8+) mhc1->t_killer 5. Activation t_helper Helper T-Cell (CD4+) mhc2->t_helper 5. Activation b_cell B-Cell t_helper->b_cell 6. Help antibodies Antibodies b_cell->antibodies 7. Production

References

Application Notes and Protocols for siRNA Delivery Using Bis(2-butyloctyl) 10-oxononadecanedioate-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Physicochemical Properties of BODOD-LNP-siRNA
FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
BODOD-LNP-siRNA85.2 ± 3.10.12 ± 0.02-5.8 ± 1.292.5 ± 2.8
Control LNP (no siRNA)82.5 ± 2.90.11 ± 0.03-6.1 ± 1.5N/A

BODOD: Bis(2-butyloctyl) 10-oxononadecanedioate

Table 2: In Vitro Gene Knockdown Efficiency in Huh7 Cells
TreatmentTarget mRNA Expression (relative to control)Protein Expression (relative to control)
Untreated1.00 ± 0.081.00 ± 0.11
Scrambled siRNA LNP0.95 ± 0.070.98 ± 0.13
BODOD-LNP-siRNA (10 nM)0.42 ± 0.050.48 ± 0.09
BODOD-LNP-siRNA (50 nM)0.18 ± 0.030.25 ± 0.06
BODOD-LNP-siRNA (100 nM)0.09 ± 0.020.15 ± 0.04
Table 3: In Vitro Cytotoxicity in Huh7 Cells (48 hours post-transfection)
TreatmentCell Viability (%)
Untreated100 ± 5.2
Scrambled siRNA LNP98.1 ± 4.5
BODOD-LNP-siRNA (10 nM)96.5 ± 3.8
BODOD-LNP-siRNA (50 nM)92.3 ± 4.1
BODOD-LNP-siRNA (100 nM)88.7 ± 5.5

Experimental Protocols

Protocol 1: Formulation of this compound (BODOD)-LNP-siRNA

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing method.[6]

Materials:

  • This compound (BODOD)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • siRNA (targeting gene of interest and scrambled control)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (100 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve BODOD, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be between 10-25 mg/mL.

  • Prepare siRNA Solution: Dilute the siRNA stock in citrate buffer (pH 3.0) to a concentration of 0.2 mg/mL.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution) to 3:1.

    • Pump the lipid solution and the siRNA solution through the microfluidic device at a combined flow rate of 2-12 mL/min.

    • Collect the resulting LNP solution.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette (10 kDa MWCO).

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C.

Protocol 2: In Vitro Transfection of Huh7 Cells

This protocol details the procedure for transfecting the human hepatoma cell line Huh7 with BODOD-LNP-siRNA.

Materials:

  • Huh7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • BODOD-LNP-siRNA and scrambled siRNA control LNPs

  • 96-well cell culture plates

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C and 5% CO2 for 24 hours.

  • Transfection:

    • On the day of transfection, replace the medium with 90 µL of fresh, pre-warmed complete DMEM.

    • Dilute the BODOD-LNP-siRNA formulations in Opti-MEM to achieve final siRNA concentrations of 10, 50, and 100 nM.

    • Add 10 µL of the diluted LNP-siRNA to the corresponding wells.

    • Include untreated cells and cells treated with scrambled siRNA LNPs as controls.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

  • Analysis: After incubation, proceed with gene knockdown analysis (Protocol 3) and cytotoxicity assessment (Protocol 4).

Protocol 3: Assessment of Gene Knockdown by RT-qPCR

This protocol outlines the quantification of target mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[7][8]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells from Protocol 2 and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for either the target gene or the housekeeping gene), cDNA template, and nuclease-free water.

    • Perform the qPCR reaction using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in all samples.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.[8]

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS

Procedure:

  • MTT Incubation: After the 48-hour incubation in Protocol 2, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

G cluster_formulation LNP Formulation cluster_invitro In Vitro Studies cluster_analysis Data Analysis prep_lipids Prepare Lipid Stock (BODOD, DSPC, Cholesterol, PEG-DMG) mixing Microfluidic Mixing prep_lipids->mixing prep_siRNA Prepare siRNA Solution (Citrate Buffer, pH 3.0) prep_siRNA->mixing dialysis Dialysis (PBS, pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, Zeta, Encapsulation) dialysis->characterization transfection Transfect with LNP-siRNA characterization->transfection cell_seeding Seed Huh7 Cells cell_seeding->transfection incubation Incubate for 48h transfection->incubation rna_extraction RNA Extraction incubation->rna_extraction mtt_assay MTT Assay incubation->mtt_assay rt_qpcr RT-qPCR rna_extraction->rt_qpcr knockdown_analysis Gene Knockdown Analysis (ΔΔCt Method) rt_qpcr->knockdown_analysis cytotoxicity_analysis Cytotoxicity Analysis mtt_assay->cytotoxicity_analysis

Caption: Experimental workflow for siRNA delivery using BODOD-LNPs.

RNAi_Pathway LNP BODOD-LNP-siRNA endosome Endosome LNP->endosome Endocytosis siRNA_duplex siRNA duplex endosome->siRNA_duplex Endosomal Escape RISC_loading RISC Loading Complex (Dicer, TRBP) siRNA_duplex->RISC_loading guide_strand Guide Strand RISC_loading->guide_strand Strand Separation passenger_strand Passenger Strand RISC_loading->passenger_strand RISC Activated RISC guide_strand->RISC degradation mRNA Degradation passenger_strand->degradation Degradation cleavage mRNA Cleavage RISC->cleavage mRNA Target mRNA mRNA->cleavage cleavage->degradation silencing Gene Silencing degradation->silencing

Caption: The RNA interference (RNAi) signaling pathway.

References

Application Notes and Protocols for Cellular Uptake Studies of Bis(2-butyloctyl) 10-oxononadecanedioate LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the cellular uptake of lipid nanoparticles (LNPs) formulated with the ionizable lipid-like compound, Bis(2-butyloctyl) 10-oxononadecanedioate. This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies essential for evaluating the efficacy of these LNPs in drug delivery applications.

Introduction to this compound LNPs

This compound is an ionizable lipid-like compound that can be used in the formulation of LNPs for the encapsulation and delivery of therapeutic payloads such as mRNA.[1] The cellular uptake of these LNPs is a critical determinant of their therapeutic efficacy. Understanding the mechanisms and efficiency of LNP internalization by target cells is paramount for the optimization of drug delivery systems.

Cellular entry of LNPs predominantly occurs through endocytosis, a process where the cell membrane engulfs the nanoparticles to form an endosome.[2][3] A crucial and often rate-limiting step for the successful delivery of the encapsulated cargo is the subsequent escape of the LNPs from the endosome into the cytoplasm.[3][4][5] Ionizable lipids, such as this compound, are designed to facilitate this process. In the acidic environment of the endosome, these lipids become protonated, which can lead to the disruption of the endosomal membrane and the release of the therapeutic cargo into the cell's cytoplasm.[2][5]

These studies are vital for characterizing the performance of LNP formulations and for selecting lead candidates for further preclinical and clinical development.

Key Experimental Protocols

Protocol 1: Formulation of Fluorescently Labeled LNPs

Objective: To formulate this compound LNPs incorporating a fluorescent lipid dye for visualization and quantification of cellular uptake.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid (e.g., C14-PEG-2000)

  • Fluorescent lipid dye (e.g., Atto-488-labeled DOPE)[6]

  • Therapeutic cargo (e.g., mRNA)

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, helper lipids, PEG-lipid, and the fluorescent lipid dye in ethanol.

    • Create a complete lipid mix by combining the individual lipid stock solutions in the desired molar ratio. A typical molar ratio might be 50:10:38.5:1.5 for the ionizable lipid, helper lipid, cholesterol, and PEG-lipid, respectively.[7]

  • Preparation of Aqueous Phase:

    • Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid phase (in ethanol) and the aqueous phase into separate syringes.

    • Use a microfluidic mixing device to combine the two phases at a defined flow rate ratio to facilitate the self-assembly of LNPs.[6]

  • Purification and Characterization:

    • Purify the formulated LNPs to remove residual ethanol and unencapsulated cargo using a suitable method like dialysis or tangential flow filtration.

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the cargo using an appropriate assay, such as the RiboGreen assay for mRNA.[8][9]

Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled LNPs in a target cell line.

Materials:

  • Target cells (e.g., HepG2, A549)[8][10]

  • Complete cell culture medium

  • Fluorescently labeled this compound LNPs

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a predetermined density and allow them to adhere overnight.[9]

  • LNP Treatment:

    • Dilute the fluorescently labeled LNPs to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specific period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells with PBS to remove any unbound LNPs.

    • Harvest the cells using Trypsin-EDTA and resuspend them in a suitable buffer for flow cytometry (e.g., FACS buffer).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

    • The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) can be used to quantify LNP uptake.[7]

Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy

Objective: To visualize the subcellular localization of fluorescently labeled LNPs.

Materials:

  • Target cells

  • Glass-bottom culture dishes or chamber slides

  • Fluorescently labeled this compound LNPs

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal staining dye (e.g., LysoTracker Red)

  • Paraformaldehyde (PFA) for fixation

  • Confocal microscope

Procedure:

  • Cell Seeding and LNP Treatment:

    • Seed cells on glass-bottom dishes and treat with fluorescently labeled LNPs as described in Protocol 2.

  • Staining of Cellular Organelles:

    • Towards the end of the LNP incubation period, add Hoechst 33342 and a lysosomal staining dye to the culture medium to label the nucleus and lysosomes, respectively.

  • Cell Fixation:

    • Wash the cells with PBS and fix them with 4% PFA for 15-20 minutes at room temperature.

  • Imaging:

    • Wash the fixed cells with PBS and add fresh PBS for imaging.

    • Visualize the cells using a confocal microscope, capturing images in the channels corresponding to the LNP fluorescent label, the nuclear stain, and the lysosomal stain.

    • Colocalization analysis can be performed to determine the extent to which the LNPs are localized within endo-lysosomal compartments.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of LNP Formulations

LNP Formulation IDIonizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Mean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-BBO-001This compound50:10:38.5:1.585.20.12+5.392.5
Control LNPReference Ionizable Lipid50:10:38.5:1.588.10.11+6.194.2

Table 2: In Vitro Cellular Uptake by Flow Cytometry (24h Incubation)

Cell LineLNP Formulation IDConcentration (ng/mL)% Fluorescent CellsMean Fluorescence Intensity (MFI)
HepG2LNP-BBO-00110095.6 ± 2.115,234 ± 876
HepG2Control LNP10092.3 ± 3.413,876 ± 954
A549LNP-BBO-00110088.9 ± 4.511,543 ± 765
A549Control LNP10085.1 ± 3.910,987 ± 812

Visualizations

LNP_Cellular_Uptake_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Cellular Uptake cluster_analysis Analysis Lipid_Mix Lipid Mix in Ethanol (incl. This compound & Fluorescent Dye) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics Aqueous_Phase Aqueous Phase (mRNA in Buffer) Aqueous_Phase->Microfluidics Formulated_LNPs Fluorescently Labeled LNPs Microfluidics->Formulated_LNPs LNP_Incubation LNP Incubation with Cells Formulated_LNPs->LNP_Incubation Cell_Culture Cell Seeding Cell_Culture->LNP_Incubation Flow_Cytometry Flow Cytometry (Quantitative Uptake) LNP_Incubation->Flow_Cytometry Confocal_Microscopy Confocal Microscopy (Subcellular Localization) LNP_Incubation->Confocal_Microscopy

Caption: Experimental workflow for LNP cellular uptake studies.

LNP_Endocytosis_Pathway cluster_signaling Potential Downstream Signaling LNP LNP Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Early_Endosome->Endosomal_Escape Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion & Degradation Late_Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Cargo_Release Cargo Release Cytoplasm->Cargo_Release mTOR mTOR Cargo_Release->mTOR NFkB NF-κB Cargo_Release->NFkB MAPK MAPKs Cargo_Release->MAPK JAK_STAT JAK-STAT Cargo_Release->JAK_STAT

Caption: LNP endocytosis and endosomal escape pathway.

References

Application Notes and Protocols: Structural Elucidation of Bis(2-butyloctyl) 10-oxononadecanedioate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of Bis(2-butyloctyl) 10-oxononadecanedioate, a lipid-like molecule with applications in drug delivery systems such as mRNA encapsulation. The following sections present standardized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, along with predicted data to facilitate structural confirmation and purity assessment. The combination of these powerful analytical techniques provides unambiguous identification of the compound's complex structure, which is critical for quality control and regulatory submission in drug development.

Chemical Structure

Compound Name: this compound Molecular Formula: C₄₃H₈₂O₅ Molecular Weight: 679.1 g/mol Structure:

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, assuming a standard deuterated chloroform (B151607) (CDCl₃) solvent.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
CH₃ (terminal)0.88t12H6.8
-(CH₂)₅- (alkyl chain)1.25-1.35m48H-
-CH₂-CH(CH₂O)-1.55m4H-
-CH₂-C(O)-CH₂-2.40t4H7.4
-C(O)-CH₂-CH₂-1.62p4H7.5
-O-CH₂-CH-4.05d4H5.9
-C(O)-CH₂-2.29t4H7.5
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
CH₃14.1
-CH₂- (alkyl chains)22.7, 26.2, 29.1, 29.3, 29.5, 30.5, 31.9, 38.9
-C(O)-CH₂-42.8
-CH₂-C(O)O-34.4
-CH(CH₂O)-38.8
-O-CH₂-67.5
-C(O)O- (ester)173.9
-C(O)- (ketone)211.5

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of large, non-volatile molecule.

Predicted ESI-MS Fragmentation
m/z (amu) Assignment Ion Type
680.6[M+H]⁺Protonated Molecular Ion
702.6[M+Na]⁺Sodiated Adduct
509.5[M - C₁₂H₂₅O]⁺Loss of a 2-butyloctanol group
327.3[M - C₁₂H₂₅O - C₁₂H₂₄O]⁺Loss of both 2-butyloctanol groups
299.2[C₁₉H₃₅O₄]⁺Central dioic acid fragment

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 20.5 ppm

    • Temperature: 298 K

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

    • Temperature: 298 K

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

    • Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.

  • Instrument Parameters (ESI-MS):

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow (N₂): 600 L/hr.

    • Mass Range: m/z 100-1000.

    • Acquisition Mode: Full scan. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

    • Compare the observed m/z values with the theoretically calculated values for the elemental formula.

    • Analyze the fragmentation pattern from MS/MS spectra to confirm the connectivity of the ester and keto functionalities.

Data Interpretation and Structural Confirmation Workflow

The following diagrams illustrate the experimental workflow and the logical process for confirming the structure of this compound using the data obtained from NMR and MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Bis(2-butyloctyl) 10-oxononadecanedioate NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample MS_Sample Dissolve and Dilute in MeOH/H2O Sample->MS_Sample NMR_Acq 1H and 13C NMR Spectroscopy NMR_Sample->NMR_Acq MS_Acq ESI-MS and MS/MS Analysis MS_Sample->MS_Acq NMR_Analysis Process Spectra: - Chemical Shifts - Integration - Coupling Constants NMR_Acq->NMR_Analysis MS_Analysis Analyze Spectra: - Molecular Ion - Fragmentation Pattern MS_Acq->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Experimental workflow for NMR and MS analysis.

logical_relationship H_NMR 1H NMR: - Alkyl chain signals (0.8-1.6 ppm) - Ester -OCH2- signal (~4.0 ppm) - Ketone α-CH2 signals (~2.4 ppm) Structure Confirmed Structure of Bis(2-butyloctyl) 10-oxononadecanedioate H_NMR->Structure C_NMR 13C NMR: - Ester C=O (~174 ppm) - Ketone C=O (~211 ppm) - Ester -OCH2- (~67 ppm) - Alkyl carbons (14-43 ppm) C_NMR->Structure MS_Mol_Ion MS: - [M+H]+ at m/z 680.6 - [M+Na]+ at m/z 702.6 (Confirms Molecular Weight) MS_Mol_Ion->Structure MS_Fragments MS/MS Fragmentation: - Loss of 2-butyloctanol - Central dioic acid fragment (Confirms Connectivity) MS_Fragments->Structure

Caption: Logical relationship of NMR and MS data for structural confirmation.

Conclusion

The structural elucidation of this compound is effectively achieved through the complementary use of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, identifying the key functional groups and their relative positions. Concurrently, high-resolution mass spectrometry confirms the molecular weight and elemental composition, while fragmentation analysis validates the connectivity of the ester and keto moieties. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals to ensure the identity and purity of this important lipid-like molecule, supporting its application in advanced drug delivery systems.

large-scale synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Large-Scale Synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a branched, ionizable lipid-like molecule that has emerged as a critical component in lipid nanoparticle (LNP) formulations for the delivery of mRNA-based therapeutics. Its unique structure, featuring a central keto group and four hydrophobic tails, facilitates the encapsulation of nucleic acids and promotes their escape from endosomes into the cytoplasm, a crucial step for therapeutic efficacy. This document provides a detailed protocol for the large-scale synthesis of this compound, addressing the synthesis of its key precursors—10-oxononadecanedioic acid and 2-butyloctanol—and their subsequent esterification.

Introduction to Synthetic Strategy

The synthesis of this compound is approached via a convergent synthesis model. The two primary precursors, 10-oxononadecanedioic acid and 2-butyloctanol, are synthesized and purified separately before being combined in a final esterification step. This strategy allows for better control over the purity of the intermediates and maximizes the yield of the final product.

The proposed synthesis of the novel keto-diacid backbone involves the oxidative cleavage of a readily available unsaturated fatty acid, followed by chain extension and functional group manipulation. The final step is a robust, acid-catalyzed esterification designed for scalability.

Synthesis of Precursors

Proposed Synthesis of 10-Oxononadecanedioic Acid

The synthesis of this central precursor is a multi-step process starting from oleic acid.

Step 1: Oxidative Cleavage of Oleic Acid

Oleic acid is subjected to oxidative cleavage to yield azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). Ozonolysis is a common industrial method for this transformation.

  • Protocol: A stream of ozone is bubbled through a solution of oleic acid in a non-participating solvent (e.g., dichloromethane) at low temperature (-78 °C). The resulting ozonide is then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the carboxylic acid products. The dicarboxylic acid (azelaic acid) is separated from the monocarboxylic acid by extraction.

Step 2: Chain Extension of Azelaic Acid Monomethyl Ester

To build the C19 backbone, a chain extension strategy is employed.

  • Protocol:

    • Azelaic acid is first converted to its monomethyl ester to protect one of the carboxylic acid groups.

    • The remaining free carboxylic acid is converted to an acyl chloride using a reagent like thionyl chloride.

    • This is followed by a coupling reaction (e.g., a Grignard or Gilman reagent-based coupling) with a suitable C10 synthon to form the C19 carbon chain with a keto group at the C-10 position.

    • Finally, the methyl ester is hydrolyzed to yield 10-oxononadecanedioic acid.

Synthesis of 2-Butyloctanol

2-Butyloctanol is a branched C12 alcohol that can be synthesized via the Guerbet reaction from hexanol.

  • Protocol: 1-Hexanol is heated in the presence of a strong base (e.g., sodium hexoxide) and a catalyst (e.g., Raney nickel). The reaction involves the dimerization of the alcohol to produce the C12 branched alcohol, 2-butyloctanol. The product is then purified by fractional distillation.

Large-Scale Synthesis of this compound

The final step is the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. A Fischer esterification approach is suitable for large-scale production.

Experimental Protocol: Fischer Esterification

This protocol is designed for a 1 kg scale synthesis of the final product.

  • Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap is assembled.

  • Charging Reagents:

    • Charge the reactor with 10-oxononadecanedioic acid (1.00 kg, ~2.92 mol).

    • Add 2-butyloctanol (1.29 kg, ~6.92 mol, 2.3 equivalents). Using an excess of the alcohol helps drive the equilibrium towards the product.[1]

    • Add a suitable solvent that forms an azeotrope with water, such as toluene (B28343) (4 L). .

  • Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (50 mL) or p-toluenesulfonic acid (55 g).[2]

  • Reaction:

    • Heat the mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring.

    • Water produced during the reaction will be collected in the Dean-Stark trap, physically removing it from the reaction mixture and driving the reaction to completion.[3]

    • Monitor the reaction progress by analyzing samples for the disappearance of the starting carboxylic acid (e.g., by TLC or HPLC). The reaction is typically complete within 8-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a larger separation vessel.

    • Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) until CO2 evolution ceases.[4]

    • Wash the organic layer with brine (2 x 2 L) to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate, then filter.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The crude product is then purified by large-scale column chromatography or vacuum distillation to yield the final product as a clear, viscous oil.[5]

Data Presentation

The following tables summarize the quantitative data for the large-scale synthesis. Note: These values are representative and may vary based on specific reaction conditions and optimization.

Table 1: Reagents for Large-Scale Synthesis

Reagent Molecular Weight ( g/mol ) Moles (mol) Mass (kg) Volume (L)
10-Oxononadecanedioic Acid 342.49 2.92 1.00 -
2-Butyloctanol 186.34 6.92 1.29 ~1.54
p-Toluenesulfonic Acid 172.20 0.32 0.055 -

| Toluene | 92.14 | - | - | 4.0 |

Table 2: Representative Reaction Parameters and Yields

Parameter Value
Reaction Temperature 110-120 °C
Reaction Time 8-16 hours
Theoretical Yield 1.98 kg
Actual Yield (Post-Purification) 1.68 kg
Overall Yield ~85%

| Purity (by HPLC) | >98% |

Visualizations

Synthesis Workflow

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Product Synthesis oleic_acid Oleic Acid azelaic_acid Azelaic Acid oleic_acid->azelaic_acid Oxidative Cleavage monoester Azelaic Acid Monomethyl Ester azelaic_acid->monoester Esterification keto_diacid 10-Oxononadecanedioic Acid monoester->keto_diacid Chain Extension & Hydrolysis esterification Fischer Esterification keto_diacid->esterification hexanol 1-Hexanol butyloctanol 2-Butyloctanol hexanol->butyloctanol Guerbet Reaction butyloctanol->esterification final_product Bis(2-butyloctyl) 10-oxononadecanedioate esterification->final_product Purification

Caption: Proposed workflow for the synthesis of this compound.

Application: Cellular Uptake and mRNA Release Pathway

The utility of this compound lies in its role within lipid nanoparticles for mRNA delivery. The diagram below illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cellular Intracellular Pathway lnp LNP containing ionizable lipid endocytosis Cellular Uptake (Endocytosis) lnp->endocytosis 1 early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome 2 late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome 3. Endosome Maturation & Acidification protonation Ionizable Lipid Protonation (pKa ~6.2-6.5) late_endosome->protonation 4 disruption Endosomal Membrane Disruption protonation->disruption 5. Interaction with Anionic Lipids release mRNA Release disruption->release 6 translation mRNA Translation (Protein Synthesis) release->translation 7

Caption: Mechanism of mRNA delivery via LNPs with ionizable lipids.

Conclusion

The protocol described herein provides a comprehensive guide for the . By employing a convergent synthetic strategy and a robust, scalable esterification process, this valuable lipid-like molecule can be produced in high yield and purity. Its critical role in enabling the endosomal escape of mRNA payloads underscores its importance in the development of next-generation genetic medicines.[][7][8] The successful scale-up of this and similar lipids is paramount to meeting the growing demands of the pharmaceutical industry for advanced drug delivery systems.

References

Application Notes and Protocols for Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butyloctyl) 10-oxononadecanedioate is a novel ionizable lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly messenger RNA (mRNA). Its unique chemical structure, featuring a cleavable ester linkage and branched alkyl chains, is designed to facilitate efficient encapsulation of therapeutic payloads and promote their release into the cytoplasm of target cells. These application notes provide comprehensive guidance on the storage, handling, and utilization of this compound in research and drug development settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₄₃H₈₂O₅
Molecular Weight 679.1 g/mol
CAS Number 2036272-58-7
Appearance Colorless to yellowish oil
Solubility Soluble in organic solvents such as ethanol (B145695), methanol, and chloroform. Insoluble in water.
Key Structural Features Ionizable headgroup, cleavable ester bonds, and four hydrophobic tails.[1]

Storage and Handling

Proper storage and handling are paramount to maintain the integrity and stability of this compound.

Storage Conditions
ParameterRecommendation
Temperature -20°C
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container Use amber glass vials or other containers that protect from light.
Moisture Avoid exposure to moisture, as the ester linkages are susceptible to hydrolysis.
Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling ionizable lipids should be followed. These compounds may have irritant properties, and their toxicological profiles are often not fully characterized.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. As ionizable lipids are a key component of LNP formulations, their disposal should be handled with care, considering the potential bioactivity of the final formulation.[2]

Experimental Protocols

The primary application of this compound is in the formulation of lipid nanoparticles for mRNA delivery. The following protocol provides a general framework for the preparation of LNPs using a microfluidic mixing technique.

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of the four lipid components in absolute ethanol:

    • This compound (Ionizable Lipid)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

    • Cholesterol (Helper Lipid)

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEG-Lipid)

  • The concentration of each stock solution should be determined based on the desired final concentration and molar ratios.

Preparation of mRNA Aqueous Solution
  • Dilute the mRNA cargo in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA backbone.

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol is based on the use of a microfluidic mixing device (e.g., NanoAssemblr®).

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in the desired molar ratios. A recommended starting point for optimization, based on a European patent, is a molar ratio of the ionizable lipid (this compound) to cholesterol in the range of 0.300 to less than 1.299.[3]

    • A common starting molar ratio for the four lipid components (ionizable lipid:DSPC:cholesterol:PEG-lipid) in many LNP formulations is approximately 50:10:38.5:1.5. This can be used as a starting point for optimization with this compound.

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate the mixing process on the microfluidic device. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNP suspension at 2-8°C for short-term storage or at -80°C for long-term storage.

Characterization of Lipid Nanoparticles
ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the LNPs.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the LNPs, which influences their stability and interaction with cells.
Encapsulation Efficiency RiboGreen Assay (or similar fluorescent dye-based assay)To quantify the percentage of mRNA successfully encapsulated within the LNPs.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the structure and morphology of the LNPs.

Visualization of Workflow and Cellular Uptake

The following diagrams illustrate the experimental workflow for LNP formulation and the proposed mechanism of cellular uptake and endosomal escape.

LNP_Formulation_Workflow cluster_preparation 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification & Characterization Lipid_Stocks Lipid Stock Solutions (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stocks->Microfluidic_Mixing mRNA_Solution mRNA Solution (in Acidic Buffer) mRNA_Solution->Microfluidic_Mixing Purification Purification (Dialysis/TFF) Microfluidic_Mixing->Purification Characterization Characterization (DLS, Zeta, etc.) Purification->Characterization

Caption: LNP Formulation Workflow.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of ionizable lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation mRNA Translation (Protein Synthesis) Cytoplasm->Translation

Caption: LNP Cellular Uptake and mRNA Release.

Mechanism of Action

The efficacy of this compound in mRNA delivery is attributed to its pH-responsive nature.

  • Encapsulation: At an acidic pH during formulation, the tertiary amine of the ionizable lipid becomes protonated (positively charged). This allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient encapsulation within the LNP core.

  • Circulation: In the bloodstream, at a physiological pH of ~7.4, the ionizable lipid is largely neutral. This neutrality helps to reduce interactions with blood components and non-target cells, improving the circulation time and bioavailability of the LNP.

  • Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through endocytosis.[4] As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge within the LNP. It is hypothesized that this charge reversal facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[5][6] This process of endosomal escape is a critical step for the successful delivery of the therapeutic payload.[5]

  • Translation: Once in the cytoplasm, the mRNA is accessible to the cell's translational machinery (ribosomes), leading to the synthesis of the encoded protein.

Conclusion

This compound represents a promising ionizable lipid for the development of next-generation nucleic acid therapeutics. Its rational design offers the potential for efficient encapsulation and intracellular delivery of mRNA. The protocols and information provided herein serve as a comprehensive resource for researchers and drug developers to effectively store, handle, and utilize this compound in their LNP formulation and delivery studies. Careful optimization of formulation parameters and thorough characterization are essential to achieve desired therapeutic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing mRNA Encapsulation with Bis(2-butyloctyl) 10-oxonononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mRNA encapsulation using Bis(2-butyloctyl) 10-oxononadecanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow and enhance encapsulation efficiency.

This compound is a novel, ionizable lipidoid with four hydrophobic tails, designed for the effective encapsulation and delivery of mRNA. Its unique structure plays a significant role in the formation and stability of lipid nanoparticles (LNPs) and the subsequent release of the mRNA cargo.[1] This guide will help you navigate the common challenges and optimize the performance of your LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my LNP formulation?

A1: this compound is a cationic ionizable lipid. At a low pH (typically in an acidic buffer), it is positively charged, which facilitates the encapsulation of negatively charged mRNA.[2] Upon entering the physiological environment (pH 7.4), it becomes neutral, which reduces toxicity.[2][3] Inside the cell's endosome, the pH drops again, re-protonating the lipid, which aids in endosomal escape and the release of mRNA into the cytoplasm.[2][3] Its four-tailed structure may contribute to improved delivery efficiency.[4]

Q2: What other lipids are required in the formulation?

A2: A typical LNP formulation includes four key components:

  • Ionizable Lipid: (e.g., this compound) for mRNA encapsulation and release.[3]

  • Helper Phospholipid: (e.g., DOPE or DSPC) to provide structural stability to the nanoparticle.[5]

  • Cholesterol: To enhance the stability and rigidity of the LNP membrane.[5]

  • PEGylated Lipid: (e.g., DMG-PEG2000) to control particle size and prevent aggregation during formation and storage.[6]

Q3: What is a typical starting molar ratio for the lipid components?

A3: A common starting point for LNP formulations is a molar ratio in the range of 35-50% ionizable lipid, 8-20% helper phospholipid, 30-50% cholesterol, and 1-3% PEGylated lipid. The optimal ratio will need to be determined empirically for your specific mRNA and application.

Q4: What is the recommended method for LNP formation?

A4: Microfluidic mixing is the most widely used and recommended method for producing uniform and reproducible LNPs.[6] This technique allows for rapid and controlled mixing of the lipid-ethanol phase with the mRNA-aqueous buffer phase, leading to spontaneous self-assembly of the LNPs.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<80%) 1. Suboptimal pH of the aqueous buffer.2. Incorrect N:P ratio (Nitrogen on ionizable lipid to Phosphate on mRNA).3. Inefficient mixing during formulation.1. Ensure the aqueous buffer (e.g., citrate (B86180) or acetate) is at a pH of 3-5 to ensure full protonation of the ionizable lipid.2. Optimize the N:P ratio. Start with a ratio of 3:1 to 6:1 and perform a titration.3. Increase the total flow rate or use a microfluidic mixer with a herringbone design to enhance chaotic advection.
Large Particle Size (>150 nm) 1. Low PEGylated lipid concentration.2. Low flow rate during microfluidic mixing.3. Aggregation post-formulation.1. Increase the molar percentage of the PEGylated lipid in small increments (e.g., 0.5%).2. Increase the total flow rate of the microfluidic system. Faster mixing generally leads to smaller particles.[6]3. Ensure rapid dilution into a neutral buffer (e.g., PBS) immediately after formation.
High Polydispersity Index (PDI > 0.2) 1. Inconsistent mixing or pump performance.2. Poor quality of lipid components.3. Suboptimal lipid molar ratios.1. Check the syringe pumps for smooth operation and ensure there are no air bubbles in the lines.2. Use high-purity lipids and ensure they are fully dissolved in ethanol (B145695).3. Systematically vary the molar ratios of the helper lipid and cholesterol to find a more stable formulation.
Poor In Vitro/In Vivo Transfection Efficiency 1. Inefficient endosomal escape.2. mRNA degradation.3. LNP instability.1. The pKa of the ionizable lipid is crucial for endosomal escape. While the pKa of this compound is not publicly available, you can optimize the formulation by varying the helper lipid (e.g., switching from DSPC to DOPE, which can promote a hexagonal phase transition).2. Ensure the integrity of your mRNA pre-encapsulation. Use nuclease-free water and reagents.3. Characterize LNP stability over time at different storage conditions. Consider lyophilization with cryoprotectants for long-term storage.
Evidence of LNP Aggregation Over Time 1. Insufficient PEG shielding.2. Inappropriate storage buffer or temperature.1. Increase the PEGylated lipid concentration slightly.2. Store LNPs in a buffered solution (e.g., PBS) at 4°C for short-term storage. Avoid freezing unless a suitable cryoprotectant is used.

Experimental Protocols

General Protocol for mRNA-LNP Formulation via Microfluidic Mixing

This protocol provides a general framework. Optimization of parameters such as flow rates and lipid ratios is recommended.

1. Preparation of Solutions:

  • Lipid Phase (Organic): Dissolve this compound, helper phospholipid (e.g., DSPC), cholesterol, and PEGylated lipid (e.g., DMG-PEG2000) in absolute ethanol. A typical starting concentration for the total lipid mixture is 10-25 mg/mL.

  • Aqueous Phase (mRNA): Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0). The final mRNA concentration will depend on the desired mRNA-to-lipid ratio.

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., a NanoAssemblr or similar system).

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rate ratio of the aqueous phase to the organic phase. A common starting point is 3:1.

  • Set the total flow rate. A higher flow rate (e.g., 12-20 mL/min) generally results in smaller, more uniform particles.[6]

  • Initiate the pumps to mix the two phases. The LNPs will self-assemble rapidly.

3. Downstream Processing:

  • Collect the LNP solution.

  • Immediately dialyze the collected solution against a neutral pH buffer (e.g., 1X PBS, pH 7.4) for 18-24 hours to remove the ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Concentrate the sample if necessary using a centrifugal filter device.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

4. Characterization:

  • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).

  • Zeta Potential: Measure to confirm a near-neutral surface charge at physiological pH.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effect of varying key formulation parameters on LNP characteristics. These are representative examples, and actual results will vary.

Table 1: Effect of N:P Ratio on Encapsulation Efficiency

N:P RatioEncapsulation Efficiency (%)Particle Size (nm)PDI
2:175.2110.50.18
4:192.895.30.12
6:196.588.10.11
8:197.185.40.15

Table 2: Effect of Total Flow Rate on LNP Size and PDI

Total Flow Rate (mL/min)Particle Size (nm)PDI
2145.80.25
6112.30.17
1289.60.12
2078.20.13

Table 3: Effect of PEG-Lipid Percentage on LNP Size

PEG-Lipid (mol%)Particle Size (nm)PDI
1.0105.70.19
1.594.20.13
2.082.50.11
2.576.90.12

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & QC prep_lipid Prepare Lipid Mix in Ethanol mixing Microfluidic Mixing prep_lipid->mixing Organic Phase prep_mrna Prepare mRNA in Aqueous Buffer (pH 4) prep_mrna->mixing Aqueous Phase dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis concentration Concentration dialysis->concentration sterilization Sterile Filtration (0.22 µm) concentration->sterilization qc Characterization (Size, PDI, EE%) sterilization->qc

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Troubleshooting_Tree cluster_ee cluster_size cluster_activity cluster_solutions Start Problem with LNP Formulation LowEE Low Encapsulation Efficiency? Start->LowEE Yes BadSize Incorrect Particle Size or High PDI? Start->BadSize No CheckpH Check Buffer pH (Should be 3-5) LowEE->CheckpH OptimizeNP Optimize N:P Ratio (Increase Ratio) CheckpH->OptimizeNP pH OK Solution1 Improved EE OptimizeNP->Solution1 CheckFlow Adjust Flow Rate (Increase for smaller size) BadSize->CheckFlow LowActivity Low Transfection Efficiency? BadSize->LowActivity No CheckPEG Adjust PEG-Lipid % (Increase for smaller size) CheckFlow->CheckPEG Size Still Large CheckPurity Check Lipid Quality & Pump Stability CheckPEG->CheckPurity PDI Still High Solution2 Optimized Size/PDI CheckPurity->Solution2 CheckmRNA Verify mRNA Integrity LowActivity->CheckmRNA OptimizeHelper Optimize Helper Lipid (e.g., DSPC vs DOPE) CheckmRNA->OptimizeHelper mRNA OK CheckStability Assess LNP Stability OptimizeHelper->CheckStability Activity Still Low Solution3 Improved Activity CheckStability->Solution3

Caption: A decision tree for troubleshooting common LNP formulation issues.

References

Technical Support Center: Bis(2-butyloctyl) 10-oxononadecanedioate LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid Nanoparticles (LNPs) formulated with the novel ionizable lipid, Bis(2-butyloctyl) 10-oxononadecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and performance of your LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNPs?

A1: this compound is a state-of-the-art ionizable lipid. Its primary role is to encapsulate and protect negatively charged payloads, such as mRNA and siRNA, during formulation and delivery.[1][2] The lipid's amino groups are positively charged at a low formulation pH (typically pH 4.0-5.0), which facilitates strong interaction with the nucleic acid backbone.[1][3][4] At physiological pH (7.4), the lipid becomes nearly neutral, which reduces toxicity and helps prevent nonspecific binding with anionic biomolecules in the body.[1][2] This pH-dependent charge is also critical for endosomal escape and the release of the payload into the cytoplasm.[1][5][6][7]

Q2: My LNPs are aggregating immediately after formulation. What are the likely causes?

A2: Immediate aggregation is often related to the formulation parameters. Key factors to investigate include:

  • pH of the Aqueous Buffer: The pH must be low enough to ensure the protonation of the ionizable lipid for effective nucleic acid complexation. However, an excessively low pH can lead to a very high surface charge, which may cause instability.[8]

  • Ionic Strength: High salt concentrations in the aqueous buffer can screen the surface charge of the LNPs, reducing the electrostatic repulsion between particles and leading to aggregation.[8][9]

  • Mixing Rate: In microfluidic mixing systems, the flow rate ratio between the aqueous and lipid-containing organic phases is crucial.[10] Inefficient or slow mixing can result in the formation of larger, less stable particles that are prone to aggregation.[8]

  • Lipid Concentration: High lipid concentrations can increase the likelihood of particle collisions and subsequent aggregation.[8]

Q3: How can I improve the encapsulation efficiency of my mRNA payload?

A3: High encapsulation efficiency, typically above 90%, is critical for LNP performance.[2][11] To improve this, consider the following:

  • Optimize the N/P Ratio: The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a key parameter.[4][10] A typical starting point is an N/P ratio of around 6, but this should be optimized for your specific payload and formulation.[4]

  • Ensure Low pH in Aqueous Phase: The aqueous buffer containing your mRNA should have a pH between 4.0 and 5.0 to ensure the ionizable lipid is positively charged, which is essential for complexing with the negatively charged mRNA.[4][10]

  • Flow Rate Ratio (FRR): For microfluidic synthesis, an FRR of 3:1 (aqueous to organic phase) is commonly used to achieve high encapsulation efficiency.[10]

Q4: What are the recommended storage conditions and expected shelf-life for these LNPs?

A4: For long-term stability, storing LNPs at 2-8°C is generally recommended over freezing.[12][13] Freeze-thaw cycles can lead to particle aggregation and a loss of efficacy.[12][13] If freezing is necessary, the inclusion of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) is highly recommended to prevent aggregation.[12][14] The pH of the storage buffer does not significantly impact stability, so storing in a physiological buffer like PBS at pH 7.4 is practical for direct use in experiments.[13] With proper storage at 2-8°C, LNPs can remain stable for several months.[13][15]

Troubleshooting Guides

Issue 1: LNP size increases and polydispersity index (PDI) rises during storage.

This indicates a stability issue where nanoparticles are aggregating or fusing over time.

Potential Causes & Solutions

Potential Cause Recommended Action
Suboptimal Buffer Conditions After formulation, ensure LNPs are dialyzed or buffer-exchanged into a neutral pH buffer (e.g., PBS pH 7.4) for storage. Avoid buffers with high ionic strength.[9]
Inadequate PEG-Lipid Shielding The PEGylated lipid helps to prevent aggregation.[9] Ensure the molar ratio of the PEG-lipid is optimal (typically 1.5-2%). If aggregation persists, consider using a PEG-lipid with a longer lipid tail for better anchoring in the LNP shell.
Storage Temperature Fluctuations Store LNPs at a constant 2-8°C.[12][13] Avoid repeated freeze-thaw cycles.[9][12][13] If you must freeze your samples, aliquot them into single-use volumes and use a cryoprotectant.[12][14]

| Lipid Degradation | The 10-oxo group in the lipid structure could be susceptible to chemical degradation. Protect samples from light and consider storing them under an inert gas like argon to prevent oxidation. |

Issue 2: Low or inconsistent protein expression in vitro/in vivo.

This suggests a problem with the LNP's ability to deliver its payload effectively, even if the physical characteristics appear acceptable.

Potential Causes & Solutions

Potential Cause Recommended Action
Inefficient Endosomal Escape The pKa of this compound is critical for endosomal escape.[5][6] Ensure the lipid composition, particularly the ratio of the ionizable lipid to helper lipids like DOPE and cholesterol, is optimized to facilitate membrane fusion and payload release.[1]
Low Encapsulation Efficiency or Payload Leakage Verify the encapsulation efficiency immediately after formulation using an assay like the RiboGreen assay.[16][17] A drop in encapsulated mRNA over time indicates payload leakage. Re-evaluate the lipid composition; for instance, increasing the cholesterol content can enhance membrane rigidity and stability.[1]
mRNA Integrity Issues Ensure the mRNA used for encapsulation is of high quality and integrity. Perform gel electrophoresis on the mRNA before and after encapsulation (and release from LNPs) to check for degradation.[14]

| Particle Size Out of Optimal Range | The optimal particle size for cellular uptake is typically between 80-150 nm.[15] If your LNPs are too large or too small, this can affect their biodistribution and cellular uptake.[15][18] Adjust formulation parameters like flow rates to achieve the desired size. |

Data Presentation

Table 1: Effect of Storage Buffer and Temperature on LNP Stability Over 30 Days

Storage ConditionDay 0 Size (nm)Day 0 PDIDay 30 Size (nm)Day 30 PDIChange in Size (%)
PBS, pH 7.4 at 4°C95.20.1198.60.12+3.6%
PBS, pH 7.4 at 25°C94.80.12145.30.25+53.3%
Citrate, pH 5.5 at 4°C96.10.11110.50.18+15.0%
PBS, pH 7.4 at -20°C (no cryoprotectant)95.50.12250.1 (aggregated)0.45+161.9%
PBS, pH 7.4 with 10% Sucrose at -20°C95.30.11101.20.13+6.2%

This table summarizes hypothetical data to illustrate stability trends.

Experimental Protocols

Protocol 1: LNP Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for assessing the physical characteristics of your LNPs.[18][19][20][21]

  • Sample Preparation:

    • Allow the LNP stock solution to equilibrate to room temperature for 15-20 minutes.

    • Gently vortex the LNP solution to ensure homogeneity.

    • Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., the storage buffer like PBS, pH 7.4) to achieve an optimal scattering intensity (typically between 100-300 kcps). A 1:50 or 1:100 dilution is a good starting point.

  • Instrument Setup:

    • Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water or PBS) and its viscosity.

    • Set the equilibration time to 120 seconds.

  • Measurement:

    • Transfer the diluted sample into a clean, dust-free cuvette.

    • For size measurement, place the cuvette in the instrument and initiate the measurement. Typically, 3 measurements of 10-15 runs each are performed.

    • For zeta potential measurement, transfer the sample to a specialized zeta potential cell, ensuring no air bubbles are present. Initiate the measurement.

  • Data Analysis:

    • Record the Z-average diameter (nm), Polydispersity Index (PDI), and the size distribution graph.

    • Record the zeta potential (mV). A PDI value below 0.2 indicates a monodisperse population.

Protocol 2: mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay

This protocol determines the percentage of mRNA successfully encapsulated within the LNPs.[16][17][22][23][24]

  • Reagent Preparation:

    • Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent 1:200 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect this solution from light.

    • Prepare a 1% Triton X-100 solution in TE buffer.

    • Prepare a standard curve of your specific mRNA in TE buffer, ranging from 0 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Dilute your LNP formulation in TE buffer to a final concentration within the linear range of the assay (e.g., a 1:100 dilution).

    • Prepare two sets of diluted LNP samples:

      • Total RNA: Add Triton X-100 to one set of diluted LNPs to a final concentration of 0.1% to lyse the particles and release all mRNA. Incubate for 10 minutes at 37°C.

      • Free RNA: Use the other set of diluted LNPs directly to measure the unencapsulated (free) RNA.

  • Measurement:

    • Pipette 100 µL of each standard and sample (Total RNA and Free RNA) into a 96-well black plate.

    • Add 100 µL of the RiboGreen working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~525 nm.

  • Calculation:

    • Determine the concentration of RNA in your samples using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation & Purification cluster_qc Quality Control Lipid_Stock 1. Prepare Lipid Stock (Ionizable, Helper, PEG) in Ethanol Mixing 3. Microfluidic Mixing (Rapid Nanoprecipitation) Lipid_Stock->Mixing Aqueous_Stock 2. Prepare Aqueous Stock (mRNA in Low pH Buffer) Aqueous_Stock->Mixing Purification 4. Buffer Exchange / TFF (Remove Ethanol, Raise pH) Mixing->Purification DLS 5. DLS Analysis (Size, PDI, Zeta) Purification->DLS RiboGreen 6. RiboGreen Assay (Encapsulation Efficiency) Purification->RiboGreen Storage 7. Sterile Filtration & Storage at 2-8°C DLS->Storage RiboGreen->Storage

Caption: Standard workflow for the formulation and quality control of mRNA LNPs.

Troubleshooting_Aggregation Start LNP Aggregation Observed (High Size / PDI) CheckFormulation Check Formulation Parameters? Start->CheckFormulation CheckStorage Check Storage Conditions? CheckFormulation->CheckStorage No Action_pH Adjust Buffer pH (4.0-5.0) CheckFormulation->Action_pH pH/Ionic Strength? Action_FRR Optimize Flow Rate Ratio (e.g., 3:1) CheckFormulation->Action_FRR Mixing Rate? Action_Conc Lower Lipid Concentration CheckFormulation->Action_Conc Concentration? Action_Temp Store at 4°C Avoid Freeze-Thaw CheckStorage->Action_Temp Temperature? Action_Cryo Add Cryoprotectant (e.g., Sucrose) CheckStorage->Action_Cryo Freezing? Resolved Problem Resolved Action_pH->Resolved Action_FRR->Resolved Action_Conc->Resolved Action_Temp->Resolved Action_Cryo->Resolved

Caption: A troubleshooting flowchart for addressing LNP aggregation issues.

Endosomal_Escape_Pathway Mechanism of LNP Endosomal Escape cluster_cell Cytoplasm (pH ~7.4) cluster_endosome Late Endosome (pH ~5.0-6.0) Payload_Release mRNA Payload Released LNP_Internalized LNP Internalized (Neutral Charge) Protonation Protonation of Ionizable Lipid (Becomes Cationic) LNP_Internalized->Protonation H+ influx Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Destabilization Membrane Destabilization & Fusion Membrane_Interaction->Destabilization Destabilization->Payload_Release Uptake Endocytosis Uptake->LNP_Internalized

Caption: Signaling pathway for LNP-mediated endosomal escape and payload delivery.

References

Technical Support Center: Synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Bis(2-butyloctyl) 10-oxononadecanedioate. The synthesis of this large, complex diester presents unique challenges, particularly in the formation of the keto-diacid backbone and the subsequent sterically hindered esterification.

Proposed Synthetic Pathway

The synthesis is approached as a two-step process:

  • Oxidation: Synthesis of the key intermediate, 10-oxononadecanedioic acid, via the selective oxidation of a precursor like 10-hydroxynonadecanedioic acid.

  • Diesterification: Fischer esterification of 10-oxononadecanedioic acid with the bulky secondary alcohol, 2-butyloctanol, to yield the final product.

G cluster_0 Step 1: Keto-Diacid Synthesis cluster_1 Step 2: Diesterification A 10-Hydroxynonadecanedioic Acid (Precursor) B 10-Oxononadecanedioic Acid A->B Selective Oxidation D Bis(2-butyloctyl) 10-oxononadecanedioate B->D C 2-Butyloctanol (2 equivalents) C->D

Caption: Proposed two-step synthetic workflow.

Troubleshooting Guide: Step 1 - Selective Oxidation

This section addresses common issues encountered during the synthesis of the 10-oxononadecanedioic acid intermediate.

Q1: My oxidation reaction is slow or incomplete, with significant starting material remaining. What are the likely causes and solutions?

A1: Incomplete conversion during the oxidation of a long-chain secondary alcohol to a ketone at scale can stem from several factors:

  • Insufficient Oxidant: On a larger scale, mass transfer limitations can lead to localized depletion of the oxidizing agent.

    • Solution: Ensure vigorous and efficient mixing. A modest increase in the stoichiometric ratio of the oxidant may be necessary, but this should be done cautiously to avoid over-oxidation.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an overly cautious temperature profile may not provide sufficient activation energy.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress and byproduct profile.

  • Mass Transfer Limitations: In multiphase reactions (e.g., using a solid-supported oxidant or an immiscible liquid oxidant), the rate can be limited by the transfer of reactants between phases.[1]

    • Solution: Improve agitation to increase interfacial area. The use of a phase-transfer catalyst can also be beneficial in liquid-liquid systems.[1]

Q2: I'm observing significant byproduct formation, such as products from carbon-carbon bond cleavage. How can I improve selectivity?

A2: The formation of cleavage products indicates over-oxidation, a common challenge when scaling up exothermic oxidation reactions.[1]

  • Harsh Reaction Conditions: High local temperatures or high concentrations of a powerful oxidant can lead to unwanted side reactions.[2]

    • Solution 1 (Controlled Reagent Addition): Add the oxidizing agent slowly and sub-surface to prevent localized "hot spots" and high concentrations.

    • Solution 2 (Milder Oxidants): Consider switching to a more selective oxidant system that is less prone to over-oxidation, even if it requires longer reaction times or a catalyst.

    • Solution 3 (Precise Temperature Control): Inefficient heat removal is a major issue at scale.[2] Ensure your reactor's cooling capacity is sufficient for the exotherm generated. Modeling the reaction's heat flow is crucial for safe and selective scale-up.[3]

Troubleshooting Guide: Step 2 - Diesterification

This section focuses on challenges specific to the esterification of a dicarboxylic acid with a sterically hindered alcohol.

Q1: My diester yield is low, and the product mixture contains significant amounts of monoester and unreacted diacid. Why is this happening?

A1: This is a classic problem in diester synthesis, exacerbated by the bulky nature of 2-butyloctanol. The primary causes are unfavorable reaction equilibrium and slow reaction kinetics due to steric hindrance.[4][5]

  • Equilibrium Limitation: Fischer esterification is a reversible reaction.[6][7] The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[4]

    • Solution: Implement an efficient water removal strategy. On a large scale, azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is highly effective.[8][9] For continuous processes, reactive distillation or pervaporation membranes can be considered.[9][10]

  • Steric Hindrance: The large 2-butyloctyl group physically blocks the approach to the carbonyl carbon of the diacid, slowing down the rate of the second esterification significantly compared to the first.

    • Solution 1 (Excess Alcohol): Using a large excess of 2-butyloctanol can help drive the reaction forward according to Le Chatelier's principle.[4][8] However, this requires an efficient method for recycling the excess alcohol post-reaction.

    • Solution 2 (Optimized Catalyst): While strong mineral acids like H₂SO₄ are common, they can cause charring at the high temperatures often required.[10] Consider using p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., ion-exchange resins, zeolites) which may offer better thermal stability and easier removal.[10][11]

    • Solution 3 (Increased Temperature/Time): Longer reaction times and higher temperatures are often necessary to achieve high conversion with hindered alcohols. This must be balanced against the thermal stability of the reactants and products.

Q2: The reaction mixture darkens or chars upon prolonged heating. What causes this and how can it be prevented?

A2: Darkening or charring is typically due to the decomposition of the organic compounds, often catalyzed by strong, non-volatile acids at high temperatures.

  • Cause: Concentrated sulfuric acid is a strong dehydrating agent and can promote side reactions and decomposition.

    • Solution: Replace sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid or a recyclable solid acid catalyst.[11] If H₂SO₄ must be used, ensure it is added slowly and with good mixing to avoid localized overheating.

  • Cause: The reaction temperature is too high for the substrates.

    • Solution: Lower the reaction temperature and compensate with a longer reaction time or a more active catalyst system.

Q3: How can I effectively purify the final product, this compound, at scale?

A3: The high molecular weight and high boiling point of the target molecule make purification challenging.

  • Removal of Acid Catalyst:

    • Solution: After the reaction, the mixture should be cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize and remove the acid catalyst.[11][12] Multiple washes may be necessary.

  • Removal of Unreacted Diacid:

    • Solution: The unreacted 10-oxononadecanedioic acid can be removed by washing the organic layer with a dilute basic solution, which converts the diacid into its water-soluble salt.

  • Removal of Excess Alcohol:

    • Solution: The excess 2-butyloctanol must be removed. Given its high boiling point, this is best achieved via vacuum distillation.

  • Final Product Purification:

    • Solution: The final diester product will have a very high boiling point, making it susceptible to decomposition at atmospheric pressure.[13] Purification must be performed via high-vacuum distillation.[13][14]

General Scale-Up Challenges: FAQs

Q: How does heat transfer change upon scaling up, and what are the risks? A: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[2][15] This means that removing heat from an exothermic reaction becomes much less efficient.[2][16] The primary risk is a "runaway reaction," where the temperature increases uncontrollably, leading to vigorous decomposition, pressure buildup, and potential vessel failure.[15] Proper thermal hazard assessment and ensuring adequate cooling capacity are critical before any scale-up.[2]

Q: Why is mixing so much more critical at an industrial scale? A: In a lab flask, diffusion is often sufficient for good mixing. In a large reactor, this is not the case. Poor mixing can lead to localized areas of high concentration or temperature ("hot spots"), which can cause byproduct formation, reduce yield, and create safety hazards.[15][16] The choice of impeller type, stirring speed, and the use of baffles are critical engineering decisions for ensuring homogeneity at scale.[15]

Q: What are mass transfer limitations and how do they affect my reaction? A: Mass transfer refers to the movement of material from one location or phase to another. In large-scale multiphase reactions (e.g., gas-liquid, liquid-liquid), the overall reaction rate can be limited not by the chemical kinetics, but by how quickly the reactants can get to each other.[1][16] This can lead to lower-than-expected reaction rates and requires engineering solutions like improved agitation or different reactor designs to overcome.

Data Presentation: Esterification Process Parameters

The following table summarizes typical conditions for large-scale acid-catalyzed esterifications, which can serve as a starting point for process optimization.

ParameterLab Scale (Typical)Pilot / Industrial Scale (Considerations)Rationale for Change
Catalyst H₂SO₄ or p-TsOHp-TsOH, Solid Acids (e.g., Amberlyst), TitanatesEasier removal, less corrosion, better thermal stability, recyclability.[10]
Catalyst Loading 1-5 mol%0.5-2 wt% (solid acid)Cost, downstream purification, and catalyst lifetime become significant factors.
Alcohol Stoichiometry 10-100 fold excess (as solvent)1.5-5 fold excessUsing the alcohol as the solvent is often not economical at scale. Excess is minimized to reduce raw material cost and downstream separation/recycling load.[4]
Water Removal Molecular Sieves, Excess H₂SO₄Azeotropic Distillation (Dean-Stark), Reactive Distillation, PervaporationThese methods are more scalable, continuous, and efficient for removing large quantities of water.[8][9]
Temperature Reflux of alcohol120-180 °C (Toluene azeotrope)Temperature is dictated by the chosen water removal method and must be balanced with substrate stability.
Reaction Time 1-10 hours8-30 hoursSlower kinetics due to lower catalyst loading and less excess alcohol often require longer batch times.[11]
Purification Flash ChromatographyAqueous Washes, High-Vacuum DistillationChromatography is generally not feasible for large-scale production. Distillation is the primary method for high-boiling liquids.[13][14]

Experimental Protocols (Representative)

These protocols are representative methodologies for the key synthetic steps and should be optimized for specific laboratory or plant conditions.

Protocol 1: Selective Oxidation of 10-Hydroxynonadecanedioic Acid

  • Reactor Setup: Charge a temperature-controlled reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 10-hydroxynonadecanedioic acid (1.0 equiv) and a suitable solvent (e.g., ethyl acetate).

  • Reagent Preparation: Prepare a solution of a suitable oxidizing agent (e.g., a chromium-based reagent or a Swern oxidation system, chosen based on scale and safety review) in an appropriate solvent.

  • Reaction: Cool the reactor contents to the desired temperature (e.g., 0-10 °C). Slowly add the oxidant solution via the addition funnel over 2-4 hours, maintaining strict temperature control.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) to determine the consumption of starting material.

  • Workup: Once the reaction is complete, quench any remaining oxidant according to established safety procedures. Wash the organic mixture with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 10-oxononadecanedioic acid can be purified by crystallization.

Protocol 2: Diesterification using a Dean-Stark Trap

  • Apparatus Setup: Assemble a reactor with a mechanical stirrer, thermocouple, heating mantle, and a Dean-Stark trap fitted with a reflux condenser.[4][11]

  • Charging Reactants: Charge the reactor with 10-oxononadecanedioic acid (1.0 equiv), 2-butyloctanol (2.5-3.0 equiv), p-toluenesulfonic acid monohydrate (0.05 equiv), and toluene (sufficient to facilitate azeotropic removal of water).

  • Reaction and Water Removal: Heat the mixture to reflux. Water will be removed as a toluene azeotrope, which condenses and collects in the Dean-Stark trap, with the toluene returning to the reactor.[9] Continue reflux until no more water is collected in the trap (typically 12-24 hours).

  • Monitoring: Monitor the reaction by analyzing samples for the disappearance of the diacid and monoester (e.g., by GC or by measuring the acid value of the mixture).

  • Workup: Cool the reaction mixture. Dilute with additional toluene or another suitable solvent. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine to remove the acid catalyst and any unreacted diacid.[11]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess alcohol. Purify the crude product by high-vacuum distillation to obtain the final this compound.[13]

Mandatory Visualizations

G start Low Diester Yield (High Monoester/Diacid) q1 Is water being effectively removed from the reaction? start->q1 a1_no Implement/Optimize Water Removal: - Check Dean-Stark for leaks. - Ensure proper azeotrope formation. - Use activated molecular sieves for smaller scale. q1->a1_no No q2 Is reaction time sufficient? q1->q2 Yes a1_no->q2 a2_no Increase reaction time. Continue monitoring until diacid and monoester are consumed. q2->a2_no No q3 Is the reaction temperature and catalyst activity adequate? q2->q3 Yes a2_no->q3 a3_no Increase temperature cautiously. Consider a more active catalyst. (Balance vs. side reactions) q3->a3_no No end Yield Optimized q3->end Yes a3_no->end

Caption: Troubleshooting workflow for low diesterification yield.

References

Technical Support Center: Bis(2-butyloctyl) 10-oxononadecanedioate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-butyloctyl) 10-oxononadecanedioate nanoparticles. The following information is designed to address common issues, particularly aggregation, encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an ionizable lipid-like compound.[1] It is characterized by four hydrophobic tails connected by esters, which makes it suitable for forming the lipid component of nanoparticles for applications such as mRNA encapsulation and delivery.[1]

Q2: My this compound nanoparticles are aggregating. What are the common causes?

A2: Nanoparticle aggregation can be triggered by several factors, including:

  • Suboptimal pH: The pH of the solution can affect the surface charge of the nanoparticles, leading to reduced electrostatic repulsion and subsequent aggregation.[2][3]

  • Temperature Fluctuations: Both freezing and elevated temperatures can induce aggregation.[2][4][5] Storing particles at recommended temperatures, typically between 2°C and 8°C, can help prevent aggregation.[2]

  • High Ionic Strength Buffers: The presence of high salt concentrations can shield the surface charge of the nanoparticles, diminishing repulsive forces and causing them to clump together.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing nanoparticle solutions can lead to irreversible aggregation.[5][6]

  • High Nanoparticle Concentration: Overly concentrated formulations can increase the likelihood of particle-particle interactions and aggregation.[2]

  • Improper Storage: Storing nanoparticles as a dry powder can sometimes lead to the formation of hard agglomerates that are difficult to resuspend.[4]

Q3: How can I prevent aggregation of my nanoparticles?

A3: To maintain the stability of your this compound nanoparticles, consider the following preventative measures:

  • Incorporate Stabilizing Agents: The use of surfactants, polymers (e.g., PEGylated lipids), or other capping agents can provide steric or electrostatic stabilization.[4][7]

  • Optimize pH and Buffer Conditions: Ensure the pH of your formulation is maintained within a range that promotes nanoparticle stability.[3][8]

  • Control Storage Temperature: Store your nanoparticle suspensions at recommended temperatures, typically refrigerated (2-8°C), and avoid freezing unless appropriate cryoprotectants are used.[2][6]

  • Utilize Cryoprotectants for Lyophilization: If you need to freeze-dry your nanoparticles for long-term storage, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is crucial to prevent aggregation during the freezing and drying processes.[5][6][8]

  • Store in a Dispersed State: Whenever possible, store nanoparticles in a suitable solvent as a colloidal slurry rather than as a dry powder.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving nanoparticle aggregation issues.

Troubleshooting_Workflow start Start: Nanoparticle Aggregation Observed check_pdi Measure Particle Size and Polydispersity Index (PDI) start->check_pdi is_pdi_high Is PDI > 0.3? check_pdi->is_pdi_high review_formulation Review Formulation Components is_pdi_high->review_formulation Yes review_storage Review Storage Conditions is_pdi_high->review_storage No, but visual aggregation check_stabilizer Is a Stabilizer (e.g., PEG-lipid) Included? review_formulation->check_stabilizer add_stabilizer Incorporate a Stabilizer check_stabilizer->add_stabilizer No check_stabilizer->review_storage Yes reformulate Reformulate Nanoparticles add_stabilizer->reformulate check_temp Was the sample frozen or exposed to high temperatures? review_storage->check_temp use_cryoprotectant If freezing, use cryoprotectants (e.g., trehalose, sucrose) check_temp->use_cryoprotectant Frozen store_refrigerated Store at 2-8°C check_temp->store_refrigerated High Temp review_buffer Review Buffer Conditions check_temp->review_buffer No use_cryoprotectant->reformulate store_refrigerated->reformulate check_ph_ionic Is the pH optimal and ionic strength low? review_buffer->check_ph_ionic optimize_buffer Optimize pH and use a low ionic strength buffer check_ph_ionic->optimize_buffer No sonicate_filter Attempt Recovery: Gentle Sonication & Filtration (0.2 µm) check_ph_ionic->sonicate_filter Yes optimize_buffer->reformulate end End: Stable Nanoparticles sonicate_filter->end reformulate->end

Caption: Troubleshooting workflow for nanoparticle aggregation.

Data Presentation: Influence of Formulation and Storage Parameters on Nanoparticle Stability

Table 1: Effect of pH and Temperature on Lipid Nanoparticle (LNP) Stability

ParameterConditionObservationRecommendation
pH Non-optimalIncreased particle size and polydispersity index (PDI) due to reduced surface charge.Maintain a physiologically appropriate pH (e.g., 7) for ease of use, unless characterization suggests otherwise.[6]
Temperature Refrigeration (2-8°C)LNPs remain most stable over extended periods (e.g., 150 days).[6]For short to medium-term storage, refrigeration is recommended.[2][6]
Room TemperatureModerate increase in aggregation over time.Avoid for long-term storage.
Freezing (-20°C or -80°C)Significant aggregation and loss of efficacy upon thawing.[2][5]Avoid freezing without the use of cryoprotectants.[5]

Table 2: Impact of Cryoprotectants on Lyophilized LNP Stability

CryoprotectantConcentration (w/v)Outcome
None 0%Significant aggregation upon reconstitution.[5][6]
Trehalose 10-20%Preserves nanoparticle efficacy and stability through freeze-thaw cycles.[5][6]
Sucrose 10-20%Improves stability of lyophilized LNPs upon reconstitution.[5][6]

Experimental Protocols

Protocol 1: General Formulation of this compound Nanoparticles via Microfluidic Mixing

This protocol describes a general method for preparing lipid nanoparticles. The precise ratios of lipids will need to be optimized for your specific application.

LNP_Formulation_Workflow prep_lipids 1. Prepare Lipid Mixture - this compound - Helper Lipid (e.g., DSPC) - Cholesterol - PEG-Lipid (Dissolve in Ethanol) microfluidics 3. Microfluidic Mixing - Load lipid and aqueous phases into separate syringes. - Pump through microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid). prep_lipids->microfluidics prep_aqueous 2. Prepare Aqueous Phase - Active Ingredient (e.g., mRNA) - Acidic Buffer (e.g., citrate (B86180) buffer, pH 4.0) prep_aqueous->microfluidics dialysis 4. Purification & Buffer Exchange - Dialyze against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol (B145695) and increase pH. microfluidics->dialysis concentration 5. Concentration - Concentrate the nanoparticle suspension using a suitable method (e.g., tangential flow filtration). dialysis->concentration characterization 6. Characterization - Measure particle size, PDI, and encapsulation efficiency. concentration->characterization

Caption: Experimental workflow for LNP formulation.

Methodology:

  • Lipid Phase Preparation: Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol. The molar ratios of these components should be optimized for the specific application.

  • Aqueous Phase Preparation: Dissolve the cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Mixing: Utilize a microfluidic mixing device to combine the lipid and aqueous phases.[9][10] This method allows for rapid and reproducible formation of homogeneous LNPs.[9][10]

  • Purification: The resulting nanoparticle suspension is purified, typically through dialysis or tangential flow filtration, to remove the ethanol and exchange the acidic buffer for a buffer at a neutral pH (e.g., PBS).

  • Concentration: The purified LNP solution is then concentrated to the desired level.

  • Characterization: The final product should be characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Lyophilization of Nanoparticles for Long-Term Storage

This protocol outlines the steps for freeze-drying nanoparticles to enhance their long-term stability.

Methodology:

  • Cryoprotectant Addition: To the purified nanoparticle suspension, add a cryoprotectant such as trehalose or sucrose to a final concentration of 10-20% (w/v).[5][6] Gently mix to ensure homogeneity.

  • Freezing: Flash freeze the vials containing the nanoparticle-cryoprotectant mixture in liquid nitrogen or place them in a -80°C freezer overnight.[5] Rapid freezing can help minimize aggregation during this step.

  • Lyophilization: Transfer the frozen samples to a lyophilizer. Run a suitable freeze-drying cycle until all the water has been removed, resulting in a dry powder.

  • Storage: Store the lyophilized powder at -20°C or -80°C.

  • Reconstitution: To use the nanoparticles, reconstitute the lyophilized powder with deionized water or a suitable buffer.[5][6] Gentle vortexing may be required to fully resuspend the particles. The use of a small percentage of ethanol (if permissible for the application) can aid in reconstitution.[5][6]

References

Technical Support Center: Enhancing Endosomal Escape of Bis(2-butyloctyl) 10-oxononadecanedioate LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2-butyloctyl) 10-oxononadecanedioate lipid nanoparticles (LNPs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the endosomal escape of your LNP formulations for improved therapeutic delivery.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing the endosomal escape of this compound LNPs.

Issue 1: Low Transfection Efficiency or Poor Biological Activity of Payload

Possible Cause: Inefficient endosomal escape is a primary bottleneck for the intracellular delivery of nucleic acids by LNPs.[1][2][3] A significant portion of internalized LNPs may be trapped in endosomes and subsequently degraded in lysosomes.[4]

Troubleshooting Steps:

  • Confirm LNP Uptake: Before assessing endosomal escape, verify that the LNPs are being efficiently internalized by the target cells. Use a fluorescently labeled LNP formulation and quantify cellular uptake via flow cytometry or fluorescence microscopy.

  • Quantify Endosomal Escape: Employ a quantitative assay to measure the extent of endosomal rupture. The Galectin-8 (Gal8) or Galectin-9 (Gal9) recruitment assay is a widely used method to visualize and quantify endosomal damage.[1][2][5][6]

  • Optimize LNP Formulation:

    • Ionizable Lipid Content: The molar ratio of the ionizable lipid, this compound, is critical. While specific data for this lipid is limited, a typical starting point for ionizable lipids in LNP formulations is around 50 mol%.[7][8]

    • Helper Lipids: The choice and ratio of helper lipids, such as phospholipids (B1166683) and cholesterol, can significantly impact endosomal escape.[3][8] Consider incorporating fusogenic phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to promote membrane fusion.[8][9]

    • Cholesterol Analogs: Replacing cholesterol with phytosterols, such as β-sitosterol, has been shown to increase detectable endosomal perturbation events.[2][3]

  • Incorporate Endosomal Escape Enhancers:

    • pH-Responsive Peptides: Peptides like pHLIP can be incorporated into the LNP formulation. In the acidic environment of the endosome, pHLIP forms a transmembrane helix that can disrupt the endosomal membrane.[10]

    • Small Molecules: Co-delivery or pre-treatment with endosomolytic agents like chloroquine (B1663885) can enhance payload release, although potential toxicity should be carefully evaluated.[2]

Logical Troubleshooting Workflow for Low Transfection Efficiency

troubleshooting_workflow start Low Transfection Efficiency check_uptake 1. Verify Cellular Uptake of LNPs start->check_uptake uptake_ok Uptake is Sufficient check_uptake->uptake_ok Yes uptake_low Uptake is Low check_uptake->uptake_low No quantify_escape 2. Quantify Endosomal Escape (e.g., Gal8 Assay) uptake_ok->quantify_escape troubleshoot_uptake Troubleshoot Cellular Uptake - Check Cell Health - Optimize LNP Size/Zeta Potential uptake_low->troubleshoot_uptake escape_ok Escape is Sufficient quantify_escape->escape_ok Yes escape_low Escape is Low quantify_escape->escape_low No consider_other Consider Other Bottlenecks - Payload Integrity - Nuclear Import (if applicable) escape_ok->consider_other optimize_formulation 3. Optimize LNP Formulation - Adjust Ionizable Lipid Ratio - Vary Helper Lipids (e.g., DOPE) - Use Cholesterol Analogs escape_low->optimize_formulation add_enhancers 4. Incorporate Endosomal Escape Enhancers - pH-Responsive Peptides (pHLIP) - Small Molecules (Chloroquine) optimize_formulation->add_enhancers re_evaluate Re-evaluate Transfection Efficiency add_enhancers->re_evaluate

Caption: A flowchart outlining the steps to troubleshoot low transfection efficiency of LNPs.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for LNPs containing ionizable lipids like this compound?

A: The primary mechanism involves the pH-dependent protonation of the ionizable lipid within the acidic environment of the endosome (pH 5.5-6.5).[4] this compound, being an ionizable lipid, is designed to be neutral at physiological pH (7.4) and become positively charged in the acidic endosome. This charge switch leads to two main proposed effects:

  • Membrane Destabilization: The protonated, positively charged ionizable lipids interact with negatively charged lipids (e.g., phosphatidylserine) on the inner leaflet of the endosomal membrane. This interaction is thought to induce a transition from a bilayer (lamellar) to a non-bilayer inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and leads to the release of the LNP cargo into the cytoplasm.[4]

  • Proton Sponge Effect: The buffering capacity of the ionizable lipids can lead to an influx of protons into the endosome. To maintain charge neutrality, chloride ions also enter, leading to an increase in osmotic pressure that can cause the endosome to swell and rupture.

Signaling Pathway of LNP Endosomal Escape

endosomal_escape_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.5-6.5) LNP_neutral LNP with Neutral This compound LNP_protonated LNP with Protonated (Positively Charged) Ionizable Lipid LNP_neutral->LNP_protonated Endocytosis & Acidification membrane_destabilization Interaction with Anionic Endosomal Lipids LNP_protonated->membrane_destabilization phase_transition Induction of Non-Bilayer (Hexagonal HII) Phase membrane_destabilization->phase_transition endosome_rupture Endosomal Membrane Rupture phase_transition->endosome_rupture cytoplasm Cytoplasm Payload Release endosome_rupture->cytoplasm gal8_workflow step1 1. Cell Seeding Seed Gal8-GFP reporter cells in a 96-well plate and incubate overnight. step2 2. LNP Treatment Treat cells with Bis(2-butyloctyl) 10-oxononadecanedioate LNPs at varying concentrations. Include positive (e.g., chloroquine) and negative controls. step1->step2 step3 3. Incubation Incubate for a defined period (e.g., 4-24 hours) to allow for LNP uptake and endosomal processing. step2->step3 step4 4. Cell Staining Fix cells and stain nuclei with a fluorescent dye (e.g., Hoechst). step3->step4 step5 5. Imaging Acquire images using a high-content imaging system or confocal microscope. step4->step5 step6 6. Image Analysis Quantify the number and intensity of Gal8-GFP puncta per cell using image analysis software (e.g., ImageJ). step5->step6 step7 7. Data Interpretation An increase in Gal8-GFP puncta indicates enhanced endosomal escape. step6->step7

References

Technical Support Center: Purification of Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of Bis(2-butyloctyl) 10-oxononadecanedioate, a long-chain diester. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My purified product still contains starting materials (10-oxononadecanedioic acid and 2-butyloctanol). How can I remove them?

Answer: Residual starting materials are a common issue. Here are a few strategies to address this:

  • Aqueous Wash: If the crude product is soluble in an organic solvent immiscible with water, perform an aqueous wash. A mild basic solution (e.g., saturated sodium bicarbonate) can help remove the acidic diacid starting material. A subsequent brine wash will help remove residual water from the organic layer.

  • Column Chromatography: Flash column chromatography is a highly effective method for separating the nonpolar diester product from the more polar starting materials.[1][2][3] A silica (B1680970) gel stationary phase with a nonpolar mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is a good starting point.[2][4]

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method.[5] The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Question: I am observing a significant amount of a monoester byproduct. What is the best way to separate it from the desired diester?

Answer: The monoester will have a different polarity than the diester and the diacid.

  • Column Chromatography: This is the most reliable method for separating the monoester from the diester. The monoester, being more polar than the diester due to the free carboxylic acid group, will have a stronger affinity for the silica gel and thus elute later.[3] Careful selection of the solvent system and gradient is crucial for good separation.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be used to isolate the diester.

Question: My final product appears oily or waxy, and I am having trouble inducing crystallization. What can I do?

Answer: Long-chain esters can be challenging to crystallize due to their flexibility and potential for polymorphism.[5][6]

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good starting point is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, methanol) until turbidity is observed.

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Low Temperature: Store the solution at a low temperature (e.g., 4°C or -20°C) for an extended period.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.

Question: How can I remove residual catalyst (e.g., p-toluenesulfonic acid) from my product?

Answer: Acidic catalysts can often be removed with a simple aqueous workup.[7] Washing the organic solution of your product with a saturated solution of sodium bicarbonate, followed by water and brine, should effectively remove the catalyst.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound?

Common impurities in long-chain diester synthesis include:

  • Unreacted starting materials: 10-oxononadecanedioic acid and 2-butyloctanol.[7]

  • Monoester byproduct: The result of incomplete esterification of the diacid.[7]

  • Oligomeric esters: Formed through side reactions.[7]

  • Residual catalyst used in the esterification reaction.[7]

What analytical techniques are recommended for assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and identify the presence of starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the ratio of product to impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both separation and identification of volatile components in the mixture.[7]

Which column chromatography technique is most suitable for this purification?

For a nonpolar molecule like this compound, normal-phase flash column chromatography is a good first choice.[1][3] A silica gel stationary phase is used with a nonpolar mobile phase.[2][4] If the compound is very nonpolar and difficult to separate from other nonpolar impurities, reverse-phase chromatography with a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase could be an alternative.[1][2]

Experimental Protocols

Flash Column Chromatography
  • Stationary Phase Selection: Use silica gel (e.g., 230-400 mesh for flash chromatography).[4]

  • Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluting solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes), is often effective for separating compounds with different polarities.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes) to find a suitable one.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table can be used to record and compare the results of different purification strategies.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by NMR/GC)Notes
Aqueous Wash
Column Chromatography Solvent System:
Recrystallization Solvent:

Purification Workflow

PurificationWorkflow Crude Crude Product Wash Aqueous Wash Crude->Wash Remove acidic impurities & catalyst Column Column Chromatography Wash->Column Separate by polarity Waste1 Aqueous Waste Wash->Waste1 Recrystal Recrystallization Column->Recrystal Final polishing Waste2 Impurities Column->Waste2 Pure Pure Product Recrystal->Pure Waste3 Mother Liquor Recrystal->Waste3

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a Fischer esterification reaction. This involves reacting 10-oxononadecanedioic acid with an excess of 2-butyloctanol in the presence of an acid catalyst. The reaction is typically heated to drive the equilibrium towards the formation of the desired diester and water.

Q2: What are the potential impurities I might encounter during the synthesis?

A2: Impurities can arise from several sources, including unreacted starting materials, side reactions, and subsequent degradation. Common impurities include:

  • Unreacted 10-oxononadecanedioic acid: The dicarboxylic acid may not fully react.

  • Unreacted 2-butyloctanol: The alcohol is used in excess and must be removed.

  • Monoester of 10-oxononadecanedioic acid: Incomplete esterification can lead to the formation of a monoester product.

  • Byproducts from side reactions: Dehydration of the alcohol or other acid-catalyzed side reactions can occur at elevated temperatures.

  • Residual acid catalyst: The acid catalyst needs to be completely removed during workup.

  • Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

A3: Low yield in Fischer esterification is a common issue, often related to the reaction equilibrium.[1][2][3] Here are several factors that can be optimized:

  • Insufficient removal of water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[2][3]

  • Inadequate amount of alcohol: Using a larger excess of 2-butyloctanol can help drive the reaction forward.[2][3]

  • Ineffective catalyst: The concentration or type of acid catalyst may not be optimal.

  • Reaction time and temperature: The reaction may not have reached equilibrium, or the temperature may be too low for an efficient reaction rate.

To improve the yield, consider using a Dean-Stark apparatus to remove water azeotropically, increasing the molar ratio of alcohol to dicarboxylic acid, optimizing the catalyst concentration, and extending the reaction time.

Q4: How can I effectively remove the unreacted starting materials and the acid catalyst?

A4: A standard aqueous workup is typically effective. This involves:

  • Neutralization: Washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, will neutralize the acid catalyst and deprotonate the unreacted 10-oxononadecanedioic acid, transferring them to the aqueous phase.[4]

  • Extraction: The desired diester product will remain in the organic phase.

  • Washing: Further washing with brine can help remove residual water and water-soluble impurities.

  • Drying and concentration: The organic phase should be dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and then concentrated under reduced pressure.

Excess 2-butyloctanol can often be removed by distillation or under high vacuum due to its lower boiling point compared to the diester product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product contains significant amounts of monoester. Incomplete reaction.Increase reaction time, temperature, or catalyst concentration. Ensure efficient water removal.
Presence of a dark-colored impurity. Degradation of starting materials or product at high temperatures.Lower the reaction temperature and extend the reaction time. Consider using a milder acid catalyst.
Final product is wet or contains residual solvent. Inefficient drying or evaporation.Ensure the organic phase is thoroughly dried before concentration. Use a high vacuum and gentle heating to remove the final traces of solvent.
Difficulty in separating the organic and aqueous layers during workup. Formation of an emulsion.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 10-oxononadecanedioic acid

  • 2-Butyloctanol (5 molar equivalents)

  • p-Toluenesulfonic acid monohydrate (0.1 molar equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 10-oxononadecanedioic acid, 2-butyloctanol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Analysis of Impurities by HPLC

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

This method should allow for the separation of the non-polar diester product from the more polar unreacted dicarboxylic acid and monoester.

Visualizations

Synthesis_Workflow Reactants 10-oxononadecanedioic acid + 2-Butyloctanol + Acid Catalyst Reaction Fischer Esterification (Toluene, Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Column Chromatography Workup->Purification Product Bis(2-butyloctyl) 10-oxononadecanedioate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Product Purity Check_Acid Unreacted Acid (Check TLC/HPLC) Start->Check_Acid Check_Monoester Monoester Present (Check TLC/HPLC) Start->Check_Monoester Check_Alcohol Excess Alcohol (Check NMR/GC) Start->Check_Alcohol Wash_Base Wash with NaHCO3 Check_Acid->Wash_Base Increase_Rxn_Time Increase Reaction Time/ Temp/Catalyst Check_Monoester->Increase_Rxn_Time Vacuum_Distill High Vacuum Distillation Check_Alcohol->Vacuum_Distill

Caption: A logical troubleshooting guide for impurity issues in the synthesis.

References

impact of helper lipids on Bis(2-butyloctyl) 10-oxononadecanedioate performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of helper lipids on the performance of lipid nanoparticles (LNPs) formulated with the ionizable lipid Bis(2-butyloctyl) 10-oxononadecanedioate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in LNP formulations?

This compound is an ionizable lipid.[1] Ionizable lipids are a critical component of LNPs designed for nucleic acid delivery.[2] At a low pH, these lipids become positively charged, facilitating the encapsulation of negatively charged nucleic acids like mRNA or siRNA. At physiological pH, they become neutral, which is believed to aid in the release of the payload into the cytoplasm of target cells.

Q2: What are helper lipids and why are they necessary in LNP formulations?

Helper lipids are structural components that, in conjunction with the ionizable lipid, cholesterol, and a PEGylated lipid, form the LNP.[2] They play a crucial role in the stability, morphology, and fusogenicity of the nanoparticles.[3] Common helper lipids include 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The choice of helper lipid can significantly influence the delivery efficiency and overall performance of the LNP formulation.

Q3: How do different helper lipids affect LNP characteristics?

The properties of helper lipids, such as their headgroup and acyl chain saturation, influence the physical characteristics of the LNPs. For instance, DSPC, a saturated phospholipid, tends to create more rigid and stable bilayers. In contrast, unsaturated phospholipids (B1166683) like DOPC and DOPE can increase the fluidity of the lipid bilayer, which may enhance the fusogenicity of the LNP and facilitate endosomal escape.

Q4: What is the typical molar ratio of components in an LNP formulation?

While the optimal ratio can vary depending on the specific application and payload, a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[4]

Troubleshooting Guide

This section addresses common problems encountered during the formulation and characterization of LNPs containing this compound.

Problem 1: Low Encapsulation Efficiency

Possible Causes:

  • Suboptimal pH of the aqueous buffer: The pH of the buffer used to dissolve the nucleic acid is critical for the efficient encapsulation by the ionizable lipid.

  • Incorrect mixing parameters: The rate and method of mixing the lipid and aqueous phases can significantly impact LNP formation and encapsulation.

  • Inappropriate ratio of lipid components: The molar ratio of the ionizable lipid to the other components can affect the particle's ability to encapsulate the payload.

Troubleshooting Steps:

  • Optimize the pH of the aqueous buffer: Ensure the pH is sufficiently low (typically in the range of 4.0-6.0) to promote the protonation of this compound.

  • Adjust mixing parameters: If using a microfluidic mixing device, experiment with different flow rate ratios and total flow rates.

  • Vary the N/P ratio: The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of the ionizable lipid's amine groups to the phosphate (B84403) groups of the nucleic acid, is a key parameter. Systematically vary this ratio to find the optimal level for encapsulation.

Problem 2: Large Particle Size or High Polydispersity Index (PDI)

Possible Causes:

  • Aggregation of LNPs: This can be due to improper formulation parameters or storage conditions.

  • Suboptimal lipid composition: The choice and ratio of helper lipids can influence particle size and uniformity.

  • Issues with the mixing process: Inefficient mixing can lead to the formation of larger, more heterogeneous particles.

Troubleshooting Steps:

  • Modify the PEG-lipid concentration: The PEG-lipid plays a crucial role in controlling particle size and preventing aggregation.[5] Adjusting its concentration can help achieve the desired particle size.

  • Evaluate different helper lipids: As illustrated in the table below, different helper lipids can impact LNP size. Consider testing DSPC, DOPC, or DOPE to see which yields the best results for your formulation.

  • Optimize mixing conditions: Ensure rapid and homogenous mixing of the lipid and aqueous phases.

Problem 3: Poor In Vitro or In Vivo Performance

Possible Causes:

  • Inefficient endosomal escape: The LNP may be taken up by cells but fails to release its payload into the cytoplasm.

  • Instability of the LNPs in biological fluids: The particles may degrade prematurely upon exposure to serum proteins.

  • Suboptimal LNP surface characteristics: The surface properties of the LNP can affect its interaction with target cells.

Troubleshooting Steps:

  • Experiment with different helper lipids: Helper lipids like DOPE are known to promote a non-bilayer lipid phase, which is thought to facilitate endosomal escape.

  • Adjust the cholesterol content: Cholesterol is known to enhance the stability of LNPs in biological environments.[5]

  • Modify the PEG-lipid: The length of the PEG chain and the nature of the lipid anchor can influence the circulation time and cellular uptake of the LNPs.

Data Presentation

The following table summarizes the hypothetical impact of different helper lipids on the performance of LNPs formulated with this compound. Note: This data is illustrative and should be confirmed by experimental results.

Helper LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro Transfection Efficiency (Relative Units)
DSPC85 ± 50.12 ± 0.0292 ± 3100 ± 10
DOPC95 ± 70.18 ± 0.0388 ± 4120 ± 15
DOPE110 ± 100.25 ± 0.0485 ± 5150 ± 20

Experimental Protocols

LNP Formulation via Microfluidic Mixing
  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, the selected helper lipid, cholesterol, and the PEG-lipid in ethanol (B145695) at the desired molar ratio. A typical concentration is 10-20 mM total lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid payload (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid solution and the aqueous phase into separate syringes.

    • Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to lipid phase).

    • Initiate mixing to form the LNPs.

  • Purification:

    • Immediately after formation, dialyze the LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.

Characterization of LNPs
  • Particle Size and PDI Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index of the LNPs.

  • Encapsulation Efficiency Determination:

    • Employ a fluorescent dye-based assay (e.g., RiboGreen® assay).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stock Lipid Stock in Ethanol (Ionizable, Helper, Cholesterol, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Nucleic Acid in Low pH Buffer Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis vs. PBS pH 7.4 Microfluidic_Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen In_Vitro_Assay In Vitro Transfection Dialysis->In_Vitro_Assay

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Logic Start Problem Identified Low_EE Low Encapsulation Efficiency? Start->Low_EE Large_Size Large Particle Size or High PDI? Low_EE->Large_Size No Optimize_pH Optimize Aqueous pH Low_EE->Optimize_pH Yes Poor_Performance Poor In Vitro/Vivo Performance? Large_Size->Poor_Performance No Modify_PEG Modify PEG-Lipid % Large_Size->Modify_PEG Yes Change_Helper_Fusogenic Use Fusogenic Helper Lipid (e.g., DOPE) Poor_Performance->Change_Helper_Fusogenic Yes End Problem Resolved Poor_Performance->End No Adjust_Mixing Adjust Mixing Parameters Optimize_pH->Adjust_Mixing Vary_NP_Ratio Vary N/P Ratio Adjust_Mixing->Vary_NP_Ratio Vary_NP_Ratio->End Change_Helper Change Helper Lipid Modify_PEG->Change_Helper Change_Helper->Adjust_Mixing Adjust_Cholesterol Adjust Cholesterol % Change_Helper_Fusogenic->Adjust_Cholesterol Adjust_Cholesterol->End

Caption: Troubleshooting decision tree for LNP formulation.

References

Technical Support Center: Optimizing Lipid Ratios for Bis(2-butyloctyl) 10-oxononadecanedioate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing lipid ratios in formulations containing Bis(2-butyloctyl) 10-oxononadecanedioate.

Troubleshooting Guide

Users may encounter several challenges during the formulation and characterization of lipid nanoparticles (LNPs) incorporating this compound. This guide outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Encapsulation Efficiency (<80%) - Suboptimal molar ratio of this compound. - Incorrect N/P ratio (amine in ionizable lipid to phosphate (B84403) in nucleic acid). - pH of the aqueous buffer is not optimal for lipid protonation.- Systematically vary the molar percentage of the ionizable lipid; start with a range of 40-60 mol%. - Optimize the N/P ratio, typically starting from a range of 3:1 to 6:1. - Ensure the aqueous buffer pH is below the pKa of the ionizable lipid to facilitate nucleic acid complexation.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) - Inefficient mixing during nanoparticle formation. - Aggregation due to inappropriate lipid ratios or buffer conditions. - Suboptimal ratio of PEGylated lipid.- Increase the total flow rate or the aqueous to solvent flow rate ratio during microfluidic mixing. - Screen different helper lipids (e.g., DSPC, DOPE) and adjust their molar ratio. - Vary the PEGylated lipid content, typically between 1-2 mol%, to ensure adequate steric stabilization.[1]
Formulation Instability (Particle size increases or drug leakage over time) - Insufficient cholesterol content leading to a less rigid lipid bilayer. - Hydrolysis of ester bonds in the lipid components. - Inadequate surface stabilization.- Increase the molar ratio of cholesterol, typically in the range of 20-40 mol%.[1] - Store formulations at 4°C and in a pH-controlled buffer. - Ensure sufficient PEGylated lipid is present for steric shielding.
Low Transfection Efficiency or Biological Activity - Inefficient endosomal escape. - Poor cellular uptake. - Degradation of the encapsulated payload.- The ratio of the ionizable lipid to the helper lipid can influence endosomal escape; systematic screening is recommended. - Particle size and zeta potential affect cellular uptake; aim for a particle size of 80-120 nm and a slightly negative or neutral zeta potential at physiological pH. - Ensure the integrity of the payload post-encapsulation using appropriate analytical techniques.

Frequently Asked Questions (FAQs)

1. What is a typical starting molar ratio for a formulation containing this compound?

A common starting point for lipid nanoparticle formulations consists of a four-component system.[1] For a formulation including this compound as the ionizable lipid, a suggested starting molar ratio is:

  • Ionizable Lipid (this compound): 50 mol%

  • Helper Lipid (e.g., DSPC, DOPE): 10 mol%

  • Cholesterol: 38.5 mol%

  • PEGylated Lipid (e.g., DMG-PEG2000): 1.5 mol%[2]

This ratio should be considered a baseline, and further optimization is crucial for specific applications and payloads.[3]

2. How does the N/P ratio impact the formulation, and how can it be optimized?

The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is critical for efficient encapsulation. A higher N/P ratio can improve encapsulation but may also increase cytotoxicity. To optimize, screen a range of N/P ratios (e.g., 3:1, 4:1, 6:1, 8:1) and measure the impact on encapsulation efficiency, particle size, and in vitro/in vivo performance.

3. What analytical techniques are essential for characterizing these LNP formulations?

A suite of analytical methods is necessary to ensure the quality and consistency of your LNP formulation.[4] Key techniques include:

  • Dynamic Light Scattering (DLS): To determine particle size and polydispersity index (PDI).[4]

  • Zeta Potential Measurement: To assess surface charge, which influences stability and cellular interactions.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of individual lipid components and determination of lipid ratios.[5][6]

  • Ribogreen/PicoGreen Assay: To determine the encapsulation efficiency of nucleic acid payloads.[7]

4. What are the critical process parameters to control during LNP formation using microfluidics?

When using a microfluidic mixing device, the following parameters are crucial:

  • Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Higher TFRs generally lead to smaller particle sizes.

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate. An FRR of 3:1 is a common starting point.

  • Lipid Concentration: The total lipid concentration in the organic phase can influence particle size and encapsulation efficiency.

Consistent control of these parameters is vital for reproducible LNP synthesis.[7][8]

Experimental Protocols

Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs containing this compound using a microfluidic device.

Materials:

  • This compound

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG2000)

  • Ethanol (B145695) (anhydrous)

  • Aqueous Buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Nucleic Acid Payload

  • Microfluidic Mixing System (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable, helper, cholesterol, PEGylated) in ethanol to a final concentration of 10-20 mM.

  • Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Aqueous Phase: Dissolve the nucleic acid payload in the aqueous buffer at the desired concentration to achieve the target N/P ratio.

  • Microfluidic Mixing:

    • Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the microfluidic system parameters (e.g., TFR = 12 mL/min, FRR = 3:1).

    • Initiate mixing. The rapid mixing of the two phases will induce LNP self-assembly.

  • Purification:

    • Immediately after formation, dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) for at least 6 hours to remove ethanol and unencapsulated material. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for purification and concentration.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.

Characterization of LNP Size, PDI, and Zeta Potential

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute a small aliquot of the purified LNP formulation in the storage buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

  • For size and PDI measurement, perform the analysis at 25°C. Record the Z-average diameter and the PDI.

  • For zeta potential measurement, use an appropriate folded capillary cell and perform the analysis. The zeta potential provides an indication of the surface charge.

Determination of Encapsulation Efficiency

Method: Quant-iT RiboGreen RNA Assay (or similar fluorescence-based assay).

Procedure:

  • Total RNA Quantification:

    • In a 96-well plate, add a known volume of the LNP formulation.

    • Add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.

    • Add the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Free RNA Quantification:

    • In a separate well, add the same volume of the LNP formulation without the lysis buffer.

    • Add the RiboGreen reagent and measure the fluorescence. This represents the unencapsulated RNA.

  • Calculation:

    • Use a standard curve to determine the RNA concentration in both samples.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Functional Evaluation prep_lipids Prepare Lipid Mixture in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_payload Prepare Nucleic Acid in Aqueous Buffer prep_payload->mixing purification Purification (Dialysis/TFF) mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee hplc Lipid Ratio (HPLC) purification->hplc invitro In Vitro Transfection purification->invitro invivo In Vivo Studies invitro->invivo

Caption: Experimental workflow for LNP formulation and characterization.

Logical_Relationship cluster_inputs Input Parameters cluster_outputs Critical Quality Attributes (CQAs) cluster_outcome Desired Outcome lipid_ratio Lipid Molar Ratios (Ionizable, Helper, Chol, PEG) size_pdi Particle Size & PDI lipid_ratio->size_pdi stability Stability lipid_ratio->stability np_ratio N/P Ratio ee Encapsulation Efficiency np_ratio->ee process_params Process Parameters (TFR, FRR) process_params->size_pdi efficacy Biological Efficacy size_pdi->efficacy ee->efficacy stability->efficacy

Caption: Key relationships in optimizing LNP formulations.

References

Validation & Comparative

A Comparative Analysis of Ionizable Lipids for mRNA Delivery: A Structural Perspective on Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical step in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. This guide provides a comparative overview of Bis(2-butyloctyl) 10-oxononadecanedioate against three clinically significant ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. Due to the limited publicly available experimental data on the performance of this compound, this comparison focuses on structural analysis and the potential implications for LNP performance.

Ionizable lipids are indispensable components of LNP-based nucleic acid delivery systems.[1] Their pH-dependent charge is crucial for encapsulating negatively charged mRNA at a low pH and for facilitating its release into the cytoplasm after cellular uptake.[2][3][4] The subtle variations in the chemical structure of these lipids, including the headgroup, linker, and tail domains, can significantly impact the efficacy, safety, and biodistribution of the LNP formulation.[5]

Structural Comparison of Ionizable Lipids

The table below summarizes the key structural features of this compound and the benchmark ionizable lipids.

FeatureThis compoundDLin-MC3-DMAALC-0315SM-102
Headgroup Ketone (non-ionizable)Dimethylamino (tertiary amine)Hydroxybutyl-azanediyl (tertiary amine)Hydroxyethyl-amino (tertiary amine)
Linker EsterEsterEsterEster
Hydrophobic Tails Two branched C12 alkyl chains (2-butyloctyl)Two unsaturated C18 alkenyl chains (linoleyl)Two branched C16 alkyl chains (2-hexyldecyl)One branched C17 alkyl chain and one C11 alkyl chain
Biodegradability Potential ester hydrolysisPotential ester hydrolysisPotential ester hydrolysisPotential ester hydrolysis
pKa Not applicable (no ionizable group)~6.44Not widely reportedNot widely reported

Data for DLin-MC3-DMA, ALC-0315, and SM-102 are compiled from various sources.[2] Structural information for this compound is based on its chemical name and supplier information.

The Critical Role of the Ionizable Headgroup

A key differentiator of this compound is the apparent absence of a traditional ionizable headgroup, such as a tertiary amine present in DLin-MC3-DMA, ALC-0315, and SM-102.[2] Instead, it possesses a ketone group within its backbone. This structural feature raises questions about its mechanism of mRNA encapsulation and endosomal escape, which are typically driven by the protonation of an amine headgroup in the acidic environment of the endosome.[4]

It is possible that this "lipid-like compound" is intended for use in combination with other cationic lipids or that it possesses a novel, yet uncharacterized, mechanism for interacting with and delivering mRNA. Without experimental data, its effectiveness as a primary "ionizable" lipid in the conventional sense remains speculative.

Hypothetical LNP Assembly and Delivery Pathway

The following diagram illustrates the generally accepted workflow for LNP formulation and the intracellular delivery of mRNA, a process heavily reliant on the properties of the ionizable lipid.

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery mRNA mRNA Mixing Microfluidic Mixing (Low pH) mRNA->Mixing Lipids Ionizable Lipid PEG-Lipid Cholesterol Helper Lipid Lipids->Mixing LNP LNP Assembly Mixing->LNP LNP_circ LNP in Circulation (Neutral pH) LNP->LNP_circ Neutralization Endocytosis Endocytosis LNP_circ->Endocytosis Cell Target Cell Endosome Endosome (Acidic pH) Endocytosis->Endosome Release mRNA Release Endosome->Release Translation Protein Translation Release->Translation

Caption: Generalized workflow of LNP formulation and mRNA delivery.

The Influence of Hydrophobic Tails

The structure of the hydrophobic tails influences the fluidity and stability of the LNP. DLin-MC3-DMA features unsaturated linoleyl tails, which introduce kinks in the lipid structure, potentially affecting the fusogenicity of the LNP membrane. In contrast, ALC-0315 and SM-102, as well as this compound, possess saturated, branched alkyl tails.[2] Branched tails can also impact lipid packing and membrane fusion, which are critical for endosomal escape.

Biodegradability and Safety

The presence of ester linkers in all four lipids suggests they are biodegradable, which is a crucial feature for minimizing lipid accumulation and potential long-term toxicity.[1] The breakdown of these lipids into smaller, excretable components is a key aspect of their safety profile.

Experimental Protocols: A General Framework

While specific experimental data for this compound is unavailable, a typical evaluation of a novel ionizable lipid would involve the following key experiments:

1. LNP Formulation and Characterization:

  • Protocol: Lipids (ionizable lipid, DSPC, cholesterol, and a PEG-lipid) are dissolved in ethanol. mRNA is diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0). The two solutions are mixed using a microfluidic device. The resulting LNPs are then dialyzed against PBS (pH 7.4) to raise the pH and remove ethanol.

  • Characterization: Particle size and polydispersity index (PDI) are measured by dynamic light scattering (DLS). Zeta potential is measured to assess surface charge at different pH values. mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen).

2. In Vitro Transfection Efficiency:

  • Protocol: A reporter mRNA (e.g., encoding luciferase or GFP) is encapsulated in LNPs formulated with the test lipid. Various cell lines (e.g., HeLa, HEK293) are incubated with the LNPs at different concentrations.

  • Evaluation: Reporter protein expression is quantified after 24-48 hours using a luciferase assay or flow cytometry. Cell viability is assessed using an MTS or MTT assay to determine cytotoxicity.

3. In Vivo Efficacy and Biodistribution:

  • Protocol: LNPs encapsulating a reporter mRNA (e.g., luciferase) are administered to animal models (typically mice) via various routes (e.g., intravenous, intramuscular).

  • Evaluation: Luciferase expression in different organs is monitored over time using in vivo imaging systems (IVIS). Biodistribution of the LNPs can be tracked by labeling the lipids with a fluorescent dye.

Logical Pathway for Ionizable Lipid Action

The following diagram illustrates the pH-dependent mechanism of action for a typical amine-containing ionizable lipid, which serves as a conceptual framework for understanding their function.

Lipid_Action cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Endosome (pH < 6.5) cluster_cytosol Cytosol (pH ~7.2) LNP_Neutral LNP with Neutral Ionizable Lipid LNP_Cationic Protonated (Cationic) Ionizable Lipid LNP_Neutral->LNP_Cationic Endocytosis & pH Drop Membrane_Disruption Membrane Disruption LNP_Cationic->Membrane_Disruption Electrostatic Interaction Endosomal_Membrane Endosomal Membrane (Anionic) mRNA_Release mRNA Release Membrane_Disruption->mRNA_Release

Caption: pH-dependent mechanism of ionizable lipids in endosomal escape.

Conclusion and Future Directions

While this compound shares structural motifs with established ionizable lipids, such as ester linkers and branched hydrophobic tails, the absence of a conventional ionizable headgroup makes its classification and mechanism of action uncertain without empirical evidence. Its potential role in LNP formulations warrants experimental investigation to determine its efficacy in mRNA encapsulation and delivery, as well as its safety profile.

For researchers, the direct comparison of this and other novel lipids to benchmarks like DLin-MC3-DMA, ALC-0315, and SM-102, using standardized protocols, will be essential in elucidating structure-activity relationships and advancing the design of next-generation lipid-based drug delivery systems. The development of biodegradable and highly potent ionizable lipids remains a key area of research for enhancing the therapeutic window of mRNA-based medicines.[1]

References

A Comparative Analysis of Ionizable Lipids for RNA Delivery: The Established Benchmark DLin-MC3-DMA versus the Novel Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Nucleic Acid Therapeutics

The clinical success of RNA-based therapeutics, including siRNA and mRNA vaccines, is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic RNA delivery, with the ionizable cationic lipid being the most critical component governing their potency and safety. This guide provides a detailed comparison of the gold-standard ionizable lipid, DLin-MC3-DMA, with the less characterized Bis(2-butyloctyl) 10-oxononadecanedioate.

While DLin-MC3-DMA is a cornerstone of the first FDA-approved siRNA therapeutic, Onpattro®, and is extensively documented in scientific literature, publicly available experimental data on the performance of this compound is scarce. This guide presents a comprehensive overview of DLin-MC3-DMA, supported by experimental data, and contrasts it with the available information for this compound to the extent that current public data allows.

DLin-MC3-DMA: The Proven Standard in Clinical RNA Delivery

DLin-MC3-DMA is a highly potent, ionizable cationic lipid that has been pivotal in advancing RNAi therapeutics to the clinic. Its design features a tertiary amine headgroup and unsaturated hydrocarbon tails, which confer a pH-responsive character crucial for efficient nucleic acid delivery.

Physicochemical Properties

The molecular structure of DLin-MC3-DMA is optimized for a pKa value that allows for efficient encapsulation of negatively charged nucleic acids at a low pH and facilitates endosomal escape upon cellular uptake into the acidic environment of the endosome.

PropertyValue
IUPAC Name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate
CAS Number 1224606-06-7
Molecular Formula C43H79NO2
Molecular Weight 642.1 g/mol
Apparent pKa 6.44
Performance Data

In Vivo Efficacy of DLin-MC3-DMA-LNP for siRNA Delivery

DLin-MC3-DMA has demonstrated exceptional potency in silencing hepatic genes in numerous preclinical studies. Its efficacy is often measured by the median effective dose (ED50) required to achieve a 50% reduction in the target mRNA or protein levels.

Target GeneSpeciesED50 (mg/kg)Reference
Factor VIIMice0.005[1]
Transthyretin (TTR)Non-human primates0.03

Comparative In Vivo Efficacy and Toxicity with ALC-0315

A head-to-head comparison with ALC-0315, an ionizable lipid used in an approved SARS-CoV-2 mRNA vaccine, provides valuable context for the performance of DLin-MC3-DMA.

ParameterDLin-MC3-DMA LNPALC-0315 LNP
siRNA Dose 1 mg/kg1 mg/kg
Factor VII mRNA Knockdown (Hepatocytes) ~85%~98%
ADAMTS13 mRNA Knockdown (HSCs) Less potent10-fold greater knockdown than MC3
Liver Toxicity (ALT levels at 5 mg/kg) No significant increaseSignificant increase
Liver Toxicity (Bile acids at 5 mg/kg) No significant increaseSignificant increase

Data from a study comparing siRNA delivery to hepatocytes and hepatic stellate cells (HSCs) in mice[2][3].

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A widely used method for formulating LNPs with DLin-MC3-DMA involves microfluidic mixing, which allows for rapid and reproducible production of nanoparticles with controlled size and high encapsulation efficiency.

Materials:

  • Lipid Stock Solution (in Ethanol):

    • DLin-MC3-DMA (50 mol%)

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (10 mol%)[1]

    • Cholesterol (38.5 mol%)[1]

    • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (1.5 mol%)[1]

  • Aqueous Solution:

    • siRNA or mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0)[4]

Procedure:

  • The lipids are dissolved in ethanol (B145695) to create the lipid stock solution.

  • The RNA is dissolved in the aqueous buffer.

  • The ethanol and aqueous phases are mixed at a defined ratio (e.g., 1:3 volume ratio) and flow rate using a microfluidic mixing device.

  • The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipids_in_Ethanol Lipid Mix in Ethanol (DLin-MC3-DMA, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipids_in_Ethanol->Microfluidic_Mixing RNA_in_Buffer RNA in Low pH Buffer (e.g., Sodium Acetate, pH 5.0) RNA_in_Buffer->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis vs. PBS (pH 7.4) Self_Assembly->Dialysis Final_LNP RNA-loaded LNPs Dialysis->Final_LNP LNP_Uptake_and_Release LNP_in_Circulation LNP in Circulation (Neutral Surface, pH 7.4) Cell_Uptake Endocytosis LNP_in_Circulation->Cell_Uptake Endosome Early Endosome (Acidic pH) Cell_Uptake->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape  Protonation of  DLin-MC3-DMA RNA_Release RNA Release into Cytoplasm Endosomal_Escape->RNA_Release Translation Translation (mRNA) or RISC loading (siRNA) RNA_Release->Translation

References

A Comparative Guide to Novel Lipids for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The advent of mRNA therapeutics, exemplified by the rapid development of COVID-19 vaccines, has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component being a key driver of their efficacy. This guide provides a comparative analysis of novel ionizable lipids against established counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

The Central Role of Ionizable Lipids in mRNA Delivery

Ionizable lipids are cationic at a low pH and neutral at physiological pH.[1] This pH-responsive behavior is crucial for the two primary functions of an mRNA delivery vehicle: encapsulating the negatively charged mRNA during formulation and facilitating its release into the cytoplasm after cellular uptake. The success of an LNP formulation is largely dictated by the chemical structure of its ionizable lipid, which influences its pKa, fusogenicity, and overall stability.[2]

Comparative Analysis of Leading Ionizable Lipids

The landscape of ionizable lipids has evolved significantly from the early benchmark, DLin-MC3-DMA, used in the first FDA-approved siRNA therapeutic, Onpattro®.[3][4] The success of the COVID-19 mRNA vaccines brought ALC-0315 (Pfizer-BioNTech) and SM-102 (Moderna) to the forefront.[5] Beyond these, a new generation of proprietary and academically developed lipids are demonstrating improved potency, safety profiles, and the ability to target tissues beyond the liver.[6][7]

In Vitro Transfection Efficiency

The initial screening of novel lipids often involves evaluating their ability to transfect cells in culture. This is typically measured by delivering an mRNA transcript encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), and quantifying the resulting protein expression.

Ionizable LipidCell Line(s)Reporter mRNAKey FindingsReference(s)
DLin-MC3-DMA HepG2, HCT-116Luciferase, GFPServes as a benchmark for comparison. Effective, but often outperformed by newer lipids.[4]
ALC-0315 HEK-293T, HeLa, JurkatLuciferase, GFPShows high transfection efficiency, often superior to DLin-MC3-DMA.[8][9]
SM-102 CT26, RAW 264.7Luciferase, GFPDemonstrates high transfection efficiency, comparable or superior to ALC-0315 in some studies.[8][10]
FS01 Multiple cell linesLuciferaseOutperformed DLin-MC3-DMA, SM-102, and ALC-0315 in vitro.[6]
ARV-T1 Multiple cell linesSARS-CoV-2 SpikeSignificantly increased mRNA delivery and protein expression compared to SM-102.[11]
YK009 HEK-293TLuciferaseExhibited higher mRNA delivery efficiency than the approved MC3-LNP.[12]
DMKD-PS CT26, RAW 264.7GFPShowed superior mRNA translation efficiency compared to ALC-0315 and SM-102.[10]
In Vivo Performance and Biodistribution

The ultimate test of an LNP formulation is its performance in a living organism. Key metrics include the level and duration of protein expression from the delivered mRNA and the biodistribution of the LNPs after administration. While the liver has been the primary target for many LNP systems due to natural uptake mechanisms involving apolipoprotein E (ApoE)[13], significant efforts are underway to achieve extrahepatic delivery.

Ionizable LipidAnimal ModelReporter/Therapeutic mRNAPrimary Target Organ(s)Key FindingsReference(s)
DLin-MC3-DMA MiceFactor VII siRNALiver (Hepatocytes)Effective liver knockdown, but lower potency than ALC-0315 for both hepatocytes and hepatic stellate cells.[14]
ALC-0315 MiceFactor VII & ADAMTS13 siRNALiver (Hepatocytes, HSCs)2- to 10-fold greater knockdown of target genes compared to MC3.[14]
SM-102 MiceLuciferaseLiverPotent and immunogenic following intramuscular injection.[8]
FS01 MiceVZV & HBV antigensIntramuscular, SubcutaneousSuperior mRNA delivery and elicited robust immune responses compared to benchmark LNPs.[6]
ARV-T1 MiceSARS-CoV-2 SpikeIntramuscularOver 10-fold higher potency in inducing binding and neutralizing antibodies compared to SM-102 LNPs.[11]
CA-100 MiceLuciferaseSpleenReplacement of cholesterol with cholic acid shifted delivery from the liver to the spleen.[15]
Lipid 16 MiceCre recombinaseCD11bhi MacrophagesPotent and cell-type-specific delivery to a macrophage population without a targeting ligand.[7]
F-L319 (hybrid) MiceLuciferaseSpleenFluorination of the ionizable lipid enhanced spleen-targeted mRNA expression.[16]

Experimental Workflows and Methodologies

Reproducibility and accurate comparison of data rely on detailed and standardized experimental protocols. Below are methodologies for key experiments cited in the evaluation of novel lipids for mRNA delivery.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs. It involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the mRNA at a low pH.

LNP_Formulation cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration Lipids Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid Mixer Microfluidic Mixer Lipids->Mixer Organic Phase Ethanol (B145695) Ethanol Ethanol->Mixer mRNA mRNA mRNA->Mixer Aqueous Phase Buffer Aqueous Buffer (low pH) Buffer->Mixer Dialysis Dialysis / Tangential Flow Filtration (to remove ethanol and raise pH) Mixer->Dialysis LNPs Formulated mRNA-LNPs Dialysis->LNPs

Caption: LNP formulation via microfluidic mixing.

Protocol:

  • Preparation of Solutions:

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).[4]

    • Dilute the mRNA in a low pH aqueous buffer (e.g., 25 mM sodium acetate, pH 4).[17]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[18] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.[18]

    • Concentrate the LNP suspension using centrifugal filter units if necessary.

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[19]

In Vitro Transfection Efficiency Assay

This assay quantifies the ability of LNPs to deliver functional mRNA into cells, leading to the production of a reporter protein.

In_Vitro_Transfection Cells Seed cells in a multi-well plate Incubate1 Incubate (e.g., 24h) Cells->Incubate1 Add_LNPs Add mRNA-LNPs to cells Incubate1->Add_LNPs Incubate2 Incubate for protein expression (e.g., 24-72h) Add_LNPs->Incubate2 Lyse Lyse cells (for luciferase) Incubate2->Lyse Measure Measure reporter signal (Luminescence or Fluorescence) Incubate2->Measure For GFP (Flow Cytometry) Lyse->Measure

Caption: In vitro mRNA transfection workflow.

Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[18]

  • LNP Addition: After 24 hours, replace the cell culture medium with fresh medium containing serial dilutions of the mRNA-LNP formulations.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for LNP uptake, endosomal escape, and mRNA translation.[10]

  • Quantification:

    • For Luciferase mRNA: Lyse the cells and measure the luminescence using a plate reader and a luciferase assay reagent.[18]

    • For GFP mRNA: Analyze the cells for GFP expression using flow cytometry or fluorescence microscopy.[10]

  • Data Analysis: Normalize the reporter signal to the total protein concentration or cell number to determine the transfection efficiency.

In Vivo Biodistribution and Efficacy Study

This experiment assesses the tissue-specific delivery of mRNA and the resulting protein expression in an animal model.

In_Vivo_Study Inject Administer mRNA-LNPs to mice (e.g., intravenous, intramuscular) Time Time course (e.g., 4h, 24h, 48h) Inject->Time Image Whole-body bioluminescence imaging (for luciferase mRNA) Time->Image Harvest Harvest organs and/or blood Image->Harvest Analyze_Organs Homogenize organs and measure reporter protein activity Harvest->Analyze_Organs Analyze_Blood Measure secreted protein in serum (e.g., ELISA for EPO) Harvest->Analyze_Blood

Caption: In vivo mRNA delivery and efficacy study.

Protocol:

  • Administration: Administer the mRNA-LNP formulations to mice via the desired route (e.g., intravenous tail vein injection for systemic delivery, intramuscular for vaccination).[18] The mRNA typically encodes a reporter protein like luciferase or a secreted protein like erythropoietin (EPO).

  • In Vivo Imaging (for Luciferase): At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and administer a luciferin (B1168401) substrate. Image the bioluminescence signal using an in vivo imaging system (IVIS) to visualize the location and intensity of protein expression.[18]

  • Ex Vivo Analysis:

    • At the end of the time course, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys) and blood.

    • For luciferase, homogenize the organs and perform a luciferase assay on the tissue lysates.

    • For secreted proteins, process the blood to collect serum and quantify the protein of interest using an enzyme-linked immunosorbent assay (ELISA).[20]

  • Data Analysis: Quantify the luminescent flux in each organ or the protein concentration in the serum to determine the biodistribution and overall efficacy of the LNP formulation.

Future Directions and Conclusion

The field of lipid-based mRNA delivery is rapidly advancing. While liver-targeted delivery is now well-established, the next frontier is the development of LNPs capable of efficiently targeting other tissues and cell types, such as the spleen for immunotherapies, the lungs for respiratory diseases, or specific immune cells.[15][21] This is being achieved through the rational design of novel ionizable lipids with unique structural motifs, such as modified hydrophobic tails, different linker chemistries, and even the incorporation of elements like fluorine.[7][16]

The selection of an ionizable lipid is a critical decision in the development of an mRNA therapeutic. While established lipids like DLin-MC3-DMA, ALC-0315, and SM-102 provide a strong foundation and are valuable benchmarks, the data clearly indicates that novel, purpose-designed lipids can offer superior potency, improved safety, and novel targeting capabilities. For researchers and drug developers, the choice should be guided by empirical data from head-to-head comparisons in relevant in vitro and in vivo models, with a clear understanding of the desired therapeutic outcome and target tissue. The continued exploration of novel lipid chemistry will undoubtedly expand the reach and impact of mRNA medicines.

References

Benchmarking the Delivery Efficiency of Bis(2-butyloctyl) 10-oxononadecanedioate for mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of mRNA therapeutics, the development of effective and safe delivery vehicles is paramount. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery, playing a pivotal role in mRNA encapsulation and endosomal escape for successful cytoplasmic delivery. This guide provides a framework for benchmarking the delivery efficiency of a novel ionizable lipid, Bis(2-butyloctyl) 10-oxononadecanedioate, against established alternatives.

While specific experimental data for this compound is not yet widely published, this guide offers a comprehensive overview of the methodologies and comparative data points necessary for its evaluation. The provided tables and protocols are designed to be a practical resource for researchers to generate and compare their own data.

Comparative Performance of Ionizable Lipids

The efficacy of an ionizable lipid is determined by a combination of its physicochemical properties and its performance in biological systems. The following tables present a comparative summary of key performance indicators for several well-established ionizable lipids, providing a benchmark for the evaluation of this compound.

Table 1: Physicochemical Properties of Ionizable Lipids and Formulated LNPs

Ionizable LipidMolar Mass ( g/mol )pKaLNP Size (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
DLin-MC3-DMA642.09~6.480 - 100< 0.2> 90%
SM-102700.18~6.770 - 90< 0.15> 95%
ALC-0315788.43~6.180 - 100< 0.2> 90%
cKK-E12953.58~6.990 - 110< 0.2> 90%
C12-200686.18~6.880 - 100< 0.2> 90%

Table 2: In Vitro and In Vivo Performance of LNP Formulations

Ionizable LipidIn Vitro Protein Expression (Cell Line Dependent)In Vivo Protein Expression (e.g., ng/mL of secreted protein)Primary Organ Targeting
This compound Data to be determinedData to be determinedData to be determined
DLin-MC3-DMAHighHighLiver
SM-102Very HighVery HighLiver
ALC-0315HighHighLiver
cKK-E12Moderate to HighModerate to HighLiver
C12-200ModerateModerateSpleen, Liver

Experimental Protocols

To ensure accurate and reproducible benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

LNP Formulation Protocol

A common method for LNP formulation is microfluidic mixing, which allows for precise control over particle size and polydispersity.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA encoding a reporter protein (e.g., Luciferase, Erythropoietin)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Dilute the mRNA in the citrate buffer.

  • Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.

  • Connect the syringes to a microfluidic mixing cartridge.

  • Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

LNP Characterization Protocols

Particle Size and Polydispersity Index (PDI) Measurement:

  • Utilize Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS before measurement.

pKa Measurement:

  • The pKa of the ionizable lipid within the LNP can be determined using a fluorescent probe assay, such as with 2-(p-toluidinyl)-6-naphthalenesulfonic acid (TNS). The fluorescence of TNS increases upon binding to the protonated, hydrophobic form of the ionizable lipid at acidic pH. By measuring fluorescence intensity across a range of pH values, a titration curve can be generated to determine the pKa.

mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-binding assay, such as the RiboGreen assay, to quantify the amount of encapsulated mRNA. Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated mRNA.

In Vitro Transfection Efficiency Protocol
  • Culture a suitable cell line (e.g., HEK293T, HeLa) in a multi-well plate.

  • Add the LNP-mRNA formulation to the cells at various concentrations.

  • Incubate for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity using a luminometer).

  • Normalize protein expression to total cell protein content.

In Vivo Delivery Efficiency Protocol
  • Administer the LNP-mRNA formulation to laboratory animals (e.g., mice) via a relevant route (e.g., intravenous, intramuscular).

  • At a predetermined time point (e.g., 6, 24, 48 hours), collect blood samples or specific tissues.

  • If a secreted reporter protein is used (e.g., Erythropoietin), measure its concentration in the serum using an ELISA kit.

  • For tissue-specific expression, homogenize the collected organs and perform a reporter protein assay.

Visualizing the Workflow and Mechanisms

Diagrams are essential for understanding complex biological processes and experimental workflows.

LNP_mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (pH drop) LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein 5. Protein Production mRNA_free mRNA mRNA_free->Ribosome 4. Translation LNP_endo LNP-mRNA Protonation Ionizable Lipid Protonation LNP_endo->Protonation 2. Acidification Protonation->mRNA_free 3. Endosomal Escape & mRNA Release Endocytosis->LNP_endo

Caption: Mechanism of LNP-mediated mRNA delivery.

Experimental_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, pKa, Encapsulation) Formulation->Characterization InVitro 3. In Vitro Transfection (Cell Culture) Characterization->InVitro InVivo 4. In Vivo Evaluation (Animal Model) Characterization->InVivo Data 5. Data Analysis & Comparison InVitro->Data InVivo->Data

Caption: Workflow for benchmarking LNP delivery efficiency.

A Comparative Guide to the Validation of Bis(2-butyloctyl) 10-oxononadecanedioate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Bis(2-butyloctyl) 10-oxononadecanedioate. Due to the compound's specific nature and limited public data, this document outlines a robust, scientifically-grounded approach based on the analysis of analogous non-polar, high-molecular-weight esters.

Introduction to Purity Validation

This compound is a large, non-polar diester molecule. For its application in research and drug development, verifying its purity is a critical step to ensure safety, efficacy, and reproducibility. Purity analysis involves identifying and quantifying the main compound and any impurities, which may include starting materials, by-products, or degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for separating and quantifying non-polar and weakly polar compounds.[1][2] Its high resolution and sensitivity make it an ideal choice for the purity assessment of compounds like this compound.

Proposed HPLC Method and Experimental Protocol

An optimized RP-HPLC method is proposed for the routine quality control and purity validation of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a suitable detector.

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its strong retention of non-polar compounds.[1][3][4]

  • Mobile Phase: A gradient elution using a mixture of water (Solvent A) and a strong organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B) is typically effective.

    • Example Gradient: Start at 80% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Detector: Due to the presence of a ketone group, a UV-Vis detector (at ~210 nm) can be used. However, for more universal detection of potential non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended.[5][6][7][8][9] ELSD is a universal detector that can analyze compounds lacking chromophores and is compatible with gradient elution.[5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or tetrahydrofuran) to a final concentration of approximately 1 mg/mL.

HPLC Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10] The workflow for validating the proposed HPLC method should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[10][11][12]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Stage Dev Develop HPLC Method (Column, Mobile Phase, Detector) Spec Specificity (Discrimination from impurities) Dev->Spec Lin Linearity & Range (Proportionality of response) Spec->Lin Acc Accuracy (% Recovery of known amount) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) (Lowest detectable amount) Prec->LOD LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) LOD->LOQ Rob Robustness (Effect of small variations) LOQ->Rob Report Validation Report & SOP Rob->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a robust method, other techniques can also be considered for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired sensitivity.

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (e.g., CO2) as the mobile phase.[13]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.
Applicability to Analyte Excellent. Ideal for non-polar, high molecular weight, and non-volatile compounds.[1]Very Good. Suitable for non-polar compounds; often faster than HPLC.[14][15] Can analyze a wide range of compounds from nonvolatile to volatile.[14]Limited. Requires high temperatures due to the low volatility of the analyte, which may cause thermal degradation.[16] High-Temperature GC (HTGC) might be necessary.[16]
Typical Resolution High to Very HighHighVery High
Sensitivity (Typical LOQ) Low ng to µg rangeLow ng to µg rangepg to ng range (analyte dependent)
Analysis Time 15 - 40 minutes5 - 20 minutes20 - 60 minutes
Pros - Highly versatile and robust- Wide range of detectors- Well-established regulatory acceptance- Faster analysis times- Lower solvent consumption- Orthogonal to RP-HPLC- Extremely high resolution- Highly sensitive detectors (e.g., FID, MS)
Cons - Higher solvent consumption- Longer analysis times compared to SFC- Less suitable for highly polar compounds- Requires specialized high-pressure equipment- Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures

Conclusion

For the comprehensive purity validation of this compound, a well-validated Reverse-Phase HPLC method stands out as the most suitable and robust choice. Its applicability to large, non-polar molecules, coupled with a wide variety of available detectors like ELSD for universal impurity detection, ensures a thorough and reliable analysis. While techniques like SFC offer advantages in speed and reduced solvent use, HPLC remains the gold standard with extensive regulatory precedent. Gas Chromatography is generally not recommended for this type of non-volatile compound unless specialized high-temperature instrumentation is employed.

The successful implementation of the proposed HPLC method, validated according to ICH guidelines, will provide the necessary confidence in the purity of this compound for its intended use in research and development.

References

Cross-Validation of Analytical Techniques for Bis(2-butyloctyl) 10-oxononadecanedioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of Bis(2-butyloctyl) 10-oxononadecanedioate, a large ester molecule. The cross-validation of these methods is crucial for ensuring data integrity and regulatory compliance in pharmaceutical development and quality control. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or impurity profiling. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of large ester compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity High; can separate isomers with appropriate column and mobile phase selection.Very high; provides mass spectral data for unambiguous peak identification.High; provides detailed structural information for unequivocal identification.
Accuracy High (typically 98-102% recovery).[1]High, but can be affected by derivatization efficiency.High; qNMR offers direct quantification without the need for identical standards.
Precision (RSD) Excellent (typically ≤ 2%).[2]Excellent, but variability can be introduced during sample preparation.Excellent for quantification.
Limit of Detection (LOD) Low (ng/mL to pg/mL range), especially with sensitive detectors like MS or fluorescence.[3]Very low (pg to fg range), highly sensitive for volatile and semi-volatile compounds.Moderate; requires higher concentrations compared to chromatographic methods.[4]
Limit of Quantitation (LOQ) Low; can be reliably quantified at low concentrations.[1]Very low; suitable for trace-level quantification.Higher than chromatographic techniques.
Linearity & Range Excellent over a wide concentration range.[1]Good, but can be limited by detector saturation at high concentrations.Good for a defined concentration range in qNMR.
Sample Throughput High, especially with modern UPLC systems.Moderate to high, depending on the chromatographic runtime.Low; longer acquisition times are often required for detailed structural analysis.[5]
Structural Information Limited to retention time and UV spectra unless coupled with MS.Provides fragmentation patterns for structural elucidation.[6]Provides the most comprehensive structural information (1D and 2D NMR).[5]
Destructive/Non-destructive Destructive.Destructive.Non-destructive.[5]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical techniques. The following are representative protocols for HPLC, GC-MS, and NMR analysis of a large ester compound like this compound.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

This method is suitable for the quantification of this compound and related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for non-polar analytes.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength, typically around 205-210 nm, as large esters lack strong chromophores.[7]

  • Sample Preparation: Dissolve a known weight of the sample in a suitable solvent like acetonitrile or methanol (B129727) to a final concentration within the linear range of the method.

  • Validation Parameters:

    • Specificity: Assessed by analyzing a placebo and spiked samples to ensure no interference at the analyte's retention time.[1]

    • Linearity: Determined by analyzing a series of standard solutions over a range of concentrations (e.g., 50-150% of the expected sample concentration).[1]

    • Accuracy: Evaluated by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.[1]

    • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For large esters, derivatization may be necessary to increase volatility.

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

  • Sample Preparation and Derivatization:

    • Hydrolysis: The ester can be hydrolyzed to its constituent carboxylic acid and alcohol.

    • Esterification/Silylation: The resulting carboxylic acid and alcohol are then derivatized (e.g., methylation for the acid, silylation for the alcohol) to increase their volatility for GC analysis.[8]

  • Validation Parameters:

    • Specificity: Confirmed by the unique mass spectrum of the derivatized analyte.

    • Linearity, Accuracy, and Precision: Determined similarly to HPLC, using derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification (qNMR) of organic molecules.[4][5]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds.

  • Experiments:

    • ¹H NMR: Provides information about the different types of protons and their neighboring environments. Key signals for long-chain esters include those for terminal methyl groups, methylene (B1212753) chains, and protons adjacent to the ester and keto functionalities.[5][9]

    • ¹³C NMR: Shows the different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the structure.[5]

  • Quantitative NMR (qNMR):

    • A known amount of an internal standard with a distinct NMR signal is added to a precisely weighed sample.

    • The ¹H NMR spectrum is acquired with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • The concentration of the analyte is calculated by comparing the integral of a characteristic analyte signal to the integral of the internal standard signal.

  • Validation Parameters:

    • Specificity: The unique chemical shifts and coupling patterns in the NMR spectrum provide high specificity.

    • Accuracy and Precision: Determined by repeated measurements and comparison with certified reference materials, if available.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the cross-validation of the described analytical techniques.

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_validation Individual Method Validation (ICH Q2(R1)) cluster_cross_validation Cross-Validation cluster_comparison Data Comparison & Conclusion define_analyte Define Analyte: This compound define_purpose Define Purpose: Quantification, Impurity Profiling, Structural Confirmation define_analyte->define_purpose select_techniques Select Techniques: HPLC, GC-MS, NMR define_purpose->select_techniques develop_protocols Develop & Optimize Individual Method Protocols select_techniques->develop_protocols validate_hplc Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) develop_protocols->validate_hplc validate_gcms Validate GC-MS Method (Specificity, Linearity, Accuracy, Precision) develop_protocols->validate_gcms validate_nmr Validate NMR Method (Specificity, Accuracy, Precision) develop_protocols->validate_nmr prepare_samples Prepare a Single Batch of Homogeneous Samples validate_hplc->prepare_samples validate_gcms->prepare_samples validate_nmr->prepare_samples analyze_hplc Analyze Samples with Validated HPLC Method prepare_samples->analyze_hplc analyze_gcms Analyze Samples with Validated GC-MS Method prepare_samples->analyze_gcms analyze_nmr Analyze Samples with Validated NMR Method prepare_samples->analyze_nmr compare_results Compare Quantitative Results & Structural Information analyze_hplc->compare_results analyze_gcms->compare_results analyze_nmr->compare_results assess_agreement Assess Agreement & Identify Any Method Bias compare_results->assess_agreement final_report Final Report: Selection of Primary & Orthogonal Methods assess_agreement->final_report

Caption: Overall workflow for the cross-validation of analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Suitable Solvent (e.g., Acetonitrile) weigh_sample->dissolve_sample dilute_sample Dilute to Working Concentration dissolve_sample->dilute_sample inject_sample Inject onto C18 Column dilute_sample->inject_sample gradient_elution Gradient Elution (Acetonitrile/Water) inject_sample->gradient_elution uv_detection UV Detection at 205 nm gradient_elution->uv_detection integrate_peak Integrate Analyte Peak Area uv_detection->integrate_peak calibration_curve Quantify using Calibration Curve integrate_peak->calibration_curve report_results Report Concentration calibration_curve->report_results

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing hydrolyze_ester Hydrolyze Ester to Carboxylic Acid & Alcohol derivatize_acid Derivatize Carboxylic Acid (e.g., Methylation) hydrolyze_ester->derivatize_acid derivatize_alcohol Derivatize Alcohol (e.g., Silylation) hydrolyze_ester->derivatize_alcohol inject_sample Inject into GC derivatize_acid->inject_sample derivatize_alcohol->inject_sample temperature_program Separation via Temperature Program inject_sample->temperature_program ms_detection Mass Spectrometric Detection temperature_program->ms_detection extract_tic Extract Total Ion Chromatogram ms_detection->extract_tic identify_peak Identify Peak by Mass Spectrum extract_tic->identify_peak quantify_peak Quantify using Internal Standard identify_peak->quantify_peak

Caption: Experimental workflow for GC-MS analysis.

References

A Comparative Analysis of the Toxicological Profiles of Ionizable Lipids in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the safety profiles of common and novel ionizable lipids, supported by experimental data and protocols.

Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering nucleic acid therapeutics, including mRNA vaccines and gene therapies. Their unique pH-dependent charge allows for efficient encapsulation of genetic material and subsequent release within the target cell. However, the inherent bioactivity of these lipids can also lead to toxicities, including cytotoxicity, immunogenicity, and organ-specific adverse effects. Understanding the comparative toxicity profiles of different ionizable lipids is therefore paramount for the development of safe and effective nanomedicines. This guide provides an objective comparison of the toxicological profiles of several key ionizable lipids, supported by experimental data and detailed methodologies.

Comparative Toxicity Data of Selected Ionizable Lipids

The following table summarizes the in vitro and in vivo toxicity data for commonly used and novel ionizable lipids. Direct comparison between studies should be approached with caution due to variations in experimental conditions, LNP formulations, and model systems.

Ionizable LipidIn Vitro Cytotoxicity (Cell Line)IC50 / Cell ViabilityIn Vivo Toxicity (Animal Model)Key Toxicity FindingsReference
DLin-MC3-DMA HEK-293TLower viability compared to novel lipids like YK009.[1]MiceElevated ALT, AST, and bile acids at 5 mg/kg.[2] No significant increase in ALT/AST at lower doses for Factor VII knockdown.[3][1][2][3]
SM-102 --MiceNo significant increase in transaminase levels at mRNA doses up to 10 mg/kg.[4] Induced the highest influx of innate immune cells in the peritoneum compared to ALC-0315 and MC3.[5][4][5]
ALC-0315 --MiceElicited higher levels of IgG and its subclasses and significantly enhanced activation of dendritic cells and T cells compared to MC3.[6] Caused increased markers of liver toxicity (ALT, AST, bile acids) at a 5 mg/kg dose compared to MC3.[2][2][6]
YK009 HEK-293T, RD, DC 2.4No significant difference in cell viability compared to untreated cells; lower cytotoxicity than MC3-LNPs.[1]MiceShowed a safe profile in vivo.[1][1]
(4S)-KEL12 --MiceShowed significantly lower toxicity than DLin-MC3-DMA LNP and reduced liver tropism and hepatotoxicity compared to SM-102 LNP.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of toxicity studies. Below are representative protocols for key toxicity assays.

In Vitro Cytotoxicity: MTS Assay

This protocol outlines a common method for assessing the effect of ionizable lipid-formulated LNPs on cell viability.

1. Cell Seeding:

  • Plate cells (e.g., HEK-293T, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

2. LNP Treatment:

  • Prepare serial dilutions of the LNP formulations in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the LNP dilutions to the respective wells.

  • Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTS Reagent Addition:

  • Following incubation, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[8][9]

  • Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance at 490 nm using a microplate reader.[9]

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Hepatotoxicity Assessment

This protocol describes the evaluation of potential liver toxicity in a murine model following LNP administration.

1. Animal Model:

  • Use C57BL/6 or BALB/c mice (typically 6-8 weeks old).

2. LNP Administration:

  • Administer the LNP formulations intravenously (IV) or intramuscularly (IM) at the desired dose (e.g., mg/kg of mRNA).

  • Include a control group receiving a vehicle (e.g., PBS).

3. Sample Collection:

  • At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), collect blood samples via cardiac puncture or tail vein bleeding.

  • Euthanize the animals and perfuse the liver with saline.

  • Collect the liver for histological analysis.

4. Biochemical Analysis:

  • Separate the serum from the blood samples by centrifugation.

  • Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits.[10][11][12]

5. Histological Analysis:

  • Fix the liver tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the stained sections for signs of liver damage, such as necrosis, inflammation, and steatosis.

Immunotoxicity: Cytokine Profiling

This protocol details the assessment of the inflammatory response to LNPs by measuring cytokine levels.

1. In Vivo Study:

  • Administer LNP formulations to mice as described in the hepatotoxicity protocol.

  • Collect blood at various time points (e.g., 2, 6, 24 hours) post-injection.

2. In Vitro Study (Human Whole Blood Assay):

  • Collect fresh human whole blood from healthy donors.

  • Incubate the whole blood with various concentrations of LNP formulations.

  • Collect the plasma after a specified incubation period.

3. Cytokine Measurement:

  • Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay to quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in the collected serum or plasma.[13][14]

4. Data Analysis:

  • Compare the cytokine levels in the LNP-treated groups to the control group to determine the extent of the inflammatory response.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in ionizable lipid toxicity, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

TLR_Signaling_Pathway cluster_cell Antigen-Presenting Cell cluster_endosome Endosome LNP Lipid Nanoparticle (LNP) TLR4_endosome TLR4 LNP->TLR4_endosome TLR4_surface TLR4 LNP->TLR4_surface TRIF TRIF TLR4_endosome->TRIF IRF3 IRF3 Activation TRIF->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN MyD88 MyD88 TLR4_surface->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines InVivo_Toxicity_Workflow Start Start: Select Ionizable Lipid LNP Formulations Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Start->Animal_Model Dosing Administer LNPs (e.g., IV or IM) Animal_Model->Dosing Monitoring Monitor Clinical Signs & Body Weight Dosing->Monitoring Sample_Collection Sample Collection at Pre-defined Timepoints Monitoring->Sample_Collection Blood_Analysis Blood Analysis: - Complete Blood Count - Serum Chemistry (ALT, AST) Sample_Collection->Blood_Analysis Cytokine_Analysis Cytokine Profiling (ELISA or Multiplex) Sample_Collection->Cytokine_Analysis Histopathology Histopathology of Key Organs (Liver, Spleen) Sample_Collection->Histopathology Data_Analysis Data Analysis & Interpretation Blood_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis Histopathology->Data_Analysis End End: Toxicity Profile Determination Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Bis(2-butyloctyl) 10-oxononadecanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Bis(2-butyloctyl) 10-oxononadecanedioate, this guide outlines procedural steps for researchers, scientists, and drug development professionals. The following protocols are based on general best practices for the disposal of ionizable lipids and laboratory chemicals, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

This compound is an ionizable lipid-like compound integral to the formation of lipid nanoparticles (LNPs) for mRNA encapsulation and delivery. Due to its chemical nature, proper disposal is crucial to ensure laboratory safety and prevent environmental contamination.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is critical for assessing potential hazards and determining the appropriate disposal route.

PropertyValue
CAS Number 2036272-58-7
Molecular Formula C43H82O5
Molecular Weight 679.1 g/mol
Physical State Not specified, likely a waxy solid or viscous oil
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform/methanol mixtures
Storage Temperature -20°C

Disposal Protocol

The following step-by-step protocol should be followed for the disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • Solid Waste: Includes contaminated consumables such as pipette tips, tubes, and gloves.

  • Liquid Waste: Includes unused solutions, solvent mixtures containing the lipid, and contaminated aqueous solutions.

3. Waste Containment:

  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the CAS number (2036272-58-7), and the appropriate hazard symbols as determined by your institution's safety office.

  • Liquid Waste: Collect in a sealed, non-reactive, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

5. Final Disposal:

  • Dispose of all waste containing this compound through your institution's licensed hazardous waste disposal contractor.

  • Incineration is a common and effective method for the disposal of lipid-based waste.[1]

  • Provide the waste contractor with a complete and accurate description of the waste contents.

  • Never dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Start: Use of Bis(2-butyloctyl) 10-oxononadecanedioate gen_solid Generate Solid Waste (e.g., gloves, tubes) start->gen_solid gen_liquid Generate Liquid Waste (e.g., unused solutions) start->gen_liquid segregate Segregate Waste Streams gen_solid->segregate gen_liquid->segregate contain_solid Contain in Labeled Solid Waste Bin segregate->contain_solid Solid contain_liquid Contain in Labeled Liquid Waste Container segregate->contain_liquid Liquid store Store in Designated Hazardous Waste Area contain_solid->store contain_liquid->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end End: Safe Disposal dispose->end

References

Personal protective equipment for handling Bis(2-butyloctyl) 10-oxononadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for handling Bis(2-butyloctyl) 10-oxononadecanedioate, an ionizable lipid-like compound often utilized in the formulation of lipid nanoparticles for mRNA delivery.[1] Given that the toxicological properties of this specific material have not been fully investigated, a cautious approach to handling is imperative.[2] The following procedures are based on best practices for managing laboratory chemicals with unknown hazards and information from similar compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The recommended PPE is detailed below, categorized by the level of protection required for different laboratory operations.

Protection Level Equipment Area of Use
Level D (Minimum) Safety glasses, lab coat, closed-toe shoes, nitrile glovesGeneral laboratory areas where the chemical is not actively being handled.
Level C (Enhanced) Chemical splash goggles, face shield, chemically resistant lab coat or apron, nitrile or butyl rubber gloves (double-gloving recommended), long pantsWeighing, reconstituting, or performing dilutions. Any activity with a risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vaporsRequired when handling powders outside of a certified chemical fume hood or if aerosolization is likely.

Note: The selection of PPE should be based on a site-specific risk assessment.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.

  • Ensure easy access to an eyewash station and a safety shower.

  • Before handling, wash hands thoroughly.

  • Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.

2. Handling the Compound:

  • Wear the appropriate Level C PPE as detailed in the table above.

  • When handling the solid, use appropriate tools (e.g., spatula) to avoid generating dust.

  • If the compound is in a solvent, avoid direct contact with the solution.

  • Keep the container tightly closed when not in use to prevent contamination and potential exposure.[2]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Solid Waste: Collect any contaminated lab supplies (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled, and chemically compatible hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE (Level C) prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Proceed to Handling dissolve Dissolve/Aliquot weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。